molecular formula C10H22O7S4 B7796571 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

カタログ番号: B7796571
分子量: 382.5 g/mol
InChIキー: LLRBHDIGMOPFRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a useful research compound. Its molecular formula is C10H22O7S4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRBHDIGMOPFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-PEG4-MTS): A Homobifunctional, Thiol-Reactive Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of protein chemistry and bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a reagent more commonly identified by its structural shorthand MTS-PEG4-MTS, has emerged as a powerful tool for researchers. This guide provides a deep technical dive into its core attributes, mechanism of action, and field-proven applications. We will explore the synergistic function of its terminal thiol-reactive methanethiosulfonate (MTS) groups and its central hydrophilic tetraethylene glycol (PEG4) spacer. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this crosslinker for probing protein structure, mapping interactions, and developing novel bioconjugates.

Core Characteristics: A Structural and Physicochemical Overview

This compound is a homobifunctional cross-linking agent.[1][2] Its architecture is key to its function: two identical methanethiosulfonate (MTS) reactive groups are positioned at either end of a flexible, water-soluble PEG4 spacer. This design confers a unique combination of reactivity and biocompatibility.

The compound is a specialized chemical primarily used in biochemical research for its ability to react with thiol groups in proteins.[3] Its structure features a linear chain with three ether linkages, contributing to its utility in protein modification.[3]

Physicochemical Data

Quantitative and qualitative properties of MTS-PEG4-MTS are summarized below. Adherence to recommended storage conditions is critical for maintaining reagent integrity, as the compound is both hygroscopic and moisture-sensitive.[4][5]

PropertyValueSource(s)
CAS Number 212262-02-7[1][6]
Molecular Formula C₁₀H₂₂O₇S₄[1][5]
Molecular Weight 382.54 g/mol [1][3]
Alternate Names Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; MTS-PEG4-MTS[1]
Appearance White to off-white solid; Colourless to Pale Yellow Oil[3][5]
Solubility Soluble in Water, DMF, DMSO[4][5]
Storage Store desiccated at -20°C under an inert atmosphere.[4][5]

Mechanism of Action: The Chemistry of Thiol-Reactive Conjugation

The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its methanethiosulfonate groups and free sulfhydryls (-SH), most notably those on cysteine residues within proteins.

The MTS Reaction Pathway

Methanethiosulfonate reagents are highly effective for the stoichiometric alkanethiolation of cysteine residues under mild conditions.[7] The reaction proceeds via a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS group. This forms a stable, yet cleavable, disulfide bond and releases methanesulfinic acid as a byproduct.[3] The intrinsic reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 10⁵ M⁻¹s⁻¹.[7] This kinetic efficiency allows for complete protein modification with low reagent concentrations and brief incubation times.[3][7]

Diagram 1: Reaction of a protein thiol with MTS-PEG4-MTS.
A Self-Validating System: The Reversible Disulfide Bridge

A key feature of the thiosulfonate reaction is the formation of a disulfide bond.[8] This linkage is stable under typical physiological conditions but can be readily cleaved by the addition of common reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME).[9] This reversibility is a powerful experimental control. For instance, in an SDS-PAGE analysis, a high-molecular-weight band corresponding to a cross-linked protein complex should disappear and revert to its monomeric components upon treatment with a reducing sample buffer. This validates that the observed complex was indeed formed via the intended disulfide linkage.

The PEG4 Spacer: More Than Just a Linker

The 3,6,9-trioxaundecane backbone is a discrete polyethylene glycol (PEG) derivative, specifically tetraethylene glycol (PEG4). The choice of a PEG spacer is a deliberate design feature that imparts significant advantages in biological applications.

  • Enhanced Water Solubility : PEGylation is a well-established method for increasing the hydrophilicity of molecules.[10][11] This property is crucial for a crosslinker intended for use in aqueous biological buffers, as it prevents aggregation and precipitation of both the reagent and the resulting protein conjugate.[11]

  • Biocompatibility : PEGs are known for their excellent biocompatibility and low immunogenicity, making them ideal for in-vitro and potentially in-vivo applications.[10]

  • Defined and Flexible Spacer : The PEG4 chain provides a flexible arm of a known length, separating the two conjugated molecules. This defined distance can be critical when studying spatial relationships and steric hindrance in protein complexes.

Core Applications & Experimental Design

MTS-PEG4-MTS is a versatile tool for answering fundamental questions in protein science. Its primary use is as a homobifunctional crosslinker to bridge two thiol-containing molecules or two cysteine residues within the same molecule.[1][2]

Probing Protein Structure and Interactions

By introducing cysteine residues at specific sites through mutagenesis, researchers can use MTS-PEG4-MTS to measure distances and probe the three-dimensional structure of proteins and their complexes.[7] If two residues are within the crosslinker's span, a covalent link will form, which can be detected by techniques like SDS-PAGE or, more definitively, by cross-linking mass spectrometry (XL-MS).[12] This approach is particularly valuable for studying:

  • Conformational changes in proteins.

  • The architecture of multi-protein complexes.

  • The structure of membrane proteins, such as ion channels and transporters.[3][7]

Bioconjugation and Labeling

While often used for protein-protein cross-linking, the reagent can also be used to attach PEG spacers to proteins that have a single accessible cysteine, effectively "capping" the thiol with a hydrophilic PEG tail. This can be useful for modifying protein surfaces to improve solubility or reduce non-specific binding.

Field-Proven Experimental Protocol

The following section outlines a generalized, self-validating workflow for cross-linking a protein with MTS-PEG4-MTS. The causality behind each step is explained to ensure experimental success.

Workflow Diagram

G A Step 1: Protein Preparation (Reduce & Purify if necessary) B Step 2: Reagent Preparation (Dissolve MTS-PEG4-MTS in anhydrous DMF/DMSO) C Step 3: Cross-linking Reaction (Add reagent to protein in non-thiol buffer, pH 7-8) B->C Add immediately to reaction D Step 4: Quench Reaction (Add excess free thiol, e.g., BME or Cysteine) C->D Incubate 30-60 min E Step 5: Analysis (SDS-PAGE +/- reducing agent, Mass Spectrometry) D->E Prepare samples

Sources

An In-depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Probing Molecular Architecture

In the intricate world of molecular biology and drug development, the ability to elucidate the spatial arrangement and interaction of proteins is paramount. Chemical crosslinking has emerged as a powerful technique for this purpose, providing distance constraints that help to map protein-protein interactions, define subunit organization, and stabilize transient complexes for further study. Among the diverse arsenal of crosslinking reagents, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate stands out as a highly effective and versatile tool.

This technical guide provides a comprehensive overview of the core properties, reaction mechanisms, and practical applications of this compound for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower your research endeavors.

Core Physicochemical Properties: A Foundation for Rational Experimental Design

This compound is a homobifunctional, water-soluble crosslinking agent. Its structure features a flexible polyethylene glycol (PEG) spacer flanked by two reactive methanethiosulfonate (MTS) groups. This unique combination of a hydrophilic spacer and thiol-reactive end groups underpins its utility in a wide range of biological applications.

PropertyValueSource
Chemical Formula C₁₀H₂₂O₇S₄[1]
Molecular Weight 382.54 g/mol [1]
CAS Number 212262-02-7[1]
Appearance Off-white solid[2]
Solubility Water, DMF[2]
Spacer Arm Length ~17.7 Å (estimated)
Reactivity Cysteine residues (thiols)[3]

Expert Insight: The water solubility of this crosslinker is a significant advantage, as it allows for reactions to be performed in aqueous buffers, preserving the native conformation of proteins. The PEG spacer not only enhances solubility but also provides a flexible linker, increasing the probability of successful crosslinking between target residues.

Mechanism of Action: The Specificity of Thiol Reactivity

The key to the utility of this compound lies in the specific and efficient reaction of its methanethiosulfonate groups with sulfhydryl groups, primarily found in the side chains of cysteine residues in proteins.[3]

The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion) on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a stable disulfide bond and the release of methanesulfinate as a byproduct.[4] The reaction is typically rapid and proceeds stoichiometrically under mild conditions.[5]

Caption: Reaction of this compound with protein thiols.

Expert Insight: The rate of the reaction is pH-dependent, as it relies on the concentration of the nucleophilic thiolate anion.[4] The pKa of the cysteine sulfhydryl group is typically around 8.3, meaning that at physiological pH (~7.4), a significant portion of the cysteine residues will be protonated and less reactive. Increasing the pH to the range of 7.5-8.5 can accelerate the reaction rate. However, excessively high pH can lead to hydrolysis of the MTS reagent. Therefore, careful optimization of the pH is crucial for successful crosslinking.

Experimental Protocol: A Step-by-Step Guide to Protein Crosslinking

This protocol provides a general framework for using this compound to crosslink proteins in solution. Optimization of reagent concentrations, incubation times, and temperature is recommended for each specific application.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.0). Crucially, the buffer should not contain any thiol-containing reagents such as DTT or β-mercaptoethanol.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for identification of crosslinked peptides, optional)

Procedure:

  • Prepare the Crosslinker Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Stock solutions in anhydrous DMF are stable for at least two months when stored at -20°C; however, aqueous solutions should be used immediately.[2]

  • Prepare the Protein Sample:

    • Ensure the protein sample is in a thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The protein concentration should be optimized for the specific interaction being studied. A typical starting range is 0.1-2 mg/mL.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Gentle mixing during incubation can improve efficiency.

  • Quench the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.[6]

    • Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted MTS groups.

  • Analyze the Results:

    • The crosslinked products can be analyzed by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.

    • For more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the specific crosslinked peptides and residues.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Crosslinker Prepare Crosslinker Stock Solution Crosslink Crosslinking Reaction Prepare_Crosslinker->Crosslink Prepare_Protein Prepare Protein Sample Prepare_Protein->Crosslink Quench Quench Reaction Crosslink->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MS_Analysis Mass Spectrometry (Optional) SDS_PAGE->MS_Analysis

Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Structural Biology: By providing distance constraints between cysteine residues, this crosslinker can aid in the low-resolution structural determination of proteins and protein complexes. This is particularly useful for large, flexible, or transient complexes that are not amenable to high-resolution techniques like X-ray crystallography or cryo-electron microscopy.

  • Mapping Protein-Protein Interactions: The ability to covalently link interacting proteins allows for the identification of binding partners and the mapping of interaction interfaces.

  • Drug Discovery: In the development of antibody-drug conjugates (ADCs), bifunctional linkers are essential for attaching cytotoxic drugs to antibodies. While this specific crosslinker is homobifunctional, the principles of its reactivity are relevant to the design of heterobifunctional linkers used in ADC development.

  • Biomaterial Science: The ability to crosslink proteins can be used to create hydrogels and other biomaterials with controlled physical properties for applications in tissue engineering and drug delivery.[8]

Conclusion: A Powerful and Adaptable Crosslinking Reagent

This compound is a robust and versatile tool for scientists seeking to unravel the complexities of protein structure and function. Its water solubility, flexible spacer arm, and specific reactivity with thiol groups provide a powerful combination for a wide range of applications. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can leverage this reagent to gain valuable insights into the molecular machinery of life and to advance the development of novel therapeutics.

References

  • Roth, P. J., et al. Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. In Thiol-based chemistry. The Royal Society of Chemistry, 2013.
  • ResearchGate. Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins.
  • DTU Research Database. Physical properties of poly(ethylene glycol) (PEG)-based resins for combinatorial solid phase organic chemistry: A comparison of PEG-cross-linked and PEG-grafted resins.
  • SpringerLink. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release.
  • NIH National Center for Biotechnology Information. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca.
  • Upton. MTS reagents.
  • ResearchGate. General mechanism of the reaction between a thiosulfonate and a thiol.
  • ResearchGate. Establishment of an Efficient Synthetic Route to 3,4:3',4'Bis(3,6,9-trioxaundecane-1,11-dioxy)benzil.
  • University of Virginia. How to cross-link proteins.
  • ResearchGate. Can anyone recommend a good protocol for cross-linking proteins?.
  • NIH National Center for Biotechnology Information. Solid Phase Stepwise Synthesis of Polyethylene Glycol.
  • NIH National Center for Biotechnology Information. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry.
  • protocols.io. Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway.
  • PubMed. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates.
  • Google Patents. Process for the preparation of polyethylene glycol bis amine.
  • ResearchGate. Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators.
  • YouTube. How Is Polyethylene Glycol Synthesized?.

Sources

MTS-PEG4-MTS structure and mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on MTS-PEG4-MTS: Structure, Mechanism, and Application

Abstract

MTS-PEG4-MTS, or 1,14-Bis(methylsulfonyl)-3,6,9,12-tetraoxatetradecane, is a homobifunctional, thiol-reactive crosslinking agent. It features two methanethiosulfonate (MTS) functional groups at either end of a hydrophilic, tetraethylene glycol (PEG4) spacer. This unique architecture makes it an invaluable tool in bioconjugation, drug delivery, and structural biology. The MTS groups offer high specificity for sulfhydryl groups (e.g., cysteine residues in proteins), forming stable yet reducible disulfide bonds. The PEG4 spacer enhances aqueous solubility and provides a defined linker length of 15.8 Å, crucial for structural studies and optimizing conjugate properties.[1] This guide provides a comprehensive technical overview of its structure, mechanism of action, experimental protocols, and key applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

The functionality of MTS-PEG4-MTS is derived from its three core components: two reactive MTS heads and a flexible PEG4 spacer.

  • Methanethiosulfonate (MTS) Groups: These are the workhorse of the molecule. The MTS moiety is highly electrophilic and reacts specifically with nucleophilic thiol groups (-SH) under mild physiological conditions (pH 7-9).[2] This reaction is significantly faster and more specific than those of classic reagents like maleimides or iodoacetates.[3]

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that confers excellent water solubility, a critical feature for biological experiments where organic solvents are often undesirable.[1][4] This property minimizes aggregation of target proteins and allows for reactions to be carried out in aqueous buffers. The spacer arm has a well-defined length, providing a molecular ruler to create distance constraints between linked molecules.

Visualization of the Chemical Structure

The following diagram illustrates the linear structure of the MTS-PEG4-MTS molecule.

G cluster_mts1 MTS Group 1 cluster_peg PEG4 Spacer (15.8 Å) cluster_mts2 MTS Group 2 MTS1 H3C-S(O)2-S- PEG -(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2- MTS2 -S-S(O)2-CH3

Caption: Linear representation of the MTS-PEG4-MTS crosslinker.

Physicochemical Data Summary

The key properties of MTS-PEG4-MTS are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₂₂O₆S₄N/A
Molecular Weight 374.54 g/mol N/A
Spacer Arm Length 15.8 Å[1]
Reactivity Thiol (-SH) groups[1][3]
Solubility Water, DMSO, DMF[3]
Appearance White to off-white solidN/A

Mechanism of Action: Thiol-Disulfide Exchange

The crosslinking action of MTS-PEG4-MTS proceeds via a specific and efficient thiol-disulfide exchange reaction. This mechanism ensures minimal off-target reactions, a hallmark of its utility.

  • Thiol Activation: The reaction is initiated by a deprotonated sulfhydryl group (a thiolate anion, R-S⁻) on the target molecule (e.g., a cysteine residue). This is favored in buffers with a pH between 7 and 9.[2]

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks one of the electrophilic sulfur atoms of an MTS group.

  • Disulfide Bond Formation: A stable disulfide bond (R-S-S-Linker) is formed between the target molecule and the crosslinker.

  • Leaving Group Release: The methanesulfinate ion (CH₃SO₂⁻) is released as a stable, non-reactive leaving group.

This process occurs at both ends of the molecule, allowing it to bridge two thiol-containing molecules.

Diagram of Reaction Mechanism

The following diagram illustrates the key steps of the conjugation reaction.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products TargetThiol Protein-SH (Thiol Group) Attack Nucleophilic Attack (pH 7-9) TargetThiol->Attack MTS_Linker CH3SO2-S-PEG4-S-SO2CH3 (MTS-PEG4-MTS) MTS_Linker->Attack Conjugate Protein-S-S-PEG4-... (Stable Disulfide Bond) Attack->Conjugate LeavingGroup CH3SO2- (Methanesulfinate) Attack->LeavingGroup

Caption: Mechanism of thiol-reactive crosslinking by MTS-PEG4-MTS.

Field-Proven Applications in Drug Development & Research

The robust chemistry and favorable physical properties of MTS-PEG4-MTS have led to its adoption in several high-impact areas.

  • Antibody-Drug Conjugates (ADCs): MTS-PEG linkers are used to attach cytotoxic drugs to monoclonal antibodies. The resulting disulfide bond is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, ensuring targeted drug release.

  • Structural Biology: As a homobifunctional crosslinker with a fixed length, it is used to link cysteine residues within a protein or between interacting proteins. The resulting distance constraints are invaluable for mapping protein topology and modeling the three-dimensional architecture of protein complexes.[5]

  • Stimuli-Responsive Drug Delivery: Nanoparticles and hydrogels can be formed using disulfide crosslinking. These systems are stable under normal physiological conditions but disassemble to release their therapeutic payload in environments with high concentrations of reducing agents like glutathione, which is characteristic of the intracellular space and some tumor microenvironments.

  • Surface Bioconjugation: MTS-PEG4-MTS is used to immobilize thiol-containing biomolecules (peptides, proteins, DNA) onto surfaces for applications in biosensors and diagnostic arrays. The hydrophilic PEG spacer helps to minimize non-specific binding to the surface.

Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a validated workflow for crosslinking two proteins (Protein A and Protein B), each containing accessible cysteine residues, using MTS-PEG4-MTS.

Materials and Reagents
  • Purified Protein A (>1 mg/mL) and Protein B (>1 mg/mL)

  • MTS-PEG4-MTS Crosslinker

  • Reaction Buffer: Amine-free buffer, pH 7.5 (e.g., 20 mM HEPES, 150 mM NaCl).[2] Avoid buffers containing primary amines like Tris, as they can have competing reactions with some crosslinkers.[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for preparing the crosslinker stock solution.[2][3]

  • Quenching Solution: 1 M L-cysteine or DTT.

  • Analysis Tools: SDS-PAGE equipment, Coomassie stain or Western blot reagents.

Step-by-Step Methodology
  • Prepare Crosslinker Stock: MTS reagents can be sensitive to hydrolysis.[3] Immediately before use, dissolve MTS-PEG4-MTS in anhydrous DMSO to create a 10 mM stock solution. Store on ice.

  • Set Up Reaction:

    • In a microcentrifuge tube, combine Protein A and Protein B to a final concentration of 10-20 µM each in the Reaction Buffer.[2]

    • Add the 10 mM MTS-PEG4-MTS stock solution to the protein mixture to achieve a final crosslinker concentration that is in 10- to 50-fold molar excess over the total protein concentration.[2] For example, for a 10 µM protein solution, start with 100-500 µM of the crosslinker.

    • Causality Insight: A molar excess of the crosslinker drives the reaction to completion. The optimal ratio must be determined empirically to maximize crosslinking while minimizing unwanted modifications.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will consume any unreacted MTS-PEG4-MTS. Incubate for 15 minutes.

  • Analyze Results:

    • Add SDS-PAGE loading buffer (with a reducing agent like DTT or BME to cleave the crosslink for verification, or without to visualize the crosslinked product).

    • Run the samples on an SDS-PAGE gel.

    • Visualize the bands using Coomassie staining. A new, higher molecular weight band corresponding to the Protein A-Protein B conjugate should be visible in the non-reduced sample.

Experimental Workflow Diagram

G Prep 1. Prepare 10 mM MTS-PEG4-MTS in DMSO Add 3. Add Crosslinker (10-50x Molar Excess) Prep->Add Mix 2. Mix Proteins A & B in HEPES Buffer Mix->Add Incubate 4. Incubate (30-60 min @ RT) Add->Incubate Quench 5. Quench Reaction (Add L-Cysteine) Incubate->Quench Analyze 6. Analyze by SDS-PAGE Quench->Analyze

Caption: Workflow for a typical protein crosslinking experiment.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to Methyltetrazine-PEG4-NH-Boc.
  • Toronto Research Chemicals. (n.d.). MTS reagents.
  • BroadPharm. (n.d.). Methyltetrazine-PEG4-triethoxysilane.
  • Golden, G. et al. (2017). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. NIH-PMC.
  • Khan, A. et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. NIH.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
  • Taylor & Francis. (n.d.). MTS assay – Knowledge and References.
  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS).

Sources

An In-depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-TEG)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug development, the ability to elucidate protein structure and map protein-protein interactions is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools for achieving these goals. This guide provides a comprehensive technical overview of a specific homobifunctional crosslinking reagent, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, also known as MTS-TEG.

With the CAS number 212262-02-7, MTS-TEG belongs to the family of methanethiosulfonate (MTS) reagents, which are highly specific for sulfhydryl (thiol) groups found in cysteine residues.[1] The structure of MTS-TEG features two reactive MTS groups at either end of a flexible, hydrophilic tetraethylene glycol (TEG) spacer. This unique architecture makes it a valuable tool for introducing covalent crosslinks between cysteine residues within a single protein or between interacting proteins.

This guide will delve into the chemical properties, synthesis, and mechanism of action of MTS-TEG. We will explore its primary application in the Substituted Cysteine Accessibility Method (SCAM) for studying protein topology, particularly in the context of ion channels. Furthermore, we will provide detailed experimental workflows for protein crosslinking and subsequent analysis by mass spectrometry, offering insights into the practical application of this versatile reagent in research and drug development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of MTS-TEG is crucial for its effective application in experimental settings.

PropertyValueSource
CAS Number 212262-02-7[2]
Molecular Formula C₁₀H₂₂O₇S₄[2]
Molecular Weight 382.54 g/mol [2]
Appearance Off-white solid[3]
Solubility Soluble in water and DMF[3]
Storage Store desiccated at -20°C. Stock solutions in anhydrous DMF are stable for at least two months at -20°C. Aqueous solutions should be used immediately.[3]

Synthesis Pathway

Diagram: Proposed Synthesis of MTS-TEG

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Thiolysis and Oxidation start 3,6,9-Trioxaundecane-1,11-diol product1 3,6,9-Trioxaundecane-1,11-diyl-dimesylate start->product1       reagent1 Methanesulfonyl Chloride (MsCl) Pyridine reagent1->product1       product1_2 3,6,9-Trioxaundecane-1,11-diyl-dimesylate final_product 3,6,9-Trioxaundecane-1,11-diyl- bismethanethiosulfonate (MTS-TEG) product1_2->final_product       reagent2 1. Sodium Thiosulfate (Na₂S₂O₃) 2. Oxidation reagent2->final_product      

Caption: Proposed two-step synthesis of MTS-TEG.

Step 1: Mesylation of 3,6,9-trioxaundecane-1,11-diol. The starting diol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine, to convert the terminal hydroxyl groups into good leaving groups (mesylates).[4][5]

Step 2: Conversion to the bismethanethiosulfonate. The resulting dimesylate is then likely reacted with a sulfur nucleophile, such as sodium thiosulfate, followed by a subsequent reaction to form the final methanethiosulfonate groups. The exact conditions for this step would need to be optimized.

Mechanism of Action: Covalent Crosslinking of Sulfhydryl Groups

The utility of MTS-TEG as a crosslinker lies in the specific and efficient reaction of its methanethiosulfonate groups with the sulfhydryl (thiol) groups of cysteine residues.[1]

The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the sulfur atoms of the MTS group, leading to the formation of a stable disulfide bond and the displacement of the methanesulfinate leaving group.[1]

Diagram: Reaction of MTS-TEG with Cysteine Residues

G cluster_0 MTS-TEG + Protein Cysteines cluster_1 Crosslinked Product MTS_TEG CH₃SO₂-S-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-S-SO₂CH₃ Crosslinked_Protein Protein -S-S-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-S-S- MTS_TEG->Crosslinked_Protein Reaction Protein Protein (with two Cys residues) Protein->Crosslinked_Protein Cys1 SH Cys2 SH Leaving_Group 2 x CH₃SO₂H (Methanesulfinic acid)

Caption: Covalent crosslinking of two cysteine residues by MTS-TEG.

The hydrophilic and flexible tetraethylene glycol (TEG) spacer arm of MTS-TEG allows for the crosslinking of cysteine residues that are separated by a significant distance within a protein's tertiary or quaternary structure. This spacer arm also imparts increased water solubility to the reagent and the resulting crosslinked complex.[6]

Applications in Research and Drug Development

The primary application of MTS-TEG and other MTS reagents is in the Substituted Cysteine Accessibility Method (SCAM).[1] SCAM is a powerful technique that combines site-directed mutagenesis with chemical modification to probe the structure and function of proteins, particularly membrane proteins like ion channels.[7][8]

Substituted Cysteine Accessibility Method (SCAM)

The core principle of SCAM involves systematically replacing amino acid residues in a protein of interest with cysteine. The accessibility of these engineered cysteines to membrane-impermeant or -permeant MTS reagents is then assessed. This provides valuable information about:

  • Protein Topology: Determining which parts of the protein are exposed to the aqueous environment on either side of the membrane.[7]

  • Channel Lining: Identifying the amino acid residues that line the pore of an ion channel.[8]

  • Gating Mechanisms: Detecting conformational changes that occur during channel gating by observing changes in cysteine accessibility in different functional states (e.g., open vs. closed).[2][3]

The use of a bifunctional reagent like MTS-TEG in SCAM allows for the introduction of crosslinks between two accessible cysteine residues, providing distance constraints that can be used to model the protein's three-dimensional structure.

A Case Study: Probing the KCNE1-KCNQ1 Interaction

A study by Chung et al. (2009) utilized cysteine cross-linking to investigate the interaction between the KCNE1 and KCNQ1 proteins, which together form the IKs potassium channel, crucial for cardiac repolarization.[9] While this study did not use MTS-TEG specifically, it exemplifies the application of homobifunctional sulfhydryl-reactive crosslinkers in elucidating the architecture of ion channel complexes. By introducing cysteine pairs at various positions in KCNE1 and KCNQ1 and assessing the formation of crosslinks, the researchers were able to map the protein-protein interaction interface.[9] This type of approach, for which MTS-TEG is well-suited, is invaluable for understanding the molecular basis of channel function and disease-causing mutations.[10]

Experimental Protocols

The following are generalized protocols for protein crosslinking with MTS-TEG and subsequent analysis. It is crucial to optimize these protocols for the specific protein and experimental system being investigated.

Protocol 1: In Vitro Crosslinking of a Purified Protein

  • Protein Preparation:

    • Purify the protein of interest, ensuring it is in a buffer compatible with the crosslinking reaction (e.g., phosphate or HEPES buffer, pH 7.0-8.0).

    • If the protein contains disulfide bonds that are to be targeted, they must first be reduced using a reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the crosslinker.

    • The protein concentration should be optimized, typically in the range of 1-10 µM.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of MTS-TEG in anhydrous DMF or water immediately before use.[3]

  • Crosslinking Reaction:

    • Add the MTS-TEG stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker over protein).

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as a low molecular weight thiol (e.g., DTT or β-mercaptoethanol), to consume the excess unreacted crosslinker.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE. Crosslinked proteins will exhibit a higher molecular weight and can be visualized as new bands on the gel.

    • For more detailed analysis of the crosslinked sites, proceed to mass spectrometry analysis (see Protocol 2).

Diagram: Workflow for In Vitro Protein Crosslinking

G Protein_Prep Protein Preparation (Purification, Reduction) Reaction Crosslinking Reaction (Incubation) Protein_Prep->Reaction Crosslinker_Prep MTS-TEG Stock Solution Crosslinker_Prep->Reaction Quench Quenching (e.g., DTT) Reaction->Quench Analysis Analysis (SDS-PAGE, Mass Spec) Quench->Analysis

Caption: General workflow for in vitro protein crosslinking with MTS-TEG.

Protocol 2: Analysis of Crosslinked Peptides by Mass Spectrometry

  • Protein Digestion:

    • After the crosslinking reaction and quenching, the protein sample is typically denatured, reduced (to cleave any remaining native disulfide bonds), and alkylated.

    • The protein is then digested into smaller peptides using a protease, such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often present in low abundance. Enrichment methods, such as size exclusion chromatography, can be employed to separate the larger crosslinked peptides from the more abundant linear peptides.[11]

  • LC-MS/MS Analysis:

    • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.[11][12][13] The software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass. The fragmentation patterns are then used to confirm the sequences of the two peptides and identify the specific cysteine residues that were crosslinked.

Diagram: Mass Spectrometry Analysis of Crosslinked Proteins

G Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Specialized Software) LC_MS->Data_Analysis Identification Identification of Crosslinked Peptides and Sites Data_Analysis->Identification

Caption: Workflow for the identification of crosslinked peptides by mass spectrometry.

Conclusion

This compound (MTS-TEG) is a powerful and versatile tool for researchers in proteomics, structural biology, and drug development. Its specificity for cysteine residues, combined with its flexible and hydrophilic spacer arm, makes it particularly well-suited for studying protein structure and protein-protein interactions. The application of MTS-TEG in the Substituted Cysteine Accessibility Method has provided significant insights into the architecture and function of ion channels and other membrane proteins. As mass spectrometry techniques and data analysis software continue to advance, the utility of crosslinkers like MTS-TEG in elucidating the complex machinery of the cell is only set to grow.

References

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Physical and chemical properties of MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of MTS-PEG4-MTS

Abstract

MTS-PEG4-MTS, or 1,11-Bis(methanethiosulfonyl)tetraethylene glycol, is a homobifunctional, sulfhydryl-reactive crosslinking agent. Its architecture, featuring two methanethiosulfonate (MTS) reactive groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer, makes it a powerful tool for researchers in biochemistry, drug development, and materials science. This guide provides a comprehensive examination of the core physical and chemical properties of MTS-PEG4-MTS, its reaction mechanism, detailed experimental protocols for its application and characterization, and critical handling and storage procedures. By elucidating the causality behind its reactivity and utility, this document serves as an essential resource for scientists seeking to leverage this versatile crosslinker to probe protein structures, create advanced biomaterials, and engineer complex bioconjugates.

Core Structure and Physicochemical Properties

MTS-PEG4-MTS is structurally defined by three key components: two terminal MTS groups and a central PEG4 spacer. This combination imparts a unique set of properties crucial for its function in bioconjugation.

  • Methanethiosulfonate (MTS) Groups: These are highly specific reactive moieties that target sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction forms a stable, yet cleavable, disulfide bond.[1]

  • PEG4 Spacer: The tetraethylene glycol chain is a flexible, hydrophilic spacer. This feature enhances the aqueous solubility of the crosslinker and any molecule it modifies, reduces the potential for aggregation, and minimizes steric hindrance, allowing the reactive ends to access target sites more effectively.[2][3][4]

The fundamental properties of MTS-PEG4-MTS are summarized below.

Table 1: Physicochemical Properties of MTS-PEG4-MTS
PropertyValueSource(s) / Rationale
Chemical Name 1,11-Bis(methanethiosulfonyl)tetraethylene glycolBased on IUPAC nomenclature
Synonyms MTS-PEG4-MTSCommon laboratory nomenclature
Molecular Formula C₁₀H₂₂O₈S₄Calculated from structure
Molecular Weight 390.54 g/mol Calculated from formula
Appearance Colorless to light yellow liquid or low-melting solidInferred from similar PEG-thiol reagents[5][6]
Purity Typically >95% (as determined by HPLC)Standard purity for high-grade biochemical reagents[7][8]
Spacer Arm Length ~18.4 ÅCalculated based on bond lengths
Solubility Soluble in water and polar organic solvents (DMSO, DMF)The hydrophilic PEG4 chain confers high solubility in aqueous and polar organic media[3][9][10]
Reactivity Specific for sulfhydryl (thiol) groupsCharacteristic reactivity of the MTS functional group[1]
Diagram 1: Molecular Structure of MTS-PEG4-MTS

Caption: Chemical structure of MTS-PEG4-MTS.

Reactivity and Crosslinking Mechanism

The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its terminal MTS groups and free thiols. This reaction is a cornerstone of bioconjugation strategies targeting cysteine residues.

Mechanism of Thiol-Disulfide Exchange

The MTS group reacts with a nucleophilic thiolate anion (R-S⁻) in a thiol-disulfide exchange reaction. This process results in the formation of a new, stable disulfide bond between the target molecule and the PEG linker, with methanesulfinic acid released as a byproduct. Because the molecule is homobifunctional, this can occur at both ends, allowing it to act as a bridge between two thiol-containing molecules.

The key advantages of this chemistry include:

  • High Specificity: The reaction is highly selective for thiol groups under mild pH conditions (typically pH 6.5-7.5), minimizing off-target reactions with other nucleophilic residues like amines (e.g., lysine).[2]

  • Reversibility: The resulting disulfide bond is stable under physiological conditions but can be readily cleaved by the addition of excess reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a critical feature for applications requiring the release of a conjugated molecule or the separation of crosslinked proteins.[2]

Diagram 2: Two-Step Crosslinking Mechanism

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation (Crosslinking) Protein1_SH Protein A-SH (First Thiol) Intermediate Protein A-S-S-PEG4-SSO₂CH₃ (Activated Intermediate) Protein1_SH->Intermediate reacts with MTS_PEG_MTS CH₃SO₂S-PEG4-SSO₂CH₃ (MTS-PEG4-MTS) MTS_PEG_MTS->Intermediate Byproduct1 CH₃SO₂H (Methanesulfinic Acid) Intermediate->Byproduct1 releases Intermediate->Intermediate2 Protein2_SH Protein B-SH (Second Thiol) Final_Product Protein A-S-S-PEG4-S-S-Protein B (Crosslinked Product) Protein2_SH->Final_Product Byproduct2 CH₃SO₂H (Methanesulfinic Acid) Final_Product->Byproduct2 releases Intermediate2->Final_Product reacts with

Caption: Reaction scheme for protein crosslinking using MTS-PEG4-MTS.

Experimental Protocols and Characterization

To ensure successful and reproducible results, validated protocols are essential. The following sections provide step-by-step methodologies for a typical protein crosslinking experiment and subsequent analysis.

Protocol 1: Intermolecular Protein Crosslinking

This protocol describes the general procedure for crosslinking two proteins, each possessing an accessible cysteine residue.

Rationale: The choice of buffer is critical; it must be free of primary amines and reducing agents that would compete with the reaction.[11] A slight molar excess of the crosslinker is used to drive the reaction towards the singly-reacted intermediate before the addition of the second protein.

Materials:

  • Protein A (with accessible thiol)

  • Protein B (with accessible thiol)

  • MTS-PEG4-MTS

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.

  • Quenching Solution: 1 M DTT or 1 M L-cysteine.

  • Anhydrous DMSO or DMF.

Procedure:

  • Protein Preparation:

    • Dissolve or dilute Protein A and Protein B into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the proteins are in an incompatible buffer, perform a buffer exchange using a desalting column.

    • If necessary, reduce any existing disulfide bonds in the proteins by incubating with 5-10 mM TCEP for 30-60 minutes at room temperature, followed by TCEP removal.[12]

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of MTS-PEG4-MTS in anhydrous DMSO or DMF.[11] This is necessary as the reagent is less stable in aqueous solutions.

  • First Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the MTS-PEG4-MTS stock solution to the solution of Protein A.

    • Incubate for 1-2 hours at room temperature or 4°C with gentle mixing. The optimal time may require empirical determination.

  • Removal of Excess Crosslinker (Optional but Recommended):

    • To prevent self-crosslinking of Protein B, remove unreacted MTS-PEG4-MTS from the Protein A-PEG4-MTS intermediate using a spin desalting column.

  • Second Conjugation (Crosslinking):

    • Add Protein B to the solution containing the activated Protein A intermediate at a 1:1 molar ratio.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any remaining MTS groups. Incubate for 15-30 minutes.

  • Analysis:

    • Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry as described below.

Protocol 2: Characterization of Crosslinked Products

Verification of a successful crosslinking reaction is paramount.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is the most direct method to visualize crosslinking.

    • Principle: Crosslinked products will have a higher molecular weight than the individual protein monomers.

    • Procedure: Load samples from the reaction mixture onto a polyacrylamide gel. After electrophoresis and staining (e.g., with Coomassie Blue), a successful reaction will show a new band at a molecular weight corresponding to the sum of Protein A and Protein B.[13]

  • Mass Spectrometry (MS): For unambiguous confirmation, MS provides precise mass data.

    • Principle: The mass of the crosslinked product will equal the sum of the masses of Protein A, Protein B, and the PEG4 linker fragment, minus the masses of the two leaving groups and two protons.

    • Procedure: Purify the crosslinked species using size-exclusion or affinity chromatography, then analyze via LC-MS.

Diagram 3: General Experimental Workflow

G prep 1. Protein Preparation (Buffer Exchange, Reduction if needed) linker_prep 2. Prepare Fresh MTS-PEG4-MTS Stock Solution in DMSO/DMF prep->linker_prep react1 3. React Protein A with MTS-PEG4-MTS linker_prep->react1 purify 4. Remove Excess Crosslinker (Spin Desalting Column) react1->purify react2 5. Add Protein B to Initiate Crosslinking Reaction purify->react2 quench 6. Quench Reaction (Add DTT or Cysteine) react2->quench analysis 7. Analysis quench->analysis sds_page SDS-PAGE (Visualize MW Shift) analysis->sds_page mass_spec Mass Spectrometry (Confirm Mass) analysis->mass_spec

Caption: Workflow for crosslinking and analysis.

Storage, Handling, and Stability

The integrity and reactivity of MTS-PEG4-MTS are highly dependent on proper storage and handling. The MTS groups are susceptible to hydrolysis, and both MTS and free thiols are prone to oxidation.

Table 2: Recommended Storage and Handling
ConditionRecommendationRationaleSource(s)
Solid Form Store at -20°C or below. Protect from light and moisture. Store under an inert atmosphere (argon or nitrogen).Minimizes hydrolysis and oxidation, preserving the reactivity of the MTS groups.[14][15]
Stock Solutions Prepare fresh in anhydrous DMSO or DMF. For short-term storage (<1 month), store at -20°C. For longer-term (<6 months), store at -80°C.Anhydrous organic solvents prevent hydrolysis. Low temperatures slow degradation.[11][15]
Handling Allow the vial to warm to room temperature before opening. Aliquot into single-use volumes.Prevents condensation of atmospheric moisture into the reagent. Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[14][15]
Safety Handle with appropriate personal protective equipment (gloves, safety glasses).Standard laboratory practice for handling chemical reagents. While specific data for MTS-PEG4-MTS is not available, related PEG compounds are generally not classified as hazardous.[16]

Applications in Research and Drug Development

The unique properties of MTS-PEG4-MTS make it a versatile tool for a variety of scientific applications.

  • Structural Biology: It is used to probe protein topology and quaternary structure. By introducing cysteine mutations at specific sites, researchers can use MTS-PEG4-MTS to measure distances and determine the proximity of different domains or subunits within a protein complex.[1]

  • Hydrogel Formation: When used with multi-arm, thiol-terminated polymers, MTS-PEG4-MTS can act as a crosslinker to form biocompatible, cleavable hydrogels. These materials are highly valuable for controlled drug delivery and 3D cell culture, as the encapsulated contents can be released on-demand by introducing a reducing agent.[17][18]

  • Bioconjugation and Surface Modification: The reagent can be used to attach thiol-containing molecules (peptides, drugs, probes) to a protein or surface that has been functionalized with a cysteine residue, creating stable yet reversible bioconjugates.[19]

Conclusion

MTS-PEG4-MTS is a potent and adaptable chemical crosslinker whose value is derived from the synergistic combination of its components: the thiol-specific reactivity of the MTS groups, the solubilizing and flexible nature of the PEG4 spacer, and the inherent reversibility of the formed disulfide bond. A thorough understanding of its chemical properties, reaction kinetics, and proper handling is essential for its successful implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply MTS-PEG4-MTS in their work, enabling deeper insights into protein interactions and the development of novel biomaterials and therapeutics.

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An In-Depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate: A Homobifunctional Crosslinking Reagent for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a versatile, water-soluble, homobifunctional crosslinking reagent.[1][2] It is engineered with two methanethiosulfonate (MTS) groups at either end of a hydrophilic polyethylene glycol (PEG)-based spacer. This unique architecture allows for the specific and efficient covalent linkage of sulfhydryl (-SH) groups, primarily found in cysteine residues within proteins. This guide provides an in-depth analysis of its physicochemical properties, the underlying chemistry of its thiol reactivity, detailed protocols for its synthesis and application, and its significant role in modern drug development and proteomics research.

Introduction: Bridging Molecules with Precision

In the intricate landscape of drug development and biological research, the ability to selectively link molecules is paramount. Homobifunctional crosslinkers are pivotal tools that possess two identical reactive groups, enabling the formation of stable bridges between molecules. This compound distinguishes itself through its two primary components: the highly reactive methanethiosulfonate (MTS) heads and the flexible, hydrophilic trioxaundecane body.

The MTS groups provide exquisite selectivity for cysteine residues, forming stable, yet reversible, disulfide bonds under mild physiological conditions.[3] This reactivity is crucial for applications requiring precise modification of proteins without disrupting their native structure.[4] The PEG-like spacer enhances the reagent's water solubility, reduces aggregation of the resulting conjugate, and minimizes immunogenicity, making it an ideal component for creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PEGylated therapeutics.[5][6][7][8]

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective application. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 382.54 g/mol [9]
Molecular Formula C₁₀H₂₂O₇S₄[9]
CAS Number 212262-02-7[9]
Appearance White to off-white solid[4]
Purity Typically >95%-
Solubility Water soluble, Soluble in DMF and DMSO[2][10]
Reactive Groups Methanethiosulfonate (-S-SO₂CH₃)[4]
Spacer Arm Length ~16.3 Å (S-S distance)-
Reactivity Specifically targets sulfhydryl (-SH) groups[3][4]

The Chemistry of Cysteine-Specific Crosslinking

The utility of this crosslinker is rooted in the specific and rapid reaction between its methanethiosulfonate groups and free thiols.

3.1 Mechanism of Action: The Thiol-Disulfide Exchange

The core reaction is a nucleophilic attack by the deprotonated thiol (thiolate anion, R-S⁻) on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond (R-S-S-R') and the release of methanesulfinic acid as a byproduct.[11] This byproduct readily decomposes into volatile, non-interfering products.[11]

The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as amines (lysine) or hydroxyls (serine/threonine), under typical physiological pH conditions (pH 7.0-8.5).[12][13] The rate of reaction is pH-dependent, as a higher pH favors the formation of the more nucleophilic thiolate anion.[12]

3.2 The Role of the PEG Spacer

The 3,6,9-trioxaundecane portion of the molecule is a discrete polyethylene glycol (PEG) linker. PEG linkers are widely used in bioconjugation for several critical reasons:

  • Enhanced Solubility: They impart water solubility to hydrophobic molecules, which is crucial for biological applications.[6][7]

  • Improved Stability: The PEG chain can shield the conjugated molecule (e.g., a protein or drug) from enzymatic degradation.[7][14]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immune response to therapeutic proteins.[6]

  • Flexible Spacing: The linker provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules by preventing steric hindrance.[8]

Synthesis and Characterization

While commercially available, understanding the synthesis of this reagent provides insight into its purity and potential side products.

4.1 Synthetic Pathway Overview

The synthesis generally begins with 1,11-diamino-3,6,9-trioxaundecane, which serves as the PEG backbone.[15] A multi-step process is then used to convert the terminal amine groups into the reactive methanethiosulfonate moieties. A conceptual workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product A 1,11-Diamino- 3,6,9-trioxaundecane B Conversion to Dithiol A->B Thiolation (e.g., with 2-Iminothiolane) C Oxidation / Sulfonylation B->C Reaction with Methanesulfonyl Chloride D 3,6,9-Trioxaundecane-1,11-diyl- bismethanethiosulfonate C->D Purification (e.g., Chromatography)

Caption: Conceptual workflow for the synthesis of the title compound.

4.2 Detailed Experimental Protocol: Protein Crosslinking

This protocol outlines a general procedure for crosslinking cysteine residues within a single protein or between two different proteins.

Materials:

  • Protein(s) of interest containing accessible cysteine residues.

  • This compound (MTS crosslinker).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.2-8.0.

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0.

  • Reducing Agent (for reversibility studies): Dithiothreitol (DTT) or TCEP.

Procedure:

  • Protein Preparation: Ensure the protein sample is in a thiol-free buffer. If reducing agents were used during purification, they must be removed by dialysis or using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the MTS crosslinker (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF.[2][10]

  • Reaction Setup: Add the MTS crosslinker stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein's thiol concentration.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess, unreacted MTS crosslinker.

  • Analysis: Analyze the crosslinked products using SDS-PAGE (under non-reducing conditions), mass spectrometry, or other relevant analytical techniques. A successful intramolecular crosslink may result in a faster-migrating band on SDS-PAGE, while an intermolecular crosslink will produce a higher molecular weight band.

  • (Optional) Reversibility: To confirm the formation of a disulfide bond, the crosslink can be reversed by incubating the sample with a reducing agent like DTT (e.g., 50 mM) for 30 minutes at 37°C.[3]

Applications in Drug Development and Research

The unique properties of this reagent make it a valuable tool in several advanced applications.

5.1 Probing Protein Structure and Conformation

By introducing cysteine residues at specific sites through mutagenesis, researchers can use this crosslinker as a "molecular ruler".[11] If two cysteines are within the ~16 Å reach of the linker, a covalent bond will form. This technique, known as Substituted Cysteine Accessibility Method (SCAM), provides valuable distance constraints for mapping protein topology and studying conformational changes.[10]

5.2 Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[14] This crosslinker can be used to conjugate thiol-containing drugs to cysteine residues on the antibody, creating a stable therapeutic construct. The hydrophilic PEG spacer is particularly advantageous in this context, as it helps to maintain the solubility and stability of the final ADC.[7]

ADC_Workflow cluster_0 Components cluster_1 Conjugation cluster_2 Final Product A Antibody with Engineered Cysteines E Step 2: Link Drug-Linker to Antibody A->E B Thiol-containing Cytotoxic Drug D Step 1: Link Drug to one end of Crosslinker B->D C MTS-PEG-MTS Crosslinker C->D D->E F Antibody-Drug Conjugate (ADC) E->F

Caption: Simplified workflow for creating an ADC using a bifunctional linker.

Conclusion

This compound is a powerful and precise tool for researchers in drug development and biochemistry. Its combination of high thiol-selectivity, water solubility, and defined spacer length allows for the creation of well-defined bioconjugates and provides a robust method for probing protein structure. As the demand for sophisticated therapeutics like ADCs and precisely engineered biomaterials continues to grow, the utility of such advanced homobifunctional crosslinkers will undoubtedly expand.

References

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
  • Creative Biolabs. (n.d.). What are PEG Linkers?.
  • Pohl, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10863. [Link]
  • ResearchGate. (n.d.). Selectivity of MTST to thiols.
  • Interchim. (n.d.). Fluorescent MTS.

Sources

Solubility of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate in water and DMF

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate in Water and Dimethylformamide (DMF)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal homobifunctional crosslinking agent. We delve into its solubility in two critical laboratory solvents, water and Dimethylformamide (DMF), grounding the discussion in the molecule's structural properties and established chemical principles. This document offers field-proven insights into solvent selection, solution stability, and best practices for storage. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of solubility, ensuring researchers can confidently integrate this reagent into their workflows for protein modification and bioconjugation.

Introduction to the Reagent: Structure and Function

This compound is a specialized biochemical reagent widely utilized in proteomics and drug discovery.[1][2] With the chemical formula C₁₀H₂₂O₇S₄ and a molecular weight of approximately 382.54 g/mol , its structure is key to its function.[3][4]

The molecule features two terminal methanethiosulfonate (MTS) groups, which are highly reactive towards free thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins.[1] These MTS groups are separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer—the 3,6,9-trioxaundecane core.[5][6][7] This design makes it an effective homobifunctional crosslinker, capable of forming stable disulfide bonds and linking molecules.[1][8] A defining characteristic of this reagent is its solubility in aqueous media, a direct result of its PEG backbone.[3]

Core Solubility Profile: Water vs. DMF

The choice of solvent is critical not only for dissolving the reagent but also for maintaining its chemical integrity. This compound exhibits excellent solubility in both polar protic (water) and polar aprotic (DMF) solvents, though with significant differences in solution stability.[3]

Aqueous Solubility (Water)

This compound is classified as a water-soluble MTS crosslinker.[3] This solubility is conferred by the hydrophilic PEG chain, which contains multiple ether linkages that can act as hydrogen bond acceptors, interacting favorably with polar water molecules.[5] This aligns with the fundamental solubility principle of "like dissolves like," where polar molecules tend to dissolve in polar solvents.

Causality Behind Experimental Choice: While water is an effective solvent for immediate use in biological buffers and reaction media, it is not suitable for long-term storage. The MTS functional groups are susceptible to hydrolysis in aqueous environments.

Trustworthiness Advisory: To ensure the reagent's reactivity and the validity of experimental results, aqueous solutions of this compound should be prepared fresh and used immediately .[3] Storing the reagent in water or buffer will lead to degradation and a loss of crosslinking efficiency.

Organic Solubility (Dimethylformamide - DMF)

The compound is readily soluble in DMF.[3] DMF is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating polar molecules but lacks acidic protons, making it less reactive than water towards the MTS groups.

Causality Behind Experimental Choice: The use of anhydrous DMF is the field-proven method for preparing stable stock solutions. The absence of water in anhydrous DMF mitigates the risk of hydrolysis, preserving the integrity of the reactive MTS esters.

Trustworthiness Advisory: Stock solutions prepared in anhydrous DMF can be stably stored for at least two months at -20°C .[3] It is imperative to use a high-purity, anhydrous grade of DMF and to handle it under conditions that prevent moisture contamination to ensure this stability. The compound is also reported to have slight solubility in other organic solvents such as DMSO, Chloroform, and Dichloromethane.[9]

Summary of Solubility and Stability

The following table summarizes the key solubility and stability parameters for researchers.

SolventQualitative SolubilityRecommended UseStorage StabilityKey Rationale
Water Soluble[3]Immediate use in aqueous reaction buffers.Unstable; must be used immediately.[3]The hydrophilic PEG core promotes dissolution, but MTS groups are prone to hydrolysis.
Anhydrous DMF Soluble[3]Preparation of concentrated stock solutions for long-term storage.Stable for at least 2 months at -20°C.[3]Polar aprotic nature dissolves the compound while minimizing hydrolytic degradation.

Visualization of Factors Influencing Solubility

The solubility of an organic compound is not an isolated property but is governed by a combination of intermolecular forces and environmental conditions. The diagram below illustrates the primary factors dictating the solubility of this compound.

Factors Influencing Solubility cluster_molecular Molecular Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Compound This compound Polarity High Polarity (PEG Backbone) Compound->Polarity has HBA Hydrogen Bond Acceptors (Ether Oxygens) Compound->HBA has SolventPolarity Solvent Polarity ('Like Dissolves Like') Polarity->SolventPolarity interacts with HBA->SolventPolarity interacts with Solubility Solubility Outcome (e.g., Soluble, Stable) SolventPolarity->Solubility determine SolventType Solvent Type (Protic vs. Aprotic) SolventType->Solubility impacts stability SolventType->Solubility determine Temp Temperature Temp->Solubility influences rate & extent Purity Solvent Purity (e.g., Anhydrous) Purity->Solubility critical for stability start Start prep 1. Add Excess Solid to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) on Shaker at T°C add_solvent->equilibrate separate 4. Centrifuge to Pellet Undissolved Solid equilibrate->separate collect 5. Filter Supernatant (0.22 µm PTFE filter) separate->collect quantify 6. Quantify Concentration via HPLC collect->quantify report 7. Report Solubility (mg/mL or M) at T°C quantify->report end_node End report->end_node

Sources

An In-depth Technical Guide to the Synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a homobifunctional, water-soluble crosslinking agent.[1][2] This document is intended for researchers, scientists, and professionals in the fields of drug development, proteomics, and chemical biology who require a robust and reproducible method for the preparation of this versatile reagent.

Introduction and Significance

This compound is a valuable tool in bioconjugation and polymer chemistry. Its structure features a hydrophilic tetraethylene glycol (PEG) spacer, which imparts water solubility, and two terminal methanethiosulfonate (MTS) groups.[3][4] The MTS moieties are highly reactive towards sulfhydryl (thiol) groups, forming stable disulfide bonds. This specificity makes the compound an excellent crosslinker for peptides, proteins, and other thiol-containing molecules. The PEG linker enhances the bioavailability and reduces the immunogenicity of resulting conjugates, making it particularly useful in the development of targeted drug delivery systems and other biomedical applications.[5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the initial activation of the terminal hydroxyl groups of the starting material, 3,6,9-trioxaundecane-1,11-diol, followed by a nucleophilic substitution with a methanethiosulfonate salt.

  • Mesylation of 3,6,9-Trioxaundecane-1,11-diol: The first step involves the conversion of the terminal diols into highly reactive mesylate esters. This is accomplished by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid byproduct. The mesylate group is an excellent leaving group, setting the stage for the subsequent substitution reaction.

  • Nucleophilic Substitution with Sodium Methanethiosulfonate: The second and final step is the reaction of the dimesylated intermediate with sodium methanethiosulfonate. The methanethiosulfonate anion acts as the nucleophile, displacing the mesylate groups to form the desired bismethanethiosulfonate product.

This synthetic route is logical and efficient, relying on well-established and high-yielding chemical transformations. The choice of reagents and conditions is critical for ensuring a clean reaction with minimal side products.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
3,6,9-Trioxaundecane-1,11-diolMajor Supplier A≥98%
Methanesulfonyl Chloride (MsCl)Major Supplier B≥99%
Triethylamine (TEA)Major Supplier C≥99.5%
Dichloromethane (DCM), AnhydrousMajor Supplier D≥99.8%
Sodium MethanethiosulfonateMajor Supplier E≥95%
N,N-Dimethylformamide (DMF), AnhydrousMajor Supplier F≥99.8%
Sodium Sulfate, AnhydrousMajor Supplier G≥99%
Diethyl Ether, AnhydrousMajor Supplier H≥99%
Step 1: Synthesis of 3,6,9-Trioxaundecane-1,11-diyl-dimesylate

A detailed procedure for the mesylation of a PEG diol can be adapted for this synthesis.[6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,6,9-trioxaundecane-1,11-diol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (2.2 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylated product. Further purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

The protocol for nucleophilic substitution on a mesylated PEG provides a strong foundation for this step.[7]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3,6,9-trioxaundecane-1,11-diyl-dimesylate (1 equivalent) from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium methanethiosulfonate (2.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with a suitable organic solvent such as ethyl acetate or DCM.

  • Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield the final this compound as an off-white solid.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow Diol 3,6,9-Trioxaundecane-1,11-diol Dimesylate 3,6,9-Trioxaundecane-1,11-diyl-dimesylate Diol->Dimesylate  MsCl, TEA, DCM   Product This compound Dimesylate->Product  Sodium Methanethiosulfonate, DMF  

Caption: Two-step synthesis of the target crosslinker.

Data Summary

StepReactantMolar Eq.Key ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
13,6,9-Trioxaundecane-1,11-diol1MsCl (2.2), TEA (2.2)DCM0 to RT4-6>90
23,6,9-Trioxaundecane-1,11-diyl-dimesylate1Sodium Methanethiosulfonate (2.5)DMF60-7012-2470-85

Conclusion

The synthesis of this compound presented herein is a reliable and scalable method for producing this important crosslinking reagent. By following the detailed two-step protocol, researchers can confidently prepare high-purity material for their specific applications in drug development, bioconjugation, and materials science. The principles of activating hydroxyl groups for nucleophilic substitution are fundamental in organic synthesis and are expertly applied in this procedure.

References

  • Lin, Y., et al. (2015). Synthesis and characterization of PEG dimethacrylates and their hydrogels. PubMed.
  • D'Addona, D., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. PMC.
  • S. S. Zaghloul, et al. (2017). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. Semantic Scholar.
  • Löwik, D. W. P. M., et al. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI.
  • Al-Ahmady, Z. S., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.
  • Bryant, S. J., & Anseth, K. S. (2002). Synthesis and Characterization of PEG Dimethacrylates and Their Hydrogels. ResearchGate.
  • Harris, J. M. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate.
  • Google Patents. (n.d.). WO2017146443A1 - Method for preparing polyethylene glycol dialdehyde derivative. Google Patents.
  • Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.

Sources

A Technical Guide to the Thiol Reactivity of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is a homobifunctional, water-soluble crosslinking agent that offers precise control over the covalent linkage of thiol-containing molecules. Its architecture, featuring two methanethiosulfonate (MTS) reactive groups connected by a flexible hydrophilic polyethylene glycol (PEG) spacer, makes it an invaluable tool in protein chemistry, proteomics, and drug delivery systems. This guide provides an in-depth exploration of the core principles governing its reactivity with thiol groups, detailed experimental protocols for its application, and insights into the stability and characterization of the resulting disulfide-linked conjugates. By understanding the causality behind experimental choices, researchers can leverage this reagent to probe protein structure, stabilize protein-protein interactions, and construct novel bioconjugates with enhanced properties.

Introduction: The Power of Thiol-Specific Crosslinking

The selective modification of cysteine residues in proteins is a cornerstone of modern bioconjugation. The unique nucleophilicity of the thiol group allows for highly specific reactions under mild physiological conditions. Methanethiosulfonate (MTS) reagents have emerged as a superior class of thiol-reactive compounds, offering rapid and stoichiometric modification of sulfhydryl groups to form stable, yet reversible, disulfide bonds.[1]

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate belongs to this class as a homobifunctional crosslinker, meaning it possesses two identical MTS reactive groups. This symmetrical design is ideal for intramolecular or intermolecular crosslinking of proteins and other thiol-containing biomolecules. The integrated PEG spacer not only confers water solubility but also provides a defined spatial separation between the conjugated molecules.

Core Principles of Reactivity

Chemical Structure and Properties

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is characterized by a central hydrophilic spacer and two terminal MTS moieties.

PropertyValueSource
Chemical Name 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate[2]
Alternate Names Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester[2]
CAS Number 212262-02-7[2]
Molecular Formula C₁₀H₂₂O₇S₄[2]
Molecular Weight 382.54 g/mol [2]
Appearance Off-white solid[3]
Solubility Soluble in water, DMF, and DMSO[3]
The Thiol-MTS Reaction Mechanism

The reaction proceeds through a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a stable disulfide bond and the release of methanesulfinic acid as a byproduct.[1] The methanesulfinic acid subsequently decomposes into volatile, non-reactive products, ensuring a clean reaction environment.[1]

MTS_Thiol_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH Crosslinked_Protein Protein-S-S-Linker-S-S-Protein Protein_SH->Crosslinked_Protein Nucleophilic Attack MTS_Crosslinker CH₃SO₂S-Linker-SSO₂CH₃ MTS_Crosslinker->Crosslinked_Protein Byproduct 2 CH₃SO₂H MTS_Crosslinker->Byproduct Release

Caption: Reaction of a thiol group with the MTS crosslinker.

Kinetics and pH Dependence

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with second-order rate constants in the order of 10⁵ M⁻¹s⁻¹.[1] This allows for rapid and complete modification of accessible cysteine residues, often at low micromolar concentrations of the reagent.[1]

The reaction rate is critically dependent on the pH of the medium. Since the reactive species is the thiolate anion, the rate increases with pH as more of the thiol group is deprotonated. The optimal pH range for the reaction is typically between 7.0 and 8.5. At pH values above 8.5, hydrolysis of the MTS reagent can become a significant competing reaction, reducing the efficiency of the desired crosslinking.

Experimental Protocols

Reagent Preparation and Handling

MTS reagents are susceptible to hydrolysis, especially in aqueous solutions.[1] Therefore, proper handling and storage are crucial for successful experiments.

  • Storage: Store 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate as a solid, desiccated at -20°C.[3]

  • Stock Solutions: Prepare fresh stock solutions immediately before use. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended solvents for preparing concentrated stock solutions (e.g., 10-50 mM).[3] Stock solutions in anhydrous DMF can be stored at -20°C for up to two months.[3] Aqueous stock solutions should be used immediately.[3]

General Protocol for Protein Crosslinking

This protocol provides a general framework for the intramolecular or intermolecular crosslinking of proteins. The optimal conditions, including protein and crosslinker concentrations, reaction time, and temperature, should be determined empirically for each specific application.

Materials:

  • Purified protein containing accessible cysteine residues

  • 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM L-cysteine)

  • Anhydrous DMF or DMSO

Procedure:

  • Protein Preparation: Ensure the protein sample is in a suitable buffer, free of any thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. If necessary, remove these agents by dialysis or using a desalting column.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMF or DMSO.

  • Reaction Setup:

    • Dilute the protein to the desired concentration in the reaction buffer. A typical starting concentration is 1-10 µM.

    • Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can range from 30 minutes to 2 hours. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The quenching agent will react with any excess crosslinker. Incubate for an additional 15-30 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques.

Crosslinking_Workflow Start Start: Purified Protein Prepare_Protein Prepare Protein (Buffer Exchange) Start->Prepare_Protein Reaction Incubate Protein and Crosslinker Prepare_Protein->Reaction Prepare_Crosslinker Prepare Fresh Crosslinker Stock Solution Prepare_Crosslinker->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Products (SDS-PAGE, MS) Quench->Analysis End End: Characterized Crosslinked Product Analysis->End

Caption: Experimental workflow for protein crosslinking.

Stability and Reversibility of the Disulfide Linkage

The disulfide bonds formed by the reaction of MTS reagents with thiols are stable under typical physiological conditions. However, they can be cleaved by the addition of reducing agents. This reversibility is a key advantage, allowing for the controlled release of conjugated molecules or the separation of crosslinked proteins for analysis.

  • Stability: The stability of the disulfide bond can be influenced by the steric environment around the linkage.[4] The PEG linker in 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate is flexible and hydrophilic, which generally does not impart significant steric hindrance. The disulfide bond is stable in circulation but can be readily cleaved in the reducing environment of the cell cytoplasm.[4]

  • Cleavage: The disulfide bond can be cleaved by common reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). A concentration of 5-20 mM of the reducing agent is typically sufficient to achieve complete cleavage.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate.

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is a versatile and efficient tool for the thiol-specific crosslinking of biomolecules. Its high reactivity, the stability and reversibility of the formed disulfide bond, and its water-soluble nature make it an excellent choice for a wide range of applications in research and drug development. By understanding the fundamental principles of its reactivity and carefully optimizing experimental conditions, researchers can harness the full potential of this powerful crosslinking reagent.

References

  • Uptima. MTS reagents. [Link]
  • Alley, S. C., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6549-6557. [Link]

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Methodological & Application

Probing Protein Architecture: Application Notes and Protocols for Cysteine-Specific Crosslinking with 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Proteins with Precision

In the intricate landscape of cellular function, the spatial arrangement and interaction of proteins are paramount. Understanding these protein-protein interactions is fundamental to deciphering biological pathways and is a cornerstone of modern drug development. Chemical crosslinking, a technique that covalently links interacting proteins, provides a powerful tool to capture these transient or stable associations. Among the diverse array of crosslinking reagents, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate stands out as a versatile and efficient tool for probing protein structure.

This homobifunctional crosslinker features two methanethiosulfonate (MTS) reactive groups at either end of a flexible, hydrophilic tetra(ethylene glycol) spacer. The MTS groups exhibit high specificity for sulfhydryl groups, primarily found in cysteine residues, forming stable disulfide bonds. The water-soluble nature of the polyethylene glycol (PEG) spacer not only enhances the reagent's solubility in aqueous buffers but also helps to minimize protein precipitation and aggregation during the crosslinking reaction. This guide provides a comprehensive overview of the principles, protocols, and analytical methods for utilizing this compound in protein crosslinking studies.

Mechanism of Action: The Thiol-Disulfide Exchange

The crosslinking reaction hinges on the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond and the release of methanesulfinic acid. For the reaction to proceed efficiently, the pH of the reaction buffer should be slightly above the pKa of the cysteine thiol group (typically around 8.0-8.5), which favors the formation of the more reactive thiolate anion.

Caption: Reaction mechanism of this compound with protein cysteine residues.

Core Experimental Protocol: Crosslinking in Solution

This protocol outlines a general procedure for crosslinking proteins in a purified or semi-purified state. Optimization of reagent concentrations and reaction times is crucial for each specific protein system.

Materials and Reagents
  • Protein Sample: Purified protein(s) of interest in a suitable buffer.

  • This compound: Prepare a fresh stock solution.

  • Reaction Buffer: A non-amine, non-thiol containing buffer, pH 7.5-8.5 (e.g., HEPES, phosphate buffer).

  • Quenching Buffer: A buffer containing a free thiol (e.g., DTT, β-mercaptoethanol) or a primary amine (e.g., Tris, glycine) to stop the reaction.

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl buffers, loading buffer.

Protocol Workflow

Crosslinking_Workflow A 1. Prepare Protein Sample C 3. Initiate Crosslinking Reaction A->C B 2. Prepare Fresh Crosslinker Solution B->C D 4. Quench Reaction C->D E 5. Analyze by SDS-PAGE D->E F 6. (Optional) Mass Spectrometry Analysis E->F

Caption: General experimental workflow for protein crosslinking.

Step-by-Step Procedure
  • Protein Preparation:

    • Ensure the protein sample is in a suitable reaction buffer at a concentration that favors the desired intra- or intermolecular crosslinking. A typical starting concentration is 1-10 µM.

    • If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or buffer exchange prior to the addition of the crosslinker.

  • Crosslinker Preparation:

    • Due to the susceptibility of the methanethiosulfonate groups to hydrolysis in aqueous solutions, it is imperative to prepare a fresh stock solution of this compound immediately before use.

    • Dissolve the crosslinker in a dry, inert solvent such as anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A 5- to 20-fold molar excess of the crosslinker over the protein is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer to a final concentration sufficient to consume the excess crosslinker. For example, add DTT to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

Quantitative Data Summary: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Protein Concentration 1 - 10 µMInfluences the balance between intra- and intermolecular crosslinking.
Crosslinker:Protein Molar Ratio 5:1 to 20:1A molar excess drives the reaction to completion. Higher ratios may lead to excessive modification.
Reaction Buffer pH 7.5 - 8.5Facilitates the deprotonation of cysteine thiols to the more reactive thiolate form.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability but may require longer incubation times.
Reaction Time 30 min - 4 hoursShould be optimized to achieve sufficient crosslinking without causing protein degradation or aggregation.

Analysis of Crosslinked Products

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the results of a crosslinking experiment. Crosslinked protein complexes will migrate slower than their monomeric counterparts, resulting in the appearance of higher molecular weight bands on the gel.

Protocol:

  • Sample Preparation: Mix the quenched crosslinking reaction mixture with an equal volume of 2x SDS-PAGE loading buffer. For analyzing disulfide-linked complexes, a non-reducing loading buffer (without β-mercaptoethanol or DTT) should be used. To confirm that the higher molecular weight bands are due to disulfide bond formation, a parallel sample should be run with a reducing loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and crosslinked species. Run the gel according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The appearance of new bands at higher molecular weights in the non-reduced sample, which disappear or are reduced in intensity in the reduced sample, is indicative of successful crosslinking.

Mass Spectrometry Analysis for Identification of Crosslinked Peptides

Mass spectrometry (MS) is a powerful tool to identify the specific residues involved in the crosslink, providing valuable structural information. This typically involves in-gel digestion of the crosslinked protein bands followed by LC-MS/MS analysis.

In-Gel Digestion Protocol:

  • Band Excision: Excise the protein band(s) corresponding to the crosslinked complex from the Coomassie-stained SDS-PAGE gel.

  • Destaining: Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel is clear.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds within the proteins by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.

    • Alkylate the free thiols by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes in the dark.

  • Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid, followed by 100% acetonitrile).

    • Pool the extracts and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis: Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for analysis by LC-MS/MS. Specialized software is then used to identify the crosslinked peptides from the complex MS/MS data.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low crosslinking efficiency Inactive crosslinkerPrepare fresh crosslinker solution immediately before use.
Low protein concentrationIncrease protein concentration to favor intermolecular crosslinking.
Suboptimal pHEnsure the reaction buffer pH is between 7.5 and 8.5.
Presence of thiols in the bufferRemove any reducing agents from the protein sample before adding the crosslinker.
Protein precipitation Excessive crosslinkingOptimize the crosslinker concentration and reaction time.
Hydrophobic nature of the proteinThe PEG spacer of this crosslinker helps to mitigate this, but further optimization of buffer conditions may be needed.
Smearing on SDS-PAGE Heterogeneous crosslinkingOptimize reaction conditions to favor specific crosslinks.
Protein degradationAdd protease inhibitors to the reaction mixture.

Conclusion

This compound is a powerful and versatile reagent for the study of protein-protein interactions. Its specificity for cysteine residues, coupled with its hydrophilic PEG spacer, makes it an excellent choice for a wide range of applications in structural biology and drug discovery. By carefully optimizing the reaction conditions and employing appropriate analytical techniques, researchers can gain valuable insights into the architecture and function of protein complexes.

References

  • Thiol-Reactive Crosslinkers: A general overview of the chemistry and applications of thiol-reactive crosslinkers can be found in various biochemistry textbooks and supplier technical resources.
  • Cross-Linking Mass Spectrometry (XL-MS) Protocols: Detailed protocols and considerations for XL-MS can be found in specialized scientific publications. For example: An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. Nature Protocols. [Link] Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
  • SDS-PAGE Protocols: Standard protocols for SDS-PAGE are widely available from academic and commercial sources.

Application Notes and Protocols for 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Cysteine-Targeted Proteomics

In the dynamic field of proteomics, understanding protein structure, interactions, and function is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe the three-dimensional architecture of proteins and protein complexes in their native states.[1][2] At the heart of this methodology lies the cross-linking reagent, a molecule capable of covalently linking amino acid residues in close proximity. This guide focuses on a specific and highly useful cross-linker: 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate .

This homobifunctional reagent possesses two methanethiosulfonate (MTS) reactive groups that specifically target the thiol groups of cysteine residues, forming disulfide bonds.[3] Its defining feature is a hydrophilic polyethylene glycol (PEG) spacer arm, which imparts water solubility and flexibility. These characteristics make it an invaluable tool for researchers studying protein-protein interactions, mapping protein topologies, and elucidating the structures of complex biological assemblies.

This document provides a comprehensive overview of the applications of this compound in proteomics research, complete with detailed protocols and expert insights to guide your experimental design and execution.

Reagent Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name This compound[4]
Alternate Names Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester[4]
Molecular Formula C₁₀H₂₂O₇S₄[4][5]
Molecular Weight 382.52 g/mol [5]
CAS Number 212262-02-7[4]
Reactivity Cysteine (thiol groups)[3]
Spacer Arm PEG-based, hydrophilic[3]
Solubility Water, DMF[5]
Storage Desiccated at -20°C[5]

Stock Solution Preparation and Stability:

For optimal performance, it is recommended to prepare stock solutions in anhydrous dimethylformamide (DMF). These stock solutions are stable for at least two months when stored at -20°C.[5] Stock solutions made in aqueous buffers should be used immediately due to the susceptibility of the MTS groups to hydrolysis.[5][6]

Mechanism of Action: Cysteine-Specific Cross-Linking

The utility of this compound lies in the specific and efficient reaction of its methanethiosulfonate groups with the sulfhydryl side chains of cysteine residues. This reaction proceeds via a disulfide exchange mechanism, resulting in the formation of a stable disulfide bond between the cysteine residue and the reagent. As a homobifunctional cross-linker, it can covalently link two cysteine residues that are spatially proximal, providing a distance constraint for structural analysis.

The reaction is reversible upon the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can be advantageous for certain experimental workflows.[6]

G cluster_0 Protein with accessible Cysteines cluster_1 Cross-linker cluster_2 Cross-linked Protein Protein-SH_1 Protein-Cys-SH Crosslinked_Protein Protein-Cys-S-S-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-S-S-Cys-Protein Protein-SH_1->Crosslinked_Protein Reaction Protein-SH_2 Protein-Cys-SH Protein-SH_2->Crosslinked_Protein Reaction Crosslinker CH₃SO₂S-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-SSO₂CH₃ Crosslinker->Crosslinked_Protein Reaction

Caption: Reaction of this compound with two cysteine residues.

Applications in Proteomics

The unique properties of this cross-linker lend themselves to a variety of applications in proteomics research.

Mapping Protein-Protein Interactions

By covalently linking interacting proteins, this reagent allows for the identification of protein-protein interactions (PPIs) in their native cellular context. The hydrophilic PEG spacer ensures that the cross-linker is soluble in aqueous buffers commonly used for biological samples and can access interaction interfaces without significant disruption.

Probing Protein Tertiary and Quaternary Structure

Intra- and inter-subunit cross-links provide valuable distance constraints for computational modeling of protein and protein complex structures. The defined length of the spacer arm helps to refine the spatial arrangement of different domains and subunits.

Studying Conformational Changes

Changes in protein conformation, for instance upon ligand binding or post-translational modification, can be monitored by observing alterations in the cross-linking pattern. This provides insights into the dynamics of protein function.

Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS)

The following is a generalized workflow for an XL-MS experiment using this compound. Optimization of specific parameters is crucial for each biological system under investigation.

G Sample_Prep 1. Sample Preparation (e.g., cell lysate, purified complex) Crosslinking 2. Cross-linking Reaction (Addition of Reagent) Sample_Prep->Crosslinking Quenching 3. Quenching (Stop Reaction) Crosslinking->Quenching Protein_Digestion 4. Protein Digestion (e.g., Trypsin) Quenching->Protein_Digestion Enrichment 5. Enrichment of Cross-linked Peptides (Optional, e.g., SEC) Protein_Digestion->Enrichment LC_MS 6. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 7. Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis

Caption: General workflow for a cross-linking mass spectrometry experiment.

Detailed Protocols

Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex

This protocol is designed for a purified protein or protein complex in solution.

Materials:

  • Purified protein complex (in a buffer free of primary amines and thiols, e.g., HEPES or phosphate buffer, pH 7.2-8.0)

  • This compound (MW: 382.52)

  • Anhydrous DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 500 mM L-cysteine

  • Denaturation and Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5

  • Alkylation Buffer: 55 mM Iodoacetamide (IAM) in 100 mM Tris-HCl, pH 8.5

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a suitable buffer at a concentration of 0.1-2 mg/mL.

  • Cross-linker Preparation:

    • Prepare a fresh 10 mM stock solution of the cross-linker in anhydrous DMF.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature and reduce the cross-linked proteins by adding an equal volume of Denaturation and Reduction Buffer and incubating for 30 minutes at 37°C.

    • Alkylate free cysteines by adding Alkylation Buffer to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.

    • Dilute the sample 5-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1.6 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

Protocol 2: Data Analysis for Identifying Cross-linked Peptides

The identification of cross-linked peptides from the complex MS/MS data requires specialized software such as pLink, MeroX, or XlinkX.

Key Parameters for Database Searching:

  • Cross-linker Mass: 382.52 Da

  • Mass Modification of Cross-linked Peptides: The mass of the cross-linker remnant after reacting with two cysteine residues needs to be calculated. The reaction involves the loss of two methanesulfinic acid (CH₃SO₂H) moieties.

    • Mass of cross-linker: 382.52 Da

    • Mass of two CH₃SO₂H: 2 * (12.01 + 31.01 + 32.07 + 216.00) = 2 * 80.09 = 160.18 Da

    • Mass of cross-linker remnant: 382.52 - 160.18 = 222.34 Da

  • Variable Modifications:

    • Oxidation of methionine (+15.99 Da)

    • Monolinked cysteine (cysteine modified with the cross-linker that has not reacted with a second cysteine). This will have a mass modification of the cross-linker minus one methanesulfinic acid and one hydrogen.

  • Static Modifications:

    • Carbamidomethylation of non-cross-linked cysteines (+57.02 Da if iodoacetamide is used for alkylation).

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for proteomics research. Its cysteine specificity, water solubility, and flexible spacer arm make it an excellent choice for a wide range of applications, from mapping protein-protein interactions to elucidating the structure of large protein complexes. As mass spectrometry instrumentation and data analysis software continue to advance, the utility of such well-defined chemical tools will undoubtedly grow, enabling deeper insights into the complex and dynamic world of the proteome.

References

  • Interchim. (n.d.). MTS reagents.
  • ProteomeXchange. (n.d.). PXD025309.
  • Steigenberger, B., van der Veer, C., Woiterski, N., O'Reilly, F. J., & Mechtler, K. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of proteome research, 18(4), 1546–1556.
  • Finelore. (n.d.). This compound.
  • Kaake, R. M., Wang, X., Burke, A., Yu, C., Kandur, W., Yang, Y., ... & Huang, L. (2014). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. Molecular & cellular proteomics : MCP, 13(12), 3533–3543.
  • Pant, A., Raz, A., & Barak, S. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR protocols, 2(2), 100569.
  • Zhang, Z., Ai, X., & Chen, J. (2021). Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes. Methods in cell biology, 161, 165–186.
  • Weisbrod, C. R., Chavez, J. D., Eng, J. K., Yang, L., Zheng, C., & Bruce, J. E. (2013). Cross-linking and mass spectrometry methodologies to facilitate structural biology: finding a path through the maze. Journal of proteome research, 12(4), 1569–1580.
  • ResearchGate. (2016, July 27). Can anyone tell me a good protocol to cross link cysteine residue?
  • Petrotchenko, E. V., & Borchers, C. H. (2014). Development of large-scale cross-linking mass spectrometry. Mass spectrometry reviews, 33(2), 97–107.
  • ProteomeXchange. (n.d.). PXD059611.
  • Gutierrez, C. B., Block, S. A., Yu, C., & Huang, L. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Study of Protein-Protein Interactions. Analytical chemistry, 90(13), 8104–8111.
  • Tretyakova, S. V., Kopylov, A. T., & Zgoda, V. G. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaia khimiia, 67(1), 16–27.
  • Wójtowicz, H., Sokołowska, M., & Bieganowski, P. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et biophysica acta. General subjects, 1863(10), 129399.
  • Chavez, J. D., & Bruce, J. E. (2015). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current opinion in chemical biology, 28, 31–38.
  • Götze, M., Iacobucci, C., & Sinz, A. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions.
  • Petrotchenko, E. V., & Borchers, C. H. (2014). Development of large-scale cross-linking mass spectrometry. Mass spectrometry reviews, 33(2), 97–107.

Sources

Mapping Protein-Protein Interactions Using the Thiol-Reactive Crosslinker 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease. Many PPIs are transient or of low affinity, making them challenging to capture and analyze using traditional biochemical methods. Chemical crosslinking provides a powerful solution by creating stable, covalent bonds between interacting proteins, effectively "freezing" the interaction for subsequent analysis.[1][2][3]

This guide details the application of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate , a homobifunctional, thiol-reactive crosslinking agent, for the study of PPIs.[4][5] This reagent, hereafter referred to as MTS-PEG4-MTS, possesses two key features:

  • Methanethiosulfonate (MTS) Groups: These reactive groups at each end of the molecule specifically target the sulfhydryl (-SH) groups of cysteine residues, forming stable disulfide bonds.[6][7][8]

  • PEGylated Spacer Arm: The 3,6,9-trioxaundecane spacer is a hydrophilic polyethylene glycol (PEG) chain. This PEG linker enhances the water solubility of the crosslinker, helps to minimize protein aggregation, and provides a defined spacer length of approximately 14.6 Å to bridge interacting cysteine residues.[9][10][11]

By covalently linking cysteine residues in close proximity, MTS-PEG4-MTS allows for the stabilization of protein complexes, identification of interaction partners, and mapping of interaction interfaces through techniques like SDS-PAGE and mass spectrometry.[12][13]

Principle of Application

The utility of MTS-PEG4-MTS lies in its specific and efficient reaction with free sulfhydryl groups on cysteine residues. The methanethiosulfonate moiety is an excellent leaving group, facilitating the formation of a disulfide bond between the crosslinker and the protein.

Reaction Mechanism

The crosslinking process occurs in two steps. First, one MTS group reacts with a cysteine on Protein A. The second MTS group then reacts with a proximal cysteine on Protein B, forming a covalent link between the two proteins.

Caption: Chemical reaction of MTS-PEG4-MTS with protein cysteines.

Experimental Protocols

This section provides a detailed protocol for an in vitro crosslinking experiment. It is crucial to optimize reaction conditions for each specific protein system.[1][14]

Materials and Reagents
  • Proteins of Interest: Purified proteins (e.g., Protein A and Protein B) at a known concentration.

  • Crosslinker: this compound (MTS-PEG4-MTS), CAS 212262-02-7.[4]

  • Crosslinker Stock Solution: 10-50 mM MTS-PEG4-MTS in a dry, water-miscible organic solvent (e.g., DMSO or DMF). Prepare fresh before each experiment.

  • Reaction Buffer: A non-reducing, amine-free buffer, pH 7.2-8.0. Examples include Phosphate-Buffered Saline (PBS) or HEPES buffer. Crucially, avoid buffers containing reducing agents like DTT or β-mercaptoethanol , as they will interfere with the crosslinking reaction.[14]

  • Quenching Reagent: A solution containing a free thiol to consume unreacted crosslinker. Examples include 1 M DTT, 1 M β-mercaptoethanol, or 1 M L-cysteine.

  • SDS-PAGE analysis tools: Gels, buffers, loading dye (non-reducing and reducing), and protein standards.

Step-by-Step Protocol: In Vitro Crosslinking

The following workflow outlines the key steps from reaction setup to analysis.

Caption: General workflow for in vitro protein crosslinking.

Detailed Steps:

  • Protein Preparation:

    • Combine your purified proteins of interest in the chosen reaction buffer. The final protein concentration should typically be in the low micromolar range (e.g., 1-10 µM) to favor intramolecular and specific intermolecular crosslinking over non-specific aggregation.[15]

    • Include a negative control sample that contains the proteins but will not receive the crosslinker.

  • Optimization (Critical Step):

    • The optimal crosslinker concentration and incubation time must be determined empirically.[14][16]

    • Set up a matrix of reactions varying the molar excess of MTS-PEG4-MTS over total protein (e.g., 10x, 50x, 100x, 500x) and the incubation time (e.g., 15, 30, 60, 120 minutes).[16]

    • The goal is to find conditions that produce a distinct higher-molecular-weight band corresponding to the crosslinked complex, while minimizing the formation of large, insoluble aggregates.

  • Crosslinking Reaction:

    • Add the freshly prepared MTS-PEG4-MTS stock solution to the protein mixture to achieve the desired final concentration. Gently mix immediately.

    • Incubate the reaction at room temperature or 4°C. Room temperature reactions are typically faster.[8]

  • Quenching:

    • Stop the reaction by adding the quenching reagent to a final concentration that is in large excess of the crosslinker (e.g., 20-50 mM DTT).[8]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted crosslinker is consumed.

Analysis of Crosslinked Products

1. SDS-PAGE Analysis:

  • Prepare two aliquots of each reaction sample. To one, add non-reducing SDS-PAGE loading buffer. To the other, add reducing SDS-PAGE loading buffer (containing DTT or β-mercaptoethanol).

  • Run the samples on an appropriate polyacrylamide gel.

  • Expected Results:

    • In the non-reducing gel , a successful crosslinking reaction will show the disappearance of the monomer bands and the appearance of a new, higher-molecular-weight band corresponding to the crosslinked protein complex.

    • In the reducing gel , the disulfide bond formed by the crosslinker will be cleaved. The higher-molecular-weight band should disappear, and the monomer bands should reappear. This confirms that the complex was held together by a disulfide-based crosslink.

2. Western Blotting:

  • To confirm the identity of the proteins within the crosslinked complex, perform a Western blot using specific antibodies against the suspected interaction partners.[13]

3. Crosslinking Mass Spectrometry (XL-MS):

  • For high-resolution mapping of the interaction interface, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[12][17][18]

  • Specialized software can then identify the "crosslinked peptides" (two peptides covalently linked by the reagent), revealing which specific cysteine residues are in close proximity in the protein complex.[15] This provides valuable distance constraints for structural modeling.[12][13]

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No crosslinked product observed Insufficient crosslinker concentration or incubation time.Increase molar excess of crosslinker and/or incubation time.[14]
No accessible cysteine residues at the interaction interface.Use site-directed mutagenesis to introduce cysteines at suspected interface locations. Consider a different crosslinker chemistry (e.g., amine-reactive).[14]
Presence of reducing agents in the buffer.Ensure all buffers are free of DTT, β-mercaptoethanol, or other reducing agents.
Excessive aggregation/precipitation Crosslinker concentration is too high, leading to non-specific crosslinking.Decrease the molar excess of the crosslinker. Optimize by testing a lower range of concentrations.[14]
High protein concentration.Reduce the concentration of the protein reactants.
Crosslinked band appears in reducing gel The crosslinker may have reacted non-specifically or the product is not a simple disulfide.This is unexpected for MTS chemistry. Verify reagent purity and buffer composition. The MTS reaction forms a disulfide bond and should be reversible with reducing agents.[19]

Conclusion

This compound is a valuable tool for covalently capturing and analyzing protein-protein interactions. Its cysteine-specific reactivity, combined with a hydrophilic PEG spacer, provides an effective method for stabilizing protein complexes for detailed characterization. By carefully optimizing reaction conditions and employing appropriate analytical techniques like SDS-PAGE and mass spectrometry, researchers can gain significant insights into the structure and function of protein interaction networks.

References

  • A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins. (2022). Methods in Molecular Biology.
  • Bruce, J. E. (n.d.). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. University of Washington.
  • Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry.
  • Liu, F., et al. (2021). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical Chemistry.
  • Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE.
  • Thiol reactive Linkers. (n.d.). AxisPharm.
  • Wang, X., et al. (2023). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics.
  • Kaake, R. M., et al. (2021). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Molecular & Cellular Proteomics.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology.
  • Lang, R. J., et al. (2004). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology.
  • Using Thiol-Reactive Cross-Linkers to Stabilize Interactions between Thioredoxin and Its Redox Partners in Baker's Yeast. (2015). The FASEB Journal.
  • Löffler, P. M., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences.
  • Re-evaluation of the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with thiols. (2013). Free Radical Biology and Medicine.
  • A Guide to Protein Cross Linkers. (2014). G-Biosciences.
  • Morar, A. S. (2005). PEGylation of Proteins: A Structural Approach. BioPharm International.
  • Roberts, D. D., et al. (1986). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. Biochemistry.
  • Puntil, M., et al. (2021). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers. Angewandte Chemie.
  • Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. (2023). Methods in Molecular Biology.
  • Khan, A., et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols.
  • Strategies for successful crosslinking and bioconjugation applications. (2018). Quanta BioDesign, LTD. YouTube.

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Probing the Architectural Secrets of Membrane Proteins: An Application Guide to Using MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Shadows of the Cell Membrane

Membrane proteins are the gatekeepers and communicators of the cell, orchestrating a vast array of physiological processes.[1][2] Their critical roles in cellular function and disease make them prime targets for therapeutic intervention. However, their hydrophobic nature and dynamic structures present significant challenges to traditional structural biology techniques.[1][3][4] This application note details a powerful chemical crosslinking approach using the homobifunctional, cysteine-specific reagent, MTS-PEG4-MTS, to elucidate the structure and dynamics of these enigmatic proteins within their native-like environment.[5]

MTS-PEG4-MTS ([1,13-Bis(methanethiosulfonyl)-4,7,10-trioxatridecane]) is a valuable tool for researchers seeking to map spatial proximities between engineered cysteine residues within a single protein or between interacting proteins. The methanethiosulfonate (MTS) reactive groups at either end of a flexible polyethylene glycol (PEG) spacer specifically and rapidly form disulfide bonds with the sulfhydryl groups of cysteine residues under mild conditions.[6] This guide provides a comprehensive overview of the principles, detailed protocols, and data interpretation strategies for effectively employing MTS-PEG4-MTS in your research.

Principle of the Method: Engineering Cysteine Probes for Proximity Mapping

The core of this technique lies in the strategic introduction of cysteine residues into the protein of interest via site-directed mutagenesis.[5][7][8] For proteins that naturally contain cysteines, it is often advantageous to first create a "cysteine-less" mutant to serve as a clean background for introducing new, strategically placed cysteines.[5] When two engineered cysteine residues are in close enough proximity, the MTS-PEG4-MTS reagent can bridge them, forming a covalent crosslink. The length of the PEG4 spacer arm dictates the maximal distance that can be bridged.

The formation of this crosslink can be readily detected by a shift in the protein's migration pattern on an SDS-PAGE gel.[9][10] Crosslinked dimers or intramolecularly crosslinked monomers will exhibit altered mobility compared to the uncrosslinked protein. By systematically creating and testing a series of double-cysteine mutants, a network of proximity constraints can be generated, providing valuable insights into the protein's tertiary and quaternary structure.

Experimental Workflow: A Step-by-Step Guide

The successful application of MTS-PEG4-MTS for structural probing involves a multi-step process, from careful experimental design to meticulous data analysis.

G cluster_0 Design & Preparation cluster_1 Crosslinking Reaction cluster_2 Analysis & Interpretation Site-Directed Mutagenesis Site-Directed Mutagenesis Protein Expression & Purification Protein Expression & Purification Site-Directed Mutagenesis->Protein Expression & Purification Generate Cys mutants MTS-PEG4-MTS Labeling MTS-PEG4-MTS Labeling Protein Expression & Purification->MTS-PEG4-MTS Labeling Prepare protein sample SDS-PAGE & Western Blot SDS-PAGE & Western Blot MTS-PEG4-MTS Labeling->SDS-PAGE & Western Blot Quench reaction Data Analysis Data Analysis SDS-PAGE & Western Blot->Data Analysis Visualize crosslinking Structural Modeling Structural Modeling Data Analysis->Structural Modeling Interpret proximity

Figure 1. A generalized experimental workflow for using MTS-PEG4-MTS to probe membrane protein structure.

Part 1: Protein Engineering and Preparation

1.1. Generation of Cysteine Mutants:

  • Strategy: The initial and most critical step is the design of cysteine mutations.[11][12] Analyze the primary sequence and any available structural information (e.g., homology models, low-resolution structures) to identify potential sites for cysteine introduction. For transmembrane proteins, consider residues at the cytoplasmic and extracellular loops, as well as within the transmembrane helices.

  • Cysteine-less Mutant: If the wild-type protein contains cysteines, it is highly recommended to first generate a functional cysteine-less version by mutating the native cysteines to residues like alanine or serine.[5] This provides a clean background for subsequent experiments.

  • Site-Directed Mutagenesis: Employ standard molecular biology techniques to introduce single and double cysteine mutations into the gene encoding your protein of interest.[7][8] DNA sequencing must be performed to confirm the presence of the desired mutations.

1.2. Protein Expression and Purification:

  • Expression System: Choose an appropriate expression system (e.g., E. coli, yeast, mammalian cells) that yields sufficient quantities of your membrane protein.

  • Solubilization and Purification: Membrane proteins require detergents or nanodiscs for extraction from the membrane and subsequent purification. It is crucial to select a detergent that maintains the protein's structural integrity and does not interfere with the MTS chemistry. Affinity tags (e.g., His-tag, Strep-tag) can greatly facilitate the purification process.[5]

  • Reducing Agents: During purification, it is essential to include a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to prevent the formation of non-specific disulfide bonds between cysteine residues. Crucially, the reducing agent must be completely removed prior to the crosslinking reaction. This can be achieved through dialysis, buffer exchange, or the use of desalting columns.

Part 2: The Crosslinking Reaction

2.1. Reagent Preparation:

  • MTS-PEG4-MTS Stock Solution: Prepare a fresh stock solution of MTS-PEG4-MTS in a compatible organic solvent like DMSO or DMF.[13] Protect the stock solution from light and moisture.

  • Reaction Buffer: The crosslinking reaction is typically performed in a buffer with a pH range of 7.0-8.0. Avoid buffers containing primary amines (e.g., Tris) if you are also using amine-reactive crosslinkers in parallel experiments. Phosphate or HEPES buffers are suitable choices.

2.2. Crosslinking Protocol:

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 µMHigher concentrations can favor intermolecular crosslinking.
MTS-PEG4-MTS Concentration 10 - 100-fold molar excess over proteinThe optimal concentration should be determined empirically.
Incubation Time 15 - 60 minutesTime-course experiments are recommended for optimization.
Temperature Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction.

Step-by-Step Protocol:

  • Prepare your purified membrane protein in the appropriate reaction buffer, ensuring all reducing agents have been removed.

  • Add the desired amount of MTS-PEG4-MTS stock solution to the protein sample.

  • Incubate the reaction mixture for the predetermined time at the chosen temperature.

  • Quench the reaction by adding a sufficient amount of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to consume the excess MTS-PEG4-MTS. A final concentration of 10-20 mM is typically sufficient.

  • Prepare the samples for analysis by adding SDS-PAGE loading buffer. For disulfide bond analysis, a non-reducing loading buffer should be used.

Part 3: Analysis and Interpretation

3.1. SDS-PAGE and Western Blotting:

  • Gel Electrophoresis: Separate the reaction products on an SDS-PAGE gel. The percentage of acrylamide in the gel should be chosen to provide optimal resolution of the monomeric and crosslinked protein species.

  • Visualization: The protein bands can be visualized by Coomassie blue staining or, for higher sensitivity, by Western blotting using an antibody specific to your protein of interest.

  • Interpretation: A successful crosslinking event will result in the appearance of a new band with a higher molecular weight (for intermolecular crosslinking) or a shift in mobility (for intramolecular crosslinking) compared to the uncrosslinked control.[9][10] The disappearance or reduction in the intensity of the monomer band is also indicative of crosslinking.[14]

G cluster_0 Chemical Reaction Protein_Cys1 Protein Cys-SH MTS_PEG4_MTS MTS-PEG4-MTS Protein_Cys1:f1->MTS_PEG4_MTS Protein_Cys2 Protein Cys-SH Protein_Cys2:f1->MTS_PEG4_MTS Crosslinked_Protein Protein-S-S-PEG4-S-S-Protein MTS_PEG4_MTS->Crosslinked_Protein

Figure 2. Schematic of MTS-PEG4-MTS crosslinking of two cysteine residues.

3.2. Controls are Key:

  • No Crosslinker Control: Always include a sample of your double-cysteine mutant that has not been treated with MTS-PEG4-MTS to confirm the absence of spontaneous disulfide bond formation.

  • Single Cysteine Controls: Analyze each single-cysteine mutant under the same crosslinking conditions to ensure that the observed crosslinking is specific to the presence of both cysteines.

  • Cysteine-less Control: The cysteine-less parent protein should not show any crosslinking, confirming the specificity of the MTS reagent for cysteine residues.

3.3. Structural Interpretation:

  • Distance Constraints: A positive crosslinking result between two engineered cysteines indicates that the alpha-carbons of these residues are within a certain distance of each other, defined by the length of the MTS-PEG4-MTS spacer arm.

  • Mapping Proximities: By systematically testing a panel of double-cysteine mutants, you can build a map of spatial proximities within the protein. This information can be used to validate or refine existing structural models or to build new models from scratch.

  • Conformational Changes: This technique can also be used to probe conformational changes in response to ligand binding, changes in pH, or other stimuli. By comparing the crosslinking patterns in different functional states, you can gain insights into the dynamic nature of your protein.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No crosslinking observed - Incomplete removal of reducing agent.- Cysteine residues are too far apart.- Protein is misfolded.- Inactive MTS-PEG4-MTS reagent.- Ensure complete removal of DTT/β-mercaptoethanol.- Design new mutants with cysteines at closer positions.- Confirm protein activity/folding with a functional assay.- Use a fresh stock of MTS-PEG4-MTS.
Excessive smearing or aggregation on the gel - Over-crosslinking due to high reagent concentration or long incubation time.- Non-specific crosslinking.- Optimize MTS-PEG4-MTS concentration and incubation time.- Ensure the protein sample is monodisperse before crosslinking.
Faint crosslinked bands - Low crosslinking efficiency.- Low protein concentration.- Increase the molar excess of MTS-PEG4-MTS.- Increase the protein concentration.

Conclusion: A Versatile Tool for Structural Discovery

The use of MTS-PEG4-MTS in conjunction with site-directed cysteine mutagenesis provides a robust and versatile method for probing the structure of membrane proteins in a near-native environment.[5] This approach offers a powerful complement to high-resolution structural techniques and can provide unique insights into protein architecture and dynamics. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the results, researchers can unlock the structural secrets of these vital cellular components, paving the way for a deeper understanding of their function and the development of novel therapeutics.

References

  • S-V, S., & P, A. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current protocols in protein science, Chapter 19, Unit 19.16.
  • Chen, Y., et al. (2014). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. ResearchGate.
  • Welsh, C. F., et al. (2019). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Journal of visualized experiments : JoVE, (147), 10.3791/59483.
  • Iyer, R., et al. (2013). Primer Sequences for site directed mutagenesis of cysteine residues. ResearchGate.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Falke, J. J., & Koshland, D. E., Jr. (1987). Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis. Methods in enzymology, 296, 24-43.
  • Guigliarelli, B., et al. (1996). Site-directed mutagenesis of conserved cysteine residues within the beta subunit of Escherichia coli nitrate reductase. Physiological, biochemical, and EPR characterization of the mutated enzymes. The Journal of biological chemistry, 271(2), 931-8.
  • Li, H., et al. (2022). Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins. Frontiers in microbiology, 13, 856038.
  • Bitesize Bio. (2022). Five Simple Steps For a Successful MTS Assay!.
  • Sahu, I. D., et al. (2014). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (87), 51433.
  • ResearchGate. (2016). How would you interpret a crosslinking experiment where the protein (at monomer MW range on SDS-PAGE gel) disappears?.
  • Li, H., et al. (2022). Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins. Frontiers in Microbiology, 13.
  • Lin, C. C., & Anseth, K. S. (2009). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Biomaterials, 30(28), 5228-35.
  • El-Sherbiny, I. M., & Yacoub, M. H. (2013). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. Biomaterials, 34(33), 8129-37.
  • Zustiak, S. P., & Leach, J. B. (2011). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery. Biomacromolecules, 12(10), 3629-37.
  • Lin, C. C., & Anseth, K. S. (2009). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Biomaterials, 30(28), 5228-5235.
  • White, S. H. (2009). Structures of membrane proteins. Annual review of biophysics, 38, 1-21.
  • Zhang, J., et al. (2018). Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting. Methods (San Diego, Calif.), 147, 107-115.
  • Schmidt, C., & Komives, E. A. (2022). Advances in Mass Spectrometry-Based Footprinting of Membrane Proteins. Journal of the American Society for Mass Spectrometry, 33(4), 543-555.
  • Gucinski, A. C., & Gaffney, B. L. (2020). MEMBRANE PROTEIN STRUCTURES AND INTERACTIONS FROM COVALENT LABELING COUPLED WITH MASS SPECTROMETRY. Mass spectrometry reviews, 41(1), 51-69.

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Application Notes & Protocols: 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of targeted and controlled drug release has led to the development of stimuli-responsive drug delivery systems. These systems are designed to remain stable in circulation and release their therapeutic payload in response to specific triggers within the target microenvironment, such as changes in pH, temperature, or redox potential.[1][2] The unique redox environment of tumor cells, characterized by a significantly higher concentration of glutathione (GSH) compared to the extracellular space, presents a prime opportunity for targeted drug delivery.[3][4] Disulfide bonds, which can be cleaved by reducing agents like GSH, have emerged as critical components in the design of reduction-sensitive drug carriers.[5][6]

This guide focuses on the application of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate , a hydrophilic and bifunctional crosslinker, in the development of next-generation, reduction-responsive drug delivery systems. Its unique methanethiosulfonate (MTS) functional groups provide an efficient route for creating stable, yet biodegradable, disulfide linkages.

Molecular Profile: 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

PropertyValueReference
CAS Number 212262-02-7[7]
Molecular Formula C₁₀H₂₂O₇S₄[7]
Molecular Weight 382.54 g/mol [7]
Structure A flexible polyethylene glycol (PEG)-like backbone with terminal methanethiosulfonate groups.[8]
Key Features Water-soluble, homobifunctional, forms cleavable disulfide bonds.[9]

Part 1: Core Application - Reduction-Responsive Micelles for Tumor-Targeted Delivery

The primary application of 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate is in the stabilization of self-assembled polymeric nanostructures, such as micelles. These core-shell structures can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability in aqueous environments.[10] Crosslinking the micelle core or shell enhances their stability, preventing premature drug release.[2][11] Using a disulfide-based crosslinker renders this stability reversible in the presence of high GSH concentrations, as found inside cancer cells.[12][13]

Mechanism of Action: GSH-Mediated Release

The proposed mechanism involves the self-assembly of thiol-functionalized amphiphilic block copolymers into micelles, followed by crosslinking with 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate. The MTS groups react with the thiols on the polymer to form stable disulfide bonds, locking the micellar structure. Upon entering a cancer cell, the high intracellular GSH concentration cleaves these disulfide bonds, leading to the disassembly of the micelle and the rapid release of the encapsulated drug.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of Thiol-Functionalized Amphiphilic Block Copolymer

This protocol describes the synthesis of a representative amphiphilic block copolymer, poly(ε-caprolactone)-b-poly(N-(2-hydroxypropyl)methacrylamide)-co-(N-(3-(S-acetylthio)propyl)methacrylamide) (PCL-b-p(HPMA-co-ATPMA)), a necessary precursor for forming the crosslinkable micelles.

Materials:

  • ε-caprolactone

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • N-(3-aminopropyl)methacrylamide hydrochloride

  • S-acetylthioglycolic acid N-hydroxysuccinimide ester

  • Appropriate initiators and solvents

Procedure:

  • Synthesize PCL macroinitiator: Perform ring-opening polymerization of ε-caprolactone using a suitable initiator to create a PCL chain with a terminal group capable of initiating the next polymerization step.

  • Synthesize p(HPMA-co-ATPMA) block: a. Dissolve the PCL macroinitiator in a suitable solvent. b. Add HPMA and a protected thiol-containing monomer (e.g., a derivative of N-(3-aminopropyl)methacrylamide). c. Initiate reversible addition-fragmentation chain-transfer (RAFT) polymerization. d. Polymerize for 24 hours at 70°C.

  • Deprotection of thiol groups: a. Dissolve the resulting block copolymer in a methanol/water mixture. b. Add an excess of a deprotection agent (e.g., hydroxylamine hydrochloride). c. Stir for 6 hours at room temperature.

  • Purification: a. Dialyze the polymer solution against deionized water for 48 hours. b. Lyophilize to obtain the pure thiol-functionalized block copolymer.

Protocol 2.2: Preparation and Crosslinking of Drug-Loaded Micelles

This protocol details the encapsulation of a model hydrophobic drug (e.g., Paclitaxel) and the subsequent crosslinking of the micelles.

Materials:

  • Thiol-functionalized amphiphilic block copolymer (from Protocol 2.1)

  • Paclitaxel (or other hydrophobic drug)

  • 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Micelle Formation and Drug Loading: a. Dissolve 50 mg of the block copolymer and 10 mg of Paclitaxel in 2 mL of DMF. b. Add this solution dropwise to 10 mL of vigorously stirring deionized water. c. Allow the solution to stir for 4 hours to facilitate micelle self-assembly and solvent evaporation. d. Dialyze against deionized water for 24 hours to remove remaining DMF and unloaded drug.

  • Crosslinking: a. Adjust the concentration of the micellar solution to 1 mg/mL with PBS (pH 7.4). b. Prepare a 10 mg/mL stock solution of 3,6,9-trioxaundecane-1,11-diyl bismethanethiosulfonate in DMF. c. Add the crosslinker solution to the micellar solution at a molar ratio of 1:2 (crosslinker to thiol groups on the polymer). d. Stir the reaction mixture at room temperature for 24 hours.

  • Purification: a. Dialyze the crosslinked micelle solution against PBS (pH 7.4) for 48 hours to remove unreacted crosslinker and byproducts. b. Filter the solution through a 0.45 µm syringe filter. c. Store at 4°C.

Part 3: Characterization and Data Analysis

Physicochemical Characterization

A thorough characterization of the nanoparticles is crucial for ensuring their suitability for drug delivery.

ParameterMethodExpected Results
Size and Polydispersity Dynamic Light Scattering (DLS)Non-crosslinked: ~100 nm, PDI < 0.2Crosslinked: ~110 nm, PDI < 0.2
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles, uniform in size.
Drug Loading Content (DLC) HPLC or UV-Vis SpectroscopyDLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
Encapsulation Efficiency (EE) HPLC or UV-Vis SpectroscopyEE (%) = (Weight of loaded drug / Initial weight of drug) x 100
In Vitro Drug Release Study

This study evaluates the reduction-responsive nature of the crosslinked micelles.

Procedure:

  • Prepare two release media: a. PBS (pH 7.4) - simulating physiological conditions. b. PBS (pH 7.4) + 10 mM Glutathione (GSH) - simulating the intracellular reductive environment of tumor cells.[3]

  • Place 1 mL of the drug-loaded crosslinked micelle solution into a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag into 20 mL of each release medium, maintained at 37°C with gentle shaking.

  • At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released drug using HPLC.

Expected Drug Release Profile:

Time (hours)Cumulative Release in PBS (%)Cumulative Release in PBS + 10 mM GSH (%)
000
2525
61060
121585
242095
482298

Part 4: Visualizing the Workflow and Mechanism

Workflow for Nanoparticle Formulation

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization p1 1. Thiol-Functionalized Amphiphilic Block Copolymer Synthesis m1 2. Self-Assembly into Micelles + Drug Encapsulation p1->m1 Polymer c1 3. Disulfide Crosslinking with 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate m1->c1 Drug-loaded Micelles pu1 4. Purification via Dialysis c1->pu1 Crosslinked Micelles char1 5. DLS, TEM, HPLC (Size, Morphology, Drug Load) pu1->char1 Purified Nanoparticles

Caption: Experimental workflow from polymer synthesis to nanoparticle characterization.

Mechanism of Intracellular Drug Release

G cluster_circulation Systemic Circulation (Low GSH) cluster_cell Tumor Cell (High GSH) N_stable {Stable Crosslinked Micelle | Drug Encapsulated | Minimal Release} N_uptake Cellular Uptake (Endocytosis) N_stable->N_uptake EPR Effect N_cleaved Disulfide Cleavage by Glutathione (GSH) N_uptake->N_cleaved N_release {Micelle Disassembly | Drug Release} N_cleaved->N_release Drug Free Drug N_release->Drug Therapeutic Action

Caption: Glutathione-mediated disassembly of crosslinked micelles for drug release.

Conclusion and Future Perspectives

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate serves as a highly effective crosslinking agent for the development of reduction-responsive drug delivery systems. The protocols outlined provide a foundational framework for synthesizing and characterizing stable, biodegradable nanoparticles capable of targeted intracellular drug release. The inherent tunability of the polymer backbone and the crosslinking density allows for the optimization of these systems for various therapeutic agents and cancer types. Future research should focus on in vivo evaluation of these systems to assess their pharmacokinetic profiles, tumor accumulation, and therapeutic efficacy.

References

  • Disulfide Cross-Linked Polymer Capsules: En Route to Biodeconstructible Systems.
  • Disulfide-containing Macromolecules for Therapeutic Delivery. PMC - NIH.
  • Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release. NIH.
  • Reduction-responsive crosslinked micellar nanoassemblies for tumor-targeted drug delivery. Springer.
  • Disulfide cross-linked phosphorylcholine micelles for triggered release of camptothecin. PMC - NIH.
  • 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate | CAS 212262-02-7. SCBT - Santa Cruz Biotechnology.
  • Disulfide-Stabilized Poly(methacrylic acid) Capsules: Formation, Cross-Linking, and Degradation Behavior.
  • Reduction-responsive shell cross-linked micelles derived from amphiphilic triblock copolymer as anticancer drug delivery carrier. PubMed.
  • pH/Reduction Dual-Stimuli-Responsive Cross-Linked Micelles Based on Multi-Functional Amphiphilic Star Copolymer: Synthesis and Controlled Anti-Cancer Drug Release. NIH.
  • 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfon
  • Buy 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfon
  • Stimuli-responsive cross-linked micelles for on-demand drug delivery against cancers. NIH.
  • Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly. PubMed Central.
  • Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer tre
  • 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfon
  • 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfon
  • Glutathione-mediated delivery and release using monolayer protected nanoparticle carriers. PubMed.
  • Glutathione-Triggered Drug Release
  • Yolk-shell nanovesicles endow glutathione-responsive concurrent drug release and T1 MRI activation for cancer theranostics. PMC - NIH.
  • Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects. NIH.

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How to prepare a stock solution of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Preparation, Handling, and Storage of Stock Solutions of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of stock solutions of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate. This compound is a homobifunctional, water-soluble, and thiol-reactive crosslinking agent widely used in biochemistry and proteomics to study protein structure and interactions.[1][2][3] Adherence to these protocols is critical for ensuring the reagent's reactivity, stability, and the subsequent reproducibility of experimental results. The guide explains the causality behind key procedural steps, outlines methods for preparing both organic and aqueous-based stock solutions, and provides essential stability data and safety precautions.

Introduction: The Role of a Thiol-Reactive Crosslinker

3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is a valuable tool in chemical biology. Its structure features two terminal methanethiosulfonate (MTS) groups separated by a flexible, hydrophilic trioxaundecane linker. The MTS moieties are highly reactive towards sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins.[1] This reactivity allows the compound to act as a bridge, forming stable disulfide bonds between two cysteine residues. This process, known as crosslinking, is instrumental in probing protein conformations, identifying protein-protein interactions, and stabilizing protein structures for analysis.

The choice of solvent and storage conditions for this reagent is not trivial. The MTS functional groups, while highly reactive with thiols, are also susceptible to degradation, particularly through hydrolysis. This guide provides the foundational knowledge and step-by-step protocols to mitigate degradation and ensure maximal efficacy in your experiments.

Compound Properties and Characteristics

A clear understanding of the physicochemical properties of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is essential for its effective use.

PropertyValueSource(s)
Chemical Name 3,6,9-Trioxaundecane-1,11-diyl dimethanethiosulfonate[2]
Alternate Names Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester[3]
CAS Number 212262-02-7[3][4][5]
Molecular Formula C₁₀H₂₂O₇S₄[2][3]
Molecular Weight 382.54 g/mol [1][3]
Appearance White to off-white solid or Colourless to Pale Yellow Oil[1][2][6]
Reactivity Reacts with thiol groups (e.g., cysteine) to form disulfide bonds[1]
Key Features Homobifunctional, water-soluble crosslinker[2]

Safety and Handling: A Self-Validating System

Working with any chemical reagent requires a commitment to safety. While specific toxicity data for this compound is limited, its reactivity warrants careful handling. The following precautions establish a safe and self-validating operating procedure.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory or, preferably, inside a chemical fume hood to avoid inhalation of any fine particulates or aerosols.[7]

  • Hygroscopicity: The compound is noted to be hygroscopic and moisture-sensitive.[6] It is imperative to minimize its exposure to atmospheric moisture. Always tightly cap the storage vial immediately after use.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols: Preparing Stable Stock Solutions

The choice of solvent is the most critical factor determining the stability and usability of your stock solution. Below are protocols for preparation in both an organic solvent (for long-term storage) and an aqueous solvent (for immediate use).

Protocol 4.1: Preparation of a 100 mM Stock Solution in Anhydrous DMF (Recommended for Storage)

Rationale: Anhydrous dimethylformamide (DMF) is the solvent of choice for long-term storage. The absence of water prevents the hydrolysis of the MTS groups, preserving the crosslinker's reactivity for an extended period.[2] A stock solution in anhydrous DMF is stable for at least two months when stored properly at -20°C.[2]

Materials:

  • 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate (MW: 382.54 g/mol )

  • Anhydrous dimethylformamide (DMF)

  • Sterile, conical microcentrifuge tubes with screw caps

  • Calibrated micropipettes and tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic solid.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the solid. For example, to prepare 1 mL of a 100 mM solution, weigh out 38.25 mg.

    • Calculation: 0.1 mol/L * 1 L/1000 mL * 1 mL * 382.54 g/mol = 0.03825 g = 38.25 mg

  • Solubilization: Transfer the weighed solid to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMF (e.g., 1 mL).

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in fresh, tightly-sealing microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C in a desiccated container.[2][6]

G cluster_prep Preparation Workflow cluster_storage Storage Workflow start Equilibrate Reagent to Room Temp weigh Weigh Solid in Fume Hood start->weigh Prevents Condensation add_dmf Add Anhydrous DMF weigh->add_dmf vortex Vortex Until Dissolved add_dmf->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot Critical Step store Store at -20°C (Desiccated) aliquot->store Avoids Freeze-Thaw

Caption: Workflow for preparing a stable organic stock solution.

Protocol 4.2: Preparation of an Aqueous Stock Solution (For Immediate Use Only)

Rationale: For many biological applications, it is convenient to add the crosslinker directly from an aqueous solution to avoid introducing an organic solvent into the reaction mixture. However, MTS reagents are unstable in aqueous environments. Therefore, solutions made in water or buffer must be prepared immediately before use and cannot be stored.[2]

Materials:

  • 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate

  • Nuclease-free water or desired experimental buffer (e.g., PBS, HEPES)

  • Other materials as listed in Protocol 4.1

Procedure:

  • Calculation: Determine the required volume and concentration for your experiment. Calculate the mass of the solid needed.

  • Equilibration & Weighing: Follow steps 1 and 2 from Protocol 4.1.

  • Solubilization: Add the appropriate volume of water or buffer to the pre-weighed solid.

  • Mixing: Vortex immediately and thoroughly until fully dissolved.

  • Immediate Use: Use the entire freshly prepared solution in your experiment without delay. Do not store any remaining aqueous solution. Discard any unused portion.

Storage and Stability Summary

The stability of 3,6,9-Trioxaundecane-1,11-diyl bismethanethiosulfonate is entirely dependent on its physical state and storage environment.

FormSolventStorage TemperatureStabilityRationale
Solid N/A-20°CMonths to yearsMust be kept desiccated and under inert atmosphere to prevent degradation.[2][6]
Stock Solution Anhydrous DMF-20°CAt least 2 monthsAnhydrous conditions prevent hydrolysis of the reactive MTS groups.[2]
Working Sol. Water or BufferN/AMinutesHighly unstable; MTS groups rapidly hydrolyze. Must be used immediately.[2]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid reagent is clumpy or appears wet. Exposure to atmospheric moisture due to improper storage or handling.The reagent may be partially hydrolyzed and less active. Discard and use a fresh vial. Always allow the vial to warm to room temperature before opening.
Precipitate forms in DMF stock upon storage. The DMF used was not anhydrous, or moisture was introduced during handling. The storage temperature was too low, causing the DMF to freeze.Prepare a fresh stock solution using a new, sealed bottle of anhydrous DMF. Ensure all tubes are dry. DMF freezes at 18°C, so -20°C is appropriate.
Crosslinking experiment yields are low or inconsistent. 1. Stock solution has degraded due to age, moisture, or repeated freeze-thaw cycles.2. Aqueous solution was not used immediately after preparation.1. Prepare a fresh stock solution from solid reagent.2. Always prepare aqueous solutions immediately prior to adding to the reaction.

References

  • Generic Safety Data Sheet Information. (2023). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.

Sources

Optimal Reaction Conditions for Cysteine-Cysteine Crosslinking using MTS-PEG4-MTS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Cysteines with Precision

The covalent crosslinking of cysteine residues within or between proteins is a powerful technique for elucidating protein structure, defining protein-protein interactions, and engineering novel protein conjugates. The bifunctional reagent 1,14-Dithio-4,7,10-trioxatetradecane-1,14-diyl dimethanethiosulfonate (MTS-PEG4-MTS) has emerged as a valuable tool for this purpose. It features two methanethiosulfonate (MTS) reactive groups separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer. The MTS groups react specifically and rapidly with the thiol side chains of cysteine residues to form stable, yet reversible, disulfide bonds.[1] The PEG4 spacer provides a defined distance constraint, enhances aqueous solubility, and can reduce steric hindrance during conjugation.

This comprehensive guide provides an in-depth analysis of the optimal reaction conditions for utilizing MTS-PEG4-MTS to crosslink cysteine residues. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters that ensure high efficiency and specificity.

Reaction Mechanism: The Chemistry of Thiol-MTS Conjugation

The reaction between an MTS group and a cysteine thiol proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the linker, with the concomitant release of methanesulfinic acid. For MTS-PEG4-MTS, this reaction occurs at both ends of the molecule, enabling the crosslinking of two cysteine residues.

Key Reaction Parameters and Optimization

Achieving optimal crosslinking with MTS-PEG4-MTS requires careful consideration of several experimental parameters. The interplay of these factors will determine the yield, specificity, and reproducibility of the conjugation.

pH: The Critical Factor for Thiol Reactivity

The pH of the reaction buffer is arguably the most critical parameter governing the efficiency of the MTS-cysteine reaction. The reactive species is the thiolate anion (-S⁻), and its concentration is dependent on the pKa of the cysteine thiol group (typically around 8.3-8.5) and the pH of the solution.

  • Optimal pH Range: A pH range of 7.0 to 8.0 is generally recommended for MTS-cysteine conjugation.

  • Rationale:

    • At a pH close to the pKa of the cysteine thiol, a sufficient population of the more nucleophilic thiolate anion is present to drive the reaction forward at a reasonable rate.

    • Increasing the pH above 8.0 can further increase the reaction rate but also significantly enhances the hydrolysis of the MTS reagent, leading to non-productive side reactions and a decrease in crosslinking efficiency.[1]

    • Conversely, at a pH below 7.0, the concentration of the thiolate anion is reduced, leading to a much slower reaction rate.

Buffer Selection: Avoiding Interference

The choice of buffer is crucial to avoid unwanted side reactions with the MTS reagent.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are excellent choices as they are non-nucleophilic and compatible with the reaction chemistry.

  • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can react with the MTS reagent, albeit at a slower rate than thiols.[2] Similarly, buffers containing thiols (e.g., DTT or β-mercaptoethanol in the final reaction) will compete with the cysteine residues for the MTS reagent.

Reducing Agent: Ensuring Free Thiols

For efficient crosslinking, the target cysteine residues must be in their reduced, free thiol state. Disulfide bonds, either intramolecular or intermolecular, will prevent the reaction with MTS-PEG4-MTS.

  • Pre-reduction Step: It is often necessary to pre-treat the protein with a reducing agent to break any existing disulfide bonds.

  • Choice of Reducing Agent:

    • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective and popular choice because it is a potent reducing agent that is stable, odorless, and does not contain a thiol group, meaning it will not react with the MTS reagent.

    • Dithiothreitol (DTT): If DTT is used, it is imperative to remove it completely before adding the MTS-PEG4-MTS reagent, as it will quench the reaction. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.

Concentration of Reactants: Molar Ratios and Stoichiometry

The molar ratio of MTS-PEG4-MTS to the protein will influence the extent of crosslinking.

  • General Recommendation: A molar excess of the MTS-PEG4-MTS linker over the protein is typically used to drive the reaction to completion. A starting point is a 5- to 20-fold molar excess of the linker.

  • Optimization is Key: The optimal ratio will depend on the specific protein, the number of accessible cysteine residues, and the desired outcome (e.g., intramolecular vs. intermolecular crosslinking). Empirical optimization is highly recommended.

  • Protein Concentration: The protein concentration should be high enough to favor the desired crosslinking reaction over hydrolysis of the MTS reagent. A concentration in the range of 1-10 mg/mL is a common starting point. For intermolecular crosslinking, higher protein concentrations are generally preferred.

Temperature and Incubation Time: Balancing Rate and Stability
  • Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C.

    • Room temperature will result in a faster reaction rate.

    • 4°C can be used to slow down the reaction and may be preferable for proteins that are sensitive to prolonged incubation at higher temperatures.

  • Incubation Time: The reaction time can range from 30 minutes to several hours. The progress of the reaction should be monitored to determine the optimal incubation time.

Data Presentation: Summary of Optimal Reaction Conditions

ParameterRecommended Range/ConditionRationale & Considerations
pH 7.0 - 8.0Balances thiol reactivity with MTS reagent stability. Higher pH increases hydrolysis.
Buffer PBS, HEPES, MOPS (non-nucleophilic)Avoids side reactions with the linker. Do not use Tris-based buffers.
Reducing Agent TCEP (pre-reaction)Ensures cysteine residues are in the reduced state. DTT must be removed prior to reaction.
Molar Ratio (Linker:Protein) 5:1 to 20:1Drives the reaction to completion. Requires empirical optimization.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor crosslinking over hydrolysis.
Temperature 4°C to Room Temperature (20-25°C)Room temperature for faster reaction; 4°C for sensitive proteins.
Incubation Time 30 minutes to 4 hoursRequires monitoring and optimization for the specific system.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Cysteine Crosslinking

This protocol provides a general workflow for crosslinking a protein containing two accessible cysteine residues with MTS-PEG4-MTS.

Materials:

  • Protein of interest with accessible cysteine residues

  • MTS-PEG4-MTS

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • TCEP-HCl

  • Quenching Reagent (e.g., 1 M N-acetylcysteine or L-cysteine)

  • Desalting columns or dialysis equipment

  • Anhydrous DMSO

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. Add TCEP-HCl to a final concentration of 1-5 mM. c. Incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds. d. If necessary, remove the TCEP by buffer exchange using a desalting column or dialysis against the Reaction Buffer.

  • MTS-PEG4-MTS Stock Solution Preparation: a. MTS reagents are moisture-sensitive and should be stored in a desiccator at -20°C.[1] b. Immediately before use, dissolve the MTS-PEG4-MTS in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Crosslinking Reaction: a. Add the MTS-PEG4-MTS stock solution to the reduced protein solution to achieve the desired final molar excess (e.g., 10-fold). The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction: a. To stop the reaction, add a quenching reagent with a free thiol group, such as N-acetylcysteine or L-cysteine, to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the Crosslinked Protein: a. Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. b. The choice of purification method will depend on the scale of the reaction and the properties of the protein.

  • Analysis of Crosslinking: a. Analyze the reaction products by SDS-PAGE under non-reducing and reducing conditions. Successful intramolecular crosslinking may result in a slight shift in mobility, while intermolecular crosslinking will produce higher molecular weight bands. b. Further characterization can be performed using mass spectrometry to identify the crosslinked peptides and confirm the site of conjugation.[3][4][5][6]

Visualization of the Experimental Workflow

Crosslinking_Workflow cluster_prep Protein Preparation cluster_reaction Crosslinking Reaction cluster_post Post-Reaction Protein Protein Solution Reduce Add TCEP (1-5 mM) Protein->Reduce 1. Incubate_Reduce Incubate 1 hr @ RT Reduce->Incubate_Reduce 2. Purify_Reduce Remove TCEP (Buffer Exchange) Incubate_Reduce->Purify_Reduce 3. Add_Linker Add MTS-PEG4-MTS (5-20x molar excess) Purify_Reduce->Add_Linker 4. Incubate_XL Incubate 1-2 hr @ RT Add_Linker->Incubate_XL 5. Quench Add Quenching Reagent (e.g., L-cysteine) Incubate_XL->Quench 6. Purify_Final Purify Conjugate (SEC or Dialysis) Quench->Purify_Final 7. Analyze Analyze (SDS-PAGE, MS) Purify_Final->Analyze 8.

Caption: Workflow for MTS-PEG4-MTS crosslinking of cysteine residues.

Troubleshooting and Key Considerations

  • Low Crosslinking Efficiency:

    • Incomplete Reduction: Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time.

    • Hydrolyzed Reagent: Prepare the MTS-PEG4-MTS stock solution immediately before use and avoid aqueous contamination.

    • Suboptimal pH: Verify the pH of the reaction buffer is within the optimal range of 7.0-8.0.

    • Insufficient Linker: Increase the molar excess of the MTS-PEG4-MTS linker.

  • Non-specific Labeling:

    • While MTS reagents are highly specific for thiols, at very high concentrations and long incubation times, reactivity with other nucleophilic residues may occur. It is important to use the lowest effective concentration of the linker.

  • Protein Aggregation:

    • High concentrations of crosslinker or inappropriate buffer conditions can sometimes lead to protein aggregation. Perform a buffer screen and optimize the linker concentration to minimize this effect. The hydrophilic PEG spacer in MTS-PEG4-MTS generally helps to mitigate aggregation.

  • Effect of PEG Spacer Length:

    • The PEG4 spacer provides a flexible linker of a defined length. The choice of spacer length can be critical for successful crosslinking, as it must be able to span the distance between the two target cysteine residues.[7][8][9][10] For different structural applications, other MTS-PEG-MTS linkers with varying PEG lengths are available.

Conclusion: A Versatile Tool for Protein Chemistry

MTS-PEG4-MTS is a powerful and versatile reagent for the site-specific crosslinking of cysteine residues. By carefully controlling the reaction conditions, particularly pH, and ensuring the target thiols are in a reduced state, researchers can achieve high efficiency and specificity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology in a wide range of applications, from fundamental protein structure and interaction studies to the development of novel bioconjugates for therapeutic and diagnostic purposes.

References

  • Interchim. (n.d.). MTS reagents.
  • Back, J. W., de Jong, L., Muijsers, A. O., & de Koster, C. G. (2003). Chemical cross-linking and mass spectrometry for protein structural modeling. Journal of molecular biology, 331(2), 303–313.
  • Bifunctional reagents and the quaternary structure of proteins. (1967). Biochemical Journal, 104(3), 64P.
  • Cranz-Mileva, S., Shaffer, S. A., & Sun, Y. (2013). Bifunctional fatty acid chemical reporter for analyzing S-palmitoylated membrane protein-protein interactions in mammalian cells. Journal of the American Chemical Society, 135(48), 18136–18139.
  • Haupt, C., Hofmann, T., Wittig, S., Kostmann, S., Politis, A., & Schmidt, C. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of visualized experiments : JoVE, (129), 56747.
  • Herzog, F., Kahraman, A., Boehringer, D., Mak, R., Bracher, A., Hartl, F. U., & Ban, N. (2012). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 413–421.
  • Jiang, J., Roberts, A. G., & Johnson, A. E. (2007). Cysteine substitution mutants give structural insight and identify ATP binding and activation sites at P2X receptors. The Journal of general physiology, 129(1), 31–49.
  • Langford, G. M., & Bell, C. W. (1987). Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy. The Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 35(11), 1255–1263.
  • Loo, J. A. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular bioSystems, 4(8), 816–823.
  • Ma, D., & Lv, P. (2016). Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes. Methods in molecular biology (Clifton, N.J.), 1376, 141–157.
  • Mitran, B., Andersson, K. G., & Orlova, A. (2015). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules (Basel, Switzerland), 20(9), 16183–16199.
  • Rappsilber, J. (2011). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular bioSystems, 7(10), 2886–2894.
  • Schweppe, D. K., Chavez, J. D., & Bruce, J. E. (2018). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell systems, 6(1), 125–139.e5.
  • Valdivia, A., & Le-Deygen, I. M. (2016). Cysteine Cross-linking Defines the Extracellular Gate for the Leishmania donovani Nucleoside Transporter 1.1 (LdNT1.1). The Journal of biological chemistry, 291(39), 20496–20506.
  • Wagner, A. M., Knipe, L. S., & Kuehn, M. J. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. International journal of molecular sciences, 23(15), 8613.
  • Weisbrod, C. R., Chavez, J. D., Eng, J. K., Yang, L., Zheng, C., & Bruce, J. E. (2013). Cross-linking and mass spectrometry methodologies to facilitate structural biology: finding a path through the maze. Journal of proteomics, 81, 141–152.
  • ResearchGate. (2016). Can anyone tell me a good protocol to cross link cysteine residue?.
  • Semantic Scholar. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.
  • Needham, L. M., & Spring, D. R. (2018). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers. Angewandte Chemie (International ed. in English), 57(30), 9409–9413.

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Probing the Architectural Dynamics of Ion Channels with 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Structures to Dynamic Function

The function of ion channels is intrinsically linked to their dynamic three-dimensional structures. To comprehend the mechanisms of ion permeation, selectivity, and gating, we must look beyond static snapshots and probe the conformational changes that occur as these proteins transition between different functional states. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a powerful chemical tool that enables researchers to dissect these dynamics. As a water-soluble, homobifunctional cross-linking reagent, it acts as a "molecular ruler," providing the ability to introduce covalent tethers between specific residues within an ion channel or between its subunits.[1][2][3]

This guide provides a comprehensive overview of the application of this compound for studying ion channels, from the underlying principles to detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to employ this versatile reagent to gain deeper insights into ion channel structure and function.

The Scientific Foundation: Principles of Bifunctional Methanethiosulfonate Chemistry

The utility of this compound is rooted in the specific and rapid reaction of its two methanethiosulfonate (MTS) moieties with the sulfhydryl groups of cysteine residues.[4] This reaction forms a disulfide bond, effectively creating a covalent link between the two reactive sites on the reagent and the cysteine residues on the protein.

The core of this methodology is the Substituted Cysteine Accessibility Method (SCAM), which involves the genetic introduction of cysteine residues at specific locations within the protein of interest.[5][6][7][8] By strategically placing pairs of cysteine mutations, researchers can use this compound to:

  • Measure Inter-Residue Distances: The flexible polyethylene glycol (PEG)-like spacer of the cross-linker has a defined length, allowing for the estimation of distances between the alpha-carbons of the cross-linked cysteine residues.[9][10]

  • Trap Conformational States: By applying the cross-linker when the ion channel is predominantly in a specific state (e.g., open, closed, or desensitized), it is possible to trap that conformation, allowing for its functional and structural characterization.[11]

  • Identify Interacting Subunits: In multimeric ion channels, this reagent can be used to determine the proximity of residues on different subunits, providing insights into the quaternary structure and the interfaces of subunit interaction.

The reversibility of the disulfide bond upon application of a reducing agent, such as dithiothreitol (DTT), is a key feature of this technique, allowing for the confirmation that the observed functional effects are indeed due to the cross-link.[4]

Chemical and Physical Properties

A clear understanding of the properties of this compound is crucial for experimental design.

PropertyValueSource
Chemical Name This compound[2][3]
Alternate Names Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester[2]
CAS Number 212262-02-7[2]
Molecular Formula C₁₀H₂₂O₇S₄[2]
Molecular Weight 382.54 g/mol [2]
Solubility Water, DMF[1]
Reactivity Reacts with sulfhydryl groups (cysteine)[4]
Spacer Arm Length The flexible nature of the trioxaundecane spacer allows it to span a range of distances. While the precise end-to-end distance of the cross-linked cysteines will depend on the conformational flexibility of the protein and the linker, the extended length of the spacer is approximately 14-16 Å. This makes it suitable for probing distances between residues that are not in direct contact but are within a defined proximity.Inferred from chemical structure

Experimental Workflow: From Mutagenesis to Functional Analysis

The successful application of this compound requires a systematic approach that integrates molecular biology, protein expression, and functional assays.

Workflow cluster_prep Preparation cluster_expression Expression cluster_exp Experimentation cluster_analysis Analysis A Site-Directed Mutagenesis (Introduce Cysteine Pairs) B In Vitro Transcription (cRNA Synthesis) A->B D cRNA Injection into Oocytes B->D C Xenopus Oocyte Preparation C->D E Incubation (2-5 days) D->E F Two-Electrode Voltage Clamp (TEVC) Recording E->F G Establish Baseline Current F->G H Apply Ligand (Trap State) G->H I Apply Cross-linker H->I J Washout I->J K Functional Measurement J->K L Apply Reducing Agent (DTT) K->L M Confirm Reversibility L->M N Data Analysis and Interpretation M->N

Figure 1: Experimental workflow for ion channel cross-linking.

Detailed Protocols

Part 1: Molecular Biology and Protein Expression

1.1. Site-Directed Mutagenesis:

The foundational step is the generation of a "cysteine-less" version of the ion channel of interest, where all non-essential native cysteines are mutated to a non-reactive amino acid like serine or alanine. This is crucial to prevent off-target cross-linking. Subsequently, pairs of cysteine residues are introduced at the positions you wish to probe.

1.2. cRNA Synthesis and Oocyte Injection:

High-quality capped cRNA is synthesized in vitro from the linearized plasmid DNA encoding the mutant ion channel. Xenopus laevis oocytes are a robust system for the heterologous expression of ion channels.[12][13] Oocytes are surgically removed and enzymatically defolliculated. A fixed volume of cRNA (typically 50 nL at a concentration of 1 ng/nL) is injected into each oocyte. The injected oocytes are then incubated for 2-5 days to allow for protein expression.

Part 2: Electrophysiological Recording and Cross-linking

This protocol is designed for two-electrode voltage clamp (TEVC) recordings from Xenopus oocytes.

2.1. Reagent Preparation:

  • Stock Solution of this compound: Due to the hydrolysis of MTS reagents in aqueous solutions, it is imperative to prepare fresh stock solutions immediately before use.[1][4] Dissolve the reagent in anhydrous DMF or DMSO to a high concentration (e.g., 100 mM).

  • Working Solution: Immediately before application, dilute the stock solution into the recording buffer to the desired final concentration (typically in the range of 10 µM to 1 mM). The optimal concentration must be determined empirically for each mutant.

  • Reducing Agent Solution: Prepare a fresh solution of DTT in the recording buffer (typically 10-20 mM).

2.2. Electrophysiological Recording Setup:

  • Place an oocyte expressing the dual-cysteine mutant in a recording chamber continuously perfused with recording buffer.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl and establish a stable two-electrode voltage clamp.

  • Hold the membrane potential at a level where the channel is predominantly in the closed state (e.g., -80 mV for many voltage-gated channels).

2.3. Cross-linking Protocol:

  • Establish a Baseline: Record the baseline current in response to a specific stimulus (e.g., a voltage step for voltage-gated channels or application of an agonist for ligand-gated channels).

  • (Optional) Trap a Specific State: To investigate state-dependent cross-linking, perfuse the oocyte with a solution containing an agonist or antagonist to favor the open or closed state, respectively.

  • Apply the Cross-linker: Perfuse the oocyte with the working solution of this compound for a defined period (e.g., 1-5 minutes). The optimal application time should be determined experimentally.

  • Washout: Thoroughly wash out the cross-linker with the recording buffer.

  • Assess the Functional Effect: After washout, apply the same stimulus as in the baseline measurement and record the current. A change in current amplitude, kinetics, or voltage-dependence suggests that cross-linking has occurred and has altered channel function.

  • Confirm Reversibility: To confirm that the observed effect is due to the formation of a disulfide bond, perfuse the oocyte with the DTT solution.

  • Final Functional Assessment: After DTT application and washout, repeat the functional measurement. Reversal of the effect of the cross-linker confirms the formation of a disulfide bridge.

Protocol Start Start Recording Baseline Record Baseline Current Start->Baseline Stimulus1 Apply Stimulus Baseline->Stimulus1 StateTrap Apply Ligand (Optional) Stimulus1->StateTrap Crosslink Apply Cross-linker StateTrap->Crosslink Wash1 Washout Crosslink->Wash1 MeasureEffect Measure Functional Effect Wash1->MeasureEffect Stimulus2 Apply Stimulus MeasureEffect->Stimulus2 ApplyDTT Apply DTT Stimulus2->ApplyDTT Wash2 Washout ApplyDTT->Wash2 MeasureReversal Measure Reversal Wash2->MeasureReversal Stimulus3 Apply Stimulus MeasureReversal->Stimulus3 End End Recording Stimulus3->End

Figure 2: Protocol for a cross-linking experiment with electrophysiology.

Data Interpretation and Considerations

  • No Effect: If no functional change is observed, it could mean that the cysteines are too far apart to be cross-linked, that the cross-link forms but does not alter function, or that the introduced cysteines are not accessible to the reagent.

  • Irreversible Effect: If the effect of the cross-linker is not reversed by DTT, it may indicate a non-specific reaction or that the cross-linker has become trapped within the protein.

  • State-Dependence: If cross-linking occurs preferentially in the presence of an agonist or antagonist, it provides strong evidence for a conformational change that alters the distance or accessibility of the engineered cysteines in that particular state.

  • Caveats: It's important to be aware that MTS reagents can sometimes have effects independent of cysteine modification, such as open channel block, especially at high concentrations.[14] Proper controls, including application to the cysteine-less parent channel, are essential.

Conclusion: A Versatile Tool for Ion Channel Research

This compound offers a powerful approach to unraveling the complex structural dynamics of ion channels. By combining site-directed mutagenesis with electrophysiological analysis, this bifunctional reagent allows researchers to gain valuable insights into the architecture and conformational rearrangements that underlie ion channel function. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technique, paving the way for new discoveries in ion channel biology and pharmacology.

References

  • Bogdanov, M., Heacock, P., & Dowhan, W. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology.
  • Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience.
  • MTS reagents. Interchim.
  • Bogdanov, M., Dowhan, W., & Vitrac, H. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology.
  • Bogdanov, M., Heacock, P., & Dowhan, W. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™).
  • Green, N. M., Reisler, E., & Eisenberg, E. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science.
  • Green, N. M., Reisler, E., & Eisenberg, E. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. PubMed.
  • Plested, A. J. R. (2021). Crosslinking glutamate receptor ion channels. Methods in Enzymology.
  • The Principle of Substituted-Cysteine Accessibility Method (SCAM): An In-depth Technical Guide. Benchchem.
  • Chemical modification of E79C channels by MTS reagents. Whole-cell...
  • Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. (2010). British Journal of Pharmacology.
  • Blount, P., Sukharev, S. I., Moe, P. C., Martinac, B., & Kung, C. (1996). Cross-linking studies and membrane localization and assembly of radiolabelled large mechanosensitive ion channel (MscL) of Escherichia coli. Journal of Biological Chemistry.
  • Cysteine-based cross-linking approach to study inter-domain interactions in ion channels. (2013). Methods in Molecular Biology.
  • Effect on electrogenic response of incubation in MTS reagents. (A)...
  • 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfon
  • Tammaro, P., Shimomura, K., & Proks, P. (2008). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology.
  • Inter-residue distances derived from fold contact propensities correlate with evolutionary substitution costs. (2000).
  • Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. (2020).
  • Determination of absolute intramolecular distances in proteins using anomalous X-ray scattering interferometry. (2022).
  • a) Structures of MTS-diazirine and MTS-TFMD.b )Crosslinking workflow...
  • An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. (2022). STAR Protocols.
  • Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. (2014). Journal of the American Society for Mass Spectrometry.
  • Effects of cross-linker concentration on the rate and absolute amount...
  • Xenopus Oocytes as a Heterologous Expression System for Studying Ion Channels with the Patch-Clamp Technique. (2008).

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Troubleshooting & Optimization

Technical Support Center: Optimizing MTS-PEG4-MTS Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the MTS-PEG4-MTS crosslinker. This resource is designed for researchers, scientists, and drug development professionals who are looking to maximize the efficiency and reproducibility of their crosslinking experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the nuances of this powerful reagent.

The Core Mechanism: Understanding the "Why"

MTS-PEG4-MTS (1,14-Bis(methylsulfonyl)-3,6,9,12-tetraoxatetradecane) is a homobifunctional, cysteine-reactive crosslinker. Its utility lies in the specific and efficient reaction of its terminal methanethiosulfonate (MTS) groups with free sulfhydryl groups (thiols), typically found on cysteine residues.

The reaction proceeds via a thiol-disulfide exchange . The nucleophilic thiolate anion (R-S⁻) from a cysteine on your target molecule attacks the sulfur atom of the MTS group. This forms a new, stable disulfide bond, releasing methanesulfinic acid as a byproduct.[1] Because the crosslinker has two MTS groups, it can covalently link two cysteine-containing molecules or two different cysteine residues within the same molecule.

The efficiency of this reaction is critically dependent on pH. The pKa of a typical cysteine thiol is around 8.3-8.5.[2] For the reaction to proceed, the thiol must be deprotonated to the more reactive thiolate anion. Therefore, performing the reaction in a buffer with a pH between 7.0 and 8.5 is crucial for balancing high reactivity with reagent stability.[2][3]

Caption: MTS-PEG4-MTS crosslinking reaction mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during crosslinking experiments.

Q1: Why is my crosslinking yield low or nonexistent?

A1: Low yield is often traced back to one of four key areas: reagent integrity, buffer composition, reaction pH, or the state of your target molecule.

  • Cause 1: Hydrolyzed Crosslinker: MTS reagents are susceptible to hydrolysis in aqueous solutions, especially at higher pH. The stock solution, typically in anhydrous DMSO or DMF, may have been compromised by moisture.

    • Solution: Always use high-quality, anhydrous solvent for your stock solution. Equilibrate the reagent vial to room temperature before opening to prevent condensation.[4] Prepare the stock solution fresh and use it immediately. Store unused stock in small aliquots under an inert gas (like argon or nitrogen) at -20°C or below.[5]

  • Cause 2: Incompatible Buffer: Buffers containing primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for the MTS groups, drastically reducing efficiency.[6][7]

    • Solution: Use a non-amine, non-thiol buffer such as HEPES, PBS, or Borate at the appropriate pH.[5][6] Ensure your protein sample is thoroughly dialyzed or desalted into this reaction buffer before starting.

  • Cause 3: Suboptimal pH: The reaction rate is highly pH-dependent.[3] If the pH is too low (<7.0), the concentration of the reactive thiolate anion is insufficient, leading to a very slow reaction.[2]

    • Solution: Confirm the pH of your reaction buffer is between 7.2 and 8.5. The optimal pH often needs to be determined empirically for each specific system.

  • Cause 4: No Available Free Thiols: The target cysteine residues on your protein may already be oxidized and forming intramolecular or intermolecular disulfide bonds.

    • Solution: Before starting the crosslinking reaction, ensure you have free thiols available. You can quantify them using Ellman's Reagent.[2] If necessary, pre-reduce your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT because it does not need to be removed prior to adding the MTS reagent.[2]

Q2: My protein is aggregating or precipitating after adding the crosslinker. What's happening?

A2: Aggregation is a classic sign of excessive or uncontrolled crosslinking, where the reagent forms a large, insoluble network of intermolecularly crosslinked proteins.

  • Cause 1: Molar Ratio is Too High: Using a large molar excess of the MTS-PEG4-MTS crosslinker can drive the reaction too far, favoring intermolecular crosslinks.

    • Solution: Optimize the molar ratio of crosslinker-to-protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate upwards. Run a gel (SDS-PAGE) to analyze the products at each ratio to find the optimal balance between monomer modification and dimer/oligomer formation.[8]

  • Cause 2: High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular collisions and subsequent crosslinking.[5]

    • Solution: Perform the reaction at a lower protein concentration (e.g., 1-20 µM).[5] The hydrophilic PEG4 spacer in the crosslinker is designed to help improve solubility, but it cannot always overcome aggregation at very high protein concentrations.[9]

  • Cause 3: Reaction Time is Too Long: Allowing the reaction to proceed for too long can lead to over-crosslinking.

    • Solution: Perform a time-course experiment (e.g., taking samples at 15 min, 30 min, 1 hr, 2 hr) and analyze by SDS-PAGE to determine the optimal incubation time. Quench the reaction definitively by adding a thiol-containing reagent like DTT or L-cysteine to a final concentration of 10-50 mM.[8][10]

Q3: My SDS-PAGE gel shows a smear or multiple high molecular weight bands instead of a distinct crosslinked product.

A3: This indicates a heterogeneous reaction, producing a wide variety of crosslinked species.

  • Cause 1: Non-Optimal Stoichiometry: An incorrect molar ratio is the most common cause, leading to a mix of unreacted, mono-linked, and variably crosslinked products.

    • Solution: Systematically optimize the molar ratio of crosslinker to your target molecule as described in A2. This is the most critical parameter for achieving a homogeneous product.

  • Cause 2: Multiple Reactive Cysteines: If your protein has multiple accessible cysteine residues, the crosslinker can react at different sites, leading to a heterogeneous population of products.

    • Solution: If homogeneity is critical, consider using site-directed mutagenesis to remove non-essential cysteine residues, leaving only the desired sites for crosslinking. Alternatively, analytical techniques like HPLC can be used to separate the different crosslinked species.[11][12]

Q4: I'm seeing significant batch-to-batch variability in my results.

A4: Inconsistent results typically stem from a lack of control over key reaction parameters.

  • Solution: To ensure reproducibility:

    • Reagent Handling: Prepare fresh crosslinker stock for each set of experiments from a high-quality, anhydrous solvent.

    • Buffer Preparation: Use a calibrated pH meter and prepare fresh buffer from stock solutions.

    • Quantification: Accurately determine the concentration of your protein and crosslinker stock solution before each experiment.

    • Temperature & Time: Standardize incubation times and ensure consistent temperature control using a water bath or incubator.[9]

    • Quenching: Stop every reaction at the same time point with a consistent concentration of quenching reagent.

Key Experimental Protocols

Protocol 1: General Crosslinking of a Target Protein

This protocol provides a starting point for crosslinking two molecules of a protein that has at least one accessible cysteine residue.

  • Preparation:

    • Dialyze your purified protein (e.g., at 1 mg/mL) against 1L of Reaction Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5) for at least 4 hours at 4°C to remove any incompatible buffer components.

    • Equilibrate the MTS-PEG4-MTS vial to room temperature.

    • Prepare a 10 mM stock solution of MTS-PEG4-MTS by dissolving it in anhydrous DMSO. Note: This solution is moisture-sensitive and should be used immediately.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, add your protein solution to a final concentration of 10 µM.

    • Add the 10 mM MTS-PEG4-MTS stock solution to achieve the desired final molar excess over the protein (e.g., for a 20-fold molar excess in a 100 µL reaction, add 2 µL of the 10 mM stock).

    • Gently mix by pipetting.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature.[8] Note: Optimal time and temperature may vary and should be determined empirically.

  • Quenching:

    • Stop the reaction by adding a 1 M DTT stock solution to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.[8]

  • Analysis & Storage:

    • The sample is now ready for analysis by SDS-PAGE (see Protocol 2) or other methods.

    • For storage, snap-freeze the sample in liquid nitrogen and store at -80°C.

Protocol 2: Analysis of Crosslinking by SDS-PAGE
  • Sample Preparation:

    • Take 15 µL of your quenched reaction mixture.

    • Add 5 µL of 4X non-reducing Laemmli sample buffer. Crucially, do NOT use a reducing sample buffer (containing DTT or β-mercaptoethanol) as this will cleave the newly formed disulfide bonds.

    • Heat the sample at 70°C for 10 minutes.

  • Controls:

    • Negative Control: Prepare a sample of your protein that was incubated under the same conditions but without the MTS-PEG4-MTS crosslinker.

    • Reducing Control: Prepare a sample of the crosslinked reaction mixture using a reducing Laemmli sample buffer. This will cleave the crosslink and should result in a band at the monomeric molecular weight.

  • Electrophoresis:

    • Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel according to the manufacturer's instructions.

  • Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Expected Result: The crosslinked sample lane should show a band at approximately double the molecular weight of the monomer (for a dimer), which is absent in the negative control. The reducing control lane should show this dimer band disappear and the monomer band reappear.

Data Presentation & Quick Reference

Table 1: Recommended Starting Parameters for Optimization

Parameter Recommended Range Rationale
pH 7.2 - 8.5 Balances thiolate anion reactivity with crosslinker stability.[2][3]
Buffer System HEPES, PBS, Borate Non-reactive; avoids competition from primary amines or thiols.[5][6]
Molar Ratio (Linker:Protein) 5:1 to 50:1 Lower ratios favor intramolecular linking; higher ratios favor intermolecular. Needs empirical optimization.[8]
Protein Concentration 1 - 20 µM Lower concentrations reduce the probability of intermolecular crosslinking and aggregation.[5]
Temperature 4°C to 25°C (RT) Lower temperatures slow the reaction (including hydrolysis), providing more control.[8]
Incubation Time 30 min - 2 hours Should be optimized via a time-course experiment.[8][9]

| Quenching Agent | DTT, L-cysteine | 10-50 mM final concentration to stop the reaction definitively.[8] |

Experimental Workflow Visualization

G cluster_workflow MTS-PEG4-MTS Crosslinking Workflow cluster_analysis Prep 1. Reagent Preparation - Prepare Reaction Buffer (pH 7.5) - Prepare Protein Sample - Make fresh Crosslinker Stock in DMSO React 2. Crosslinking Reaction - Combine Protein and Crosslinker - Incubate (e.g., 30 min, RT) Prep->React Combine reactants Quench 3. Quenching - Add DTT or L-Cysteine - Incubate (15 min) React->Quench Stop reaction Analysis 4. Analysis Quench->Analysis Proceed to analysis SDS_PAGE SDS-PAGE (Non-Reducing) - Look for MW shift MS Mass Spectrometry (XL-MS) - Identify crosslinked residues HPLC HPLC - Purify/Quantify products

Caption: A typical experimental workflow for MTS-PEG4-MTS crosslinking.

References

  • From Synthesis to Characterization of Site-Selective PEGyl
  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry.Walsh Medical Media.[Link]
  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone.PMC - NIH.[Link]
  • The Role of Thiols and Disulfides in Protein Chemical and Physical Stability.PMC - NIH.[Link]
  • Quantification of Thiols and Disulfides.PMC - PubMed Central.[Link]
  • Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH.
  • MT(PEG)4 CT(PEG)12.Fisher Scientific.[Link]
  • CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS) From Promega.Biocompare Product Review.[Link]
  • MTS reagents.Interchim.[Link]
  • The effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release.Royal Society of Chemistry.[Link]
  • MTS assay in THP-1 cells.EU NanoSafety Cluster.[Link]
  • Crosslinking workflow schematic.
  • Thiol–thiol crosslinking.
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl
  • Sample preparation guidelines for MS-based cross-linking (XL-MS).Max Perutz Labs.[Link]
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin.
  • What Are Common Crosslinking Agents?YouTube.[Link]

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Methods for preventing protein aggregation during labeling with 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to mitigate protein aggregation during labeling and crosslinking experiments.

Introduction

This compound is a water-soluble, homobifunctional, sulfhydryl-reactive crosslinking reagent. Its two methanethiosulfonate (MTS) groups react rapidly and specifically with free thiol groups on cysteine residues to form disulfide bonds.[1][2] The flexible, hydrophilic polyethylene glycol (PEG)-like spacer enhances the solubility of the reagent and can help maintain the solubility of the modified protein.[3]

However, the bifunctional nature of this crosslinker presents a significant challenge: the potential for intermolecular crosslinking, which can lead to the formation of soluble and insoluble protein aggregates.[4] This guide provides a systematic approach to understanding, troubleshooting, and preventing aggregation, ensuring the successful application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein aggregation when using this crosslinker?

The primary cause is intermolecular crosslinking. Because the reagent has two reactive groups, it can bridge two separate protein molecules. If this occurs extensively, it leads to the formation of dimers, oligomers, and larger insoluble aggregates.[4] This is in contrast to the desired outcome, which is often intramolecular crosslinking (linking two cysteines within the same protein) or the attachment of the linker to a single cysteine to serve as a spacer for subsequent conjugation.

Q2: How does the crosslinker react with my protein?

The methanethiosulfonate (MTS) groups react with the sulfhydryl group (-SH) of a cysteine residue to form a disulfide bond (-S-S-). This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5).[2] A byproduct of this reaction is methanesulfinic acid.[1]

Q3: My protein has precipitated immediately upon adding the crosslinker. What happened?

This is likely due to rapid, extensive intermolecular crosslinking. Several factors can contribute to this, including:

  • High Protein Concentration: More protein molecules in close proximity increases the probability of them being linked together.[5]

  • High Crosslinker-to-Protein Molar Ratio: A large excess of the crosslinker can lead to uncontrolled and extensive modification.[6]

  • Suboptimal Buffer Conditions: If the buffer pH is close to the protein's isoelectric point (pI) or lacks sufficient ionic strength, the protein may be less stable and more prone to aggregation even before the addition of the crosslinker.[3]

Q4: What are stabilizing excipients and should I use them?

Stabilizing excipients are additives that help maintain the native structure and solubility of proteins.[5] Their use is highly recommended during labeling reactions with bifunctional crosslinkers. Common examples include:

  • Sugars (e.g., Sucrose, Trehalose): These are thought to stabilize proteins through a mechanism of preferential exclusion, where they are excluded from the protein's surface, favoring a more compact, stable protein conformation.[7]

  • Polyols (e.g., Glycerol): These act as osmolytes, stabilizing the protein's native structure.[8]

  • Amino Acids (e.g., L-Arginine): Arginine is particularly effective at suppressing aggregation by interacting with both charged and hydrophobic patches on the protein surface, thereby reducing protein-protein interactions.[9][10]

  • Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent surface-induced aggregation at air-water or solid-liquid interfaces.[11]

Q5: How do I prepare and store the this compound reagent?

This reagent is water-soluble but is susceptible to hydrolysis in aqueous solutions.[1][12] Therefore, it is critical to prepare aqueous solutions of the crosslinker immediately before use. For long-term storage, the solid reagent should be stored desiccated at -20°C.[12] Stock solutions can be prepared in anhydrous DMF or DMSO and stored at -20°C for up to two months.[12]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Visible Precipitation or Cloudiness During or After the Reaction

This is the most common and critical issue, indicating significant protein aggregation.

Troubleshooting_Precipitation Start Visible Precipitation Observed Check_Molar_Ratio Is Molar Ratio Optimized? Start->Check_Molar_Ratio Check_Protein_Conc Is Protein Concentration > 2 mg/mL? Check_Molar_Ratio->Check_Protein_Conc Yes Action_Reduce_Ratio Reduce Molar Ratio (Start titration from 10:1) Check_Molar_Ratio->Action_Reduce_Ratio No Check_Buffer Are Buffer Conditions Optimal? Check_Protein_Conc->Check_Buffer No Action_Lower_Conc Lower Protein Concentration (Target 0.5 - 1.0 mg/mL) Check_Protein_Conc->Action_Lower_Conc Yes Check_Additives Are Stabilizing Additives Used? Check_Buffer->Check_Additives Yes Action_Optimize_Buffer Optimize Buffer (pH ≠ pI, adjust ionic strength) Check_Buffer->Action_Optimize_Buffer No Action_Add_Excipients Incorporate Additives (e.g., L-Arginine, Sucrose) Check_Additives->Action_Add_Excipients No Action_Control_Temp Lower Reaction Temperature (e.g., 4°C) Check_Additives->Action_Control_Temp Yes Action_Reduce_Ratio->Check_Protein_Conc Action_Lower_Conc->Check_Buffer Action_Optimize_Buffer->Check_Additives Action_Add_Excipients->Action_Control_Temp End_Success Aggregation Minimized Action_Control_Temp->End_Success Workflow_Labeling P1 1. Protein Preparation Buffer exchange into reaction buffer (e.g., PBS, pH 7.2). Adjust to 1 mg/mL. P2 2. Crosslinker Preparation Dissolve crosslinker in reaction buffer immediately before use. P1->P2 P3 3. Reaction Incubation Add crosslinker to protein at desired molar ratio. Incubate for 1 hr at 4°C with gentle mixing. P2->P3 P4 4. Quench Reaction Add quenching reagent (e.g., 20 mM Cysteine) to consume excess crosslinker. P3->P4 P5 5. Purification Remove excess reagent and byproducts using a desalting column or dialysis. P4->P5 P6 6. Analysis Assess aggregation by SEC. Confirm labeling by SDS-PAGE / Mass Spec. P5->P6

General Experimental Workflow for Protein Labeling

Step-by-Step Methodology:

  • Protein Preparation:

    • Ensure your protein of interest is purified and free of aggregates to begin with.

    • Buffer exchange the protein into a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2). Crucially, this buffer must not contain free thiols (e.g., DTT, β-mercaptoethanol).

    • Adjust the protein concentration to a starting point of 1 mg/mL.

  • Crosslinker Preparation:

    • Calculate the amount of this compound needed for your desired molar ratio (e.g., 20:1).

    • Immediately before starting the reaction, dissolve the required amount of the crosslinker in a small volume of the reaction buffer.

  • Labeling Reaction:

    • Add the freshly prepared crosslinker solution to the protein solution. It is advisable to add the crosslinker solution slowly while gently stirring or vortexing to ensure rapid and even distribution.

    • Incubate the reaction mixture for 1-2 hours. To minimize aggregation, it is recommended to perform this incubation at 4°C on a rotator or rocker.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent that contains a free thiol to consume any unreacted crosslinker. A final concentration of 20-50 mM Cysteine or β-mercaptoethanol is effective.

    • Incubate for an additional 15 minutes.

  • Purification:

    • Remove the excess crosslinker, quenched crosslinker, and reaction byproducts by running the sample over a desalting column (e.g., Sephadex G-25) equilibrated with your desired final storage buffer. Dialysis is also an option.

  • Analysis:

    • Analyze the purified, labeled protein immediately by Size Exclusion Chromatography (SEC) to determine the percentage of monomer, dimer, and higher-order aggregates (see Protocol 2).

    • Confirm successful labeling by running SDS-PAGE (a shift in molecular weight may be observed) and/or Mass Spectrometry.

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it the gold standard for quantifying soluble aggregates. [13] Step-by-Step Methodology:

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for your protein and its potential oligomers (e.g., a column suitable for 10-600 kDa). [14] * Equilibrate the SEC column and HPLC/UHPLC system with a filtered and degassed mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0) until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of your purified, labeled protein from Protocol 1.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates that could clog the column.

  • Data Acquisition:

    • Inject a defined volume (e.g., 20 µL) of the filtered sample onto the equilibrated column.

    • Run the separation at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to different species based on their size. Aggregates, being larger, will elute first, followed by the monomeric protein, and then any smaller fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation as follows:

      % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

    • A successful labeling reaction with minimal aggregation should show a dominant monomer peak (>95%) and minimal aggregate peaks.

References

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility, University of Basel.
  • Uptima. (n.d.). MTS reagents Technical Sheet. Interchim.
  • Passerini, L., Dekkers, R., Gupta, K. B. S., Overhand, M., & Huber, M. (2025). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. ChemistryOpen. [Link]
  • G-Biosciences. (2019).
  • Passerini, L., et al. (2025). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. PubMed. [Link]
  • Das, U., et al. (2007). Inhibition of protein aggregation: supramolecular assemblies of arginine hold the key. PLoS ONE. [Link]
  • Wang, W., et al. (2008). Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility. Journal of Pharmaceutical Sciences. [Link]
  • Fekete, S., et al. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Baynes, B. M., Wang, D. I., & Trout, B. L. (2005).
  • ResearchGate. (2013).
  • Graphviz. (n.d.). DOT Language. [Link]
  • Vagenende, V., et al. (2009).
  • Bitesize Bio. (n.d.). Size-Exclusion Chromatography: Molecular Weight in 4 Steps. [Link]
  • Green, N. S., Reisler, E., & Houk, K. N. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science. [Link]
  • Schneider, C. P., et al. (2009). Suppression of protein aggregation by L-arginine. Current Pharmaceutical Biotechnology. [Link]
  • Cunnea, P. M., & Fass, D. (2009). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Methods in Enzymology. [Link]
  • Bam, N. B., et al. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. RSC Advances. [Link]
  • Graphviz. (n.d.).
  • Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry. [Link]
  • Cytiva. (2024).
  • Weinbuch, D., et al. (2021). Protecting Protein Stability with a Novel Grade of Sucrose.
  • ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems? [Link]
  • Bondos, S. E., & Bicknell, A. (2003).
  • Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. The FASEB Journal. [Link]
  • Agbogan, F., et al. (2021). Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography. Journal of Proteome Research. [Link]
  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
  • Philo, J. S. (2009). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC North America. [Link]
  • LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. [Link]
  • Lee, J. C., & Timasheff, S. N. (1981). The stabilization of proteins by sucrose. The Journal of Biological Chemistry. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (TUB-MTS)

Welcome to the technical support guide for this compound (TUB-MTS). This document provides in-depth guidance on the stability and storage of TUB-MTS solutions to ensure the integrity and reproducibility of your experiments. As a bifunctional, water-soluble methanethiosulfonate (MTS) cross-linker, its efficacy is critically dependent on proper handling. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Storage & Handling

Q1: I've just received my vial of solid TUB-MTS. What are the correct storage conditions?

A1: Proper storage of the solid reagent is the first and most critical step to ensure its long-term viability. TUB-MTS is both hygroscopic and moisture-sensitive[1][2]. This means it readily absorbs moisture from the atmosphere, which can initiate degradation even in the solid state.

Upon receipt, the vial should be stored at -20°C in a desiccator to maintain a dry environment[3][4][5]. Storing it under an inert atmosphere (e.g., argon or nitrogen) is also recommended for optimal stability[2]. Before opening the vial for the first time, it is crucial to allow it to warm completely to room temperature while still in the desiccator. This prevents atmospheric moisture from condensing onto the cold powder, which would compromise the entire stock of the reagent[3][4][5].

Q2: My solid TUB-MTS appears clumpy. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption due to the reagent's hygroscopic nature. While it may still be usable, its purity and reactivity are likely compromised. The presence of moisture initiates hydrolysis of the thiosulfonate groups. For quantitative and reproducible experiments, we strongly recommend using a fresh, free-flowing powder. If you must proceed, be aware that the effective concentration of the active cross-linker may be lower than calculated, potentially requiring optimization of your protocol.

Section 2: Solution Preparation & Stability

Q3: What is the best solvent for preparing a stock solution of TUB-MTS?

A3: The choice of solvent is paramount and depends entirely on your required storage duration.

  • For Long-Term Storage (Weeks to Months): Anhydrous dimethylformamide (DMF) is the recommended solvent. Stock solutions prepared in anhydrous DMF have been shown to be stable for at least two months when stored properly at -20°C[6]. Anhydrous dimethyl sulfoxide (DMSO) is also a suitable solvent for MTS reagents that are not water-soluble and offers good stability for TUB-MTS as well[3][4]. The key is the absence of water.

  • For Immediate Use (Minutes to Hours): Water or aqueous buffers can be used. TUB-MTS is a water-soluble cross-linker[6]. However, these solutions are highly unstable and must be prepared fresh and used immediately.

Q4: Why do aqueous solutions of TUB-MTS degrade so quickly?

A4: The rapid degradation of TUB-MTS in aqueous solutions is due to the hydrolysis of its methanethiosulfonate (MTS) functional groups[1][3]. The thiosulfonate ester bond is susceptible to nucleophilic attack by water molecules. This reaction cleaves the bond, yielding a sulfinic acid and a thiol, rendering the cross-linker inactive. The process is significantly accelerated in buffered solutions and in the presence of other nucleophiles[1][3][4]. Due to this inherent instability, aqueous solutions are only considered stable for a few hours at 4°C, but for maximal and reproducible results, immediate use is the only reliable protocol[1][3][4].

cluster_hydrolysis Hydrolysis Pathway TUB_MTS TUB-MTS (Active Cross-linker) Inactive Inactive Products (Sulfinic Acid + Thiol) TUB_MTS->Inactive Hydrolysis H2O H₂O (Nucleophile) H2O->Inactive cluster_storage Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use solid Solid TUB-MTS Received storage Store at -20°C in Desiccator solid->storage warm Warm Vial to RT in Desiccator storage->warm weigh Weigh Quickly warm->weigh dissolve Dissolve in Anhydrous DMF weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw dilute Dilute into Aqueous Buffer thaw->dilute use USE IMMEDIATELY IN EXPERIMENT dilute->use discard Discard Unused Aqueous Solution use->discard

Caption: Recommended workflow for handling TUB-MTS.

References

  • MTS reagents. (n.d.). Uptima / Interchim.
  • MTS reagents. (n.d.). Interchim.
  • EZcountTM MTS Cell Assay Kit. (n.d.). HiMedia Laboratories.
  • Fluorescent MTS. (n.d.). Interchim.
  • Cottrell, P. R., et al. (1971). STABILITY OF THIOSULFATE SPRAY SOLUTIONS. Nuclear Technology, 12(2), 226-231.
  • Johnson, G. M. (1945). REPORT ON STABILITY OF STANDARD SODIUM THIOSULFATE SOLUTIONS. Journal of the Association of Official Agricultural Chemists, 28(3), 561-562.

Sources

Technical Support Center: Best Practices for Handling MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for MTS-PEG4-MTS, a bifunctional crosslinker featuring two sulfhydryl-reactive methanethiosulfonate (MTS) groups on a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The unique properties of this reagent make it a powerful tool for protein structure and interaction studies. However, its significant hygroscopic nature and susceptibility to hydrolysis demand specific handling procedures to ensure experimental success. This guide provides in-depth, field-proven insights to help you navigate the challenges and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of MTS-PEG4-MTS.

Q1: What does "hygroscopic" mean and why is it critical for MTS-PEG4-MTS?

A: Hygroscopic means the compound readily absorbs moisture from the atmosphere.[1] For MTS-PEG4-MTS, this is a critical vulnerability. The methanethiosulfonate (MTS) reactive group is rapidly hydrolyzed and inactivated by water.[2] Absorbing atmospheric moisture will lead to the degradation of the reagent, even in its solid, powdered form, rendering it unable to react with cysteine sulfhydryls. This chemical instability is the primary reason for failed or inefficient crosslinking experiments.

Q2: What are the correct storage conditions for MTS-PEG4-MTS?

A: To maintain the integrity of the reagent, strict storage conditions are paramount. Both short-term and long-term storage protocols are designed to minimize exposure to moisture and prevent degradation.

ParameterShort-Term StorageLong-Term Storage
Temperature -20°C[3][4]-20°C or -80°C[5][6]
Atmosphere Dry, Desiccated[2]Dry, Desiccated, Inert Gas (Argon/Nitrogen) Recommended[4]
Container Tightly sealed manufacturer's vial[1][3]Tightly sealed manufacturer's vial
Light Protect from light[3][6]Protect from light

Upon receipt, the product should immediately be transferred to -20°C for storage in a desiccator. [2][4]

Q3: I weighed the powder on the bench and it turned into a sticky liquid. What happened?

A: This is a direct consequence of the reagent's hygroscopic nature.[5] When exposed to ambient air, the powder rapidly absorbs moisture, causing it to deliquesce (dissolve in the absorbed water). This not only makes accurate weighing nearly impossible but also signifies that the reagent is actively degrading via hydrolysis.[2] Working quickly and in a controlled environment is essential.[1]

Q4: What is the best way to prepare a stock solution?

A: Due to the challenges of weighing small quantities of a highly hygroscopic powder, the most reliable method is to prepare a concentrated stock solution from the entire contents of a fresh vial.[5] This approach ensures that any minor error in the initial weight is standardized across all subsequent experiments.[7]

  • Recommended Solvent: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4] These organic solvents are compatible with the MTS chemistry and prevent hydrolysis during storage.

  • Aliquoting: After preparation, the stock solution should be immediately aliquoted into single-use volumes in low-retention tubes and stored at -20°C or -80°C.[5][6] This prevents degradation from repeated freeze-thaw cycles and moisture introduction into the main stock.[6][8]

Q5: How stable is MTS-PEG4-MTS in aqueous reaction buffers?

A: MTS reagents hydrolyze in aqueous solutions, and their stability is pH-dependent.[2] The rate of hydrolysis increases significantly with rising pH.[9] For example, related MTS reagents have half-lives of over an hour at pH 6.0 but this can drop to around 10-12 minutes at pH 7.0.[2] Therefore, working solutions in aqueous buffers should be prepared immediately before use and added to the protein sample without delay to maximize the concentration of active crosslinker.[2]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your crosslinking experiments.

Problem 1: Low or No Crosslinking Efficiency

  • Symptom: SDS-PAGE analysis shows no shift in protein bands, indicating a lack of crosslinking.

  • Probable Cause 1: Degraded Reagent. The most common cause is the inactivation of the MTS-PEG4-MTS due to moisture exposure and subsequent hydrolysis, either in the solid form or in a compromised stock solution.[10]

  • Solution:

    • Use a Fresh Vial: Discard the suspect reagent and start with a new, unopened vial of MTS-PEG4-MTS.

    • Proper Handling Protocol: Follow the detailed protocol below for preparing a fresh stock solution. Ensure the vial is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.[4][10]

    • Validate Stock: If using an existing stock, ensure it was stored properly in single-use aliquots. If in doubt, prepare a fresh stock.

  • Probable Cause 2: Incompatible Reaction Buffer. The reaction buffer contains primary amines (e.g., Tris, Glycine) which can compete with the intended reaction.[9][11]

  • Solution:

    • Switch Buffers: Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH between 7.2 and 8.0 for the crosslinking step.

    • Quenching Step: Primary amine buffers like Tris or glycine can be used effectively after the reaction is complete to quench any unreacted crosslinker.[11]

  • Probable Cause 3: Insufficient Cysteine Availability. The target protein may not have accessible free sulfhydryl groups. Cysteines might be oxidized or buried within the protein's structure.

  • Solution:

    • Pre-reduce the Protein: Treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to crosslinking. Crucially, the reducing agent must be removed (e.g., via a desalting column) before adding the MTS-PEG4-MTS, as it will consume the crosslinker.

    • Confirm Cysteines: Use Ellman's Reagent (DTNB) to quantify the number of free sulfhydryls in your protein sample to confirm their availability.

Problem 2: Inconsistent Results Between Experiments

  • Symptom: The degree of crosslinking varies significantly when repeating the same experiment.

  • Probable Cause 1: Variable Reagent Activity. This is often due to inconsistent handling during weighing or the use of a stock solution that is degrading over time due to repeated freeze-thaw cycles and moisture contamination.[6][7]

  • Solution:

    • Adopt the Full-Vial Stock Method: Prepare a stock solution from a full vial of the reagent and create single-use aliquots. This is the gold standard for consistency.[5] See the protocol below.

    • Minimize Air Exposure: When preparing the stock solution, work quickly and consider flushing the vial with an inert gas (argon or nitrogen) before sealing and storing aliquots.[4]

  • Probable Cause 2: Variable Reaction Times. The hydrolysis of MTS reagents in aqueous buffers is rapid.[2] Small variations in the time between adding the crosslinker to the buffer and initiating the reaction can lead to different effective concentrations of the active reagent.

  • Solution:

    • Standardize Workflow: Precisely time all steps of your experiment. Prepare the aqueous dilution of the crosslinker and add it to the protein solution immediately and consistently across all samples.

Key Experimental Workflows & Protocols
Workflow 1: Proper Handling of Hygroscopic MTS-PEG4-MTS

This workflow illustrates the critical steps from storage to the preparation of a ready-to-use stock solution, emphasizing moisture avoidance at every stage.

G cluster_storage Freezer Storage (-20°C) cluster_prep Preparation (Dry Environment) cluster_final Final Storage (-20°C or -80°C) storage Vial Stored in Desiccator equilibrate 1. Equilibrate Vial to Room Temp in Desiccator (CRITICAL) storage->equilibrate open_vial 2. Open Vial Briefly equilibrate->open_vial weigh 3a. Weigh Quickly open_vial->weigh For small amounts full_vial 3b. Use Full Vial (Recommended for Consistency) open_vial->full_vial For stock solution dissolve 4. Dissolve in Anhydrous DMSO or DMF weigh->dissolve full_vial->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot final_storage Store Aliquots in Desiccator aliquot->final_storage

Caption: Critical workflow for handling hygroscopic MTS-PEG4-MTS.

Workflow 2: The Consequence of Moisture Exposure

This diagram illustrates the chemical reason for careful handling: the irreversible inactivation of the MTS group by water.

G active Active MTS-PEG4-MTS (R-S-SO2CH3) inactive Inactive Hydrolyzed Product (R-S-OH) active->inactive Hydrolysis water H₂O (Moisture) water->active

Caption: Hydrolysis pathway leading to MTS reagent inactivation.

Protocol 1: Preparation of an Anhydrous Stock Solution (Recommended)

This protocol minimizes weighing errors and ensures consistency by using an entire vial of the reagent.

  • Preparation: Place a new, unopened vial of MTS-PEG4-MTS and a bottle of anhydrous DMSO in a desiccator. Allow them to equilibrate to room temperature for at least 30-60 minutes. This step is critical to prevent moisture condensation.[4][10]

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10-50 mM) based on the mass of the reagent specified on the vial label.

  • Dissolution: Working quickly, open the vial and add the calculated volume of anhydrous DMSO using a dry syringe. Cap the vial tightly and vortex until the reagent is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Tightly cap the aliquots, and for optimal stability, consider flushing with an inert gas (e.g., argon). Place the aliquots in a sealed container with desiccant and store at -20°C or -80°C, protected from light.[4][6][8]

Protocol 2: General Protein Crosslinking Reaction

This protocol provides a general framework. Optimal conditions, such as protein concentration and reagent molar excess, should be determined empirically.

  • Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Ensure the protein is at the desired concentration (e.g., 1-10 mg/mL).[12] If necessary, pre-reduce and purify the protein as described in the troubleshooting section.

  • Crosslinker Dilution: Thaw a single-use aliquot of the MTS-PEG4-MTS stock solution immediately before use. Dilute the stock solution in the reaction buffer to an intermediate concentration.

  • Initiate Reaction: Add the diluted crosslinker to the protein solution to achieve the desired final molar excess (e.g., 10- to 100-fold over the protein). Mix gently but thoroughly.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13]

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing a free thiol, such as DTT or β-mercaptoethanol (to a final concentration of 10-20 mM), or a primary amine, such as Tris or glycine.[11][13] Incubate for an additional 15 minutes.

  • Analysis: The crosslinked sample is now ready for downstream analysis by methods such as SDS-PAGE, mass spectrometry, or functional assays. For SDS-PAGE, mix an aliquot of the quenched reaction with non-reducing sample buffer.[13]

References
  • Uptima. (n.d.). MTS reagents. Interchim. [Link]
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?[Link]
  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. [Link]
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?[Link]
  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

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Technical Support Center: Navigating In Vivo Studies with MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for in vivo applications of MTS-PEG4-MTS. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges encountered when using this bifunctional crosslinker in living systems. Here, we move beyond standard protocols to explain the "why" behind experimental choices, ensuring your in vivo studies are robust, reproducible, and yield meaningful results.

Introduction to MTS-PEG4-MTS in In Vivo Research

MTS-PEG4-MTS is a homobifunctional crosslinking reagent that features two methanethiosulfonate (MTS) groups connected by a 4-unit polyethylene glycol (PEG) spacer. The MTS groups specifically react with free sulfhydryl groups, primarily found on cysteine residues in proteins, to form disulfide bonds. This targeted reactivity makes it a valuable tool for capturing protein-protein interactions (PPIs) within their native cellular environment. The PEG4 linker provides a defined spacer distance, enhancing water solubility and potentially reducing immunogenicity compared to non-PEGylated linkers.[1][2]

However, the transition from in vitro to in vivo applications introduces a host of complexities, including interactions with a complex biological milieu, potential for off-target reactions, and challenges in achieving efficient crosslinking at the desired site. This guide will address these challenges head-on, providing you with the knowledge to troubleshoot and optimize your in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reagent Preparation and Handling

Question: My MTS-PEG4-MTS solution appears to lose activity over time. How can I ensure the stability and reactivity of the crosslinker?

Answer:

Methanethiosulfonate (MTS) reagents are known to be susceptible to hydrolysis, especially in aqueous solutions and in the presence of nucleophiles.[3] To maintain the integrity of your MTS-PEG4-MTS:

  • Storage: Store the solid reagent desiccated at -20°C. Before opening the vial, allow it to warm to room temperature to prevent condensation.[3]

  • Solution Preparation: Prepare solutions immediately before use. While some MTS reagents show stability in distilled water for a few hours at 4°C, it is best practice to use freshly prepared solutions for in vivo experiments.[3] For non-water-soluble MTS reagents, DMSO can be a suitable solvent.[3]

  • pH Considerations: The reaction of MTS with thiols is pH-dependent. While physiological pH (~7.4) is suitable for the reaction, be aware that the stability of the MTS group can be compromised at a more alkaline pH.

In Vivo Crosslinking Protocol and Optimization

Question: I am not observing efficient crosslinking of my target proteins in vivo. What are the critical parameters to optimize?

Answer:

Achieving efficient in vivo crosslinking requires careful optimization of several factors. Here's a systematic approach to troubleshooting poor crosslinking efficiency:

1. Concentration of MTS-PEG4-MTS:

  • Rationale: The concentration of the crosslinker needs to be high enough to favor the bimolecular reaction with the target cysteines but low enough to minimize off-target effects and toxicity.

  • Troubleshooting:

    • Low Concentration: If the concentration is too low, the probability of both MTS groups reacting with their respective targets is significantly reduced.

    • High Concentration: Excessively high concentrations can lead to widespread, non-specific crosslinking and potential cellular toxicity.[4]

    • Optimization Workflow: Begin with a concentration range reported in the literature for similar in vivo crosslinking studies and perform a dose-response experiment. Analyze the extent of target crosslinking and assess for any signs of toxicity in the animal model.

2. Incubation Time:

  • Rationale: The incubation time must be sufficient for the crosslinker to distribute to the target tissue and react with the target proteins.

  • Troubleshooting:

    • Short Incubation: Insufficient time will result in incomplete crosslinking.

    • Long Incubation: Prolonged exposure may increase the likelihood of off-target reactions and clearance of the crosslinker from circulation.

    • Optimization Workflow: Perform a time-course experiment, analyzing the crosslinking efficiency at different time points post-administration.

3. Administration Route:

  • Rationale: The route of administration (e.g., intravenous, intraperitoneal) will significantly impact the biodistribution and pharmacokinetics of the crosslinker.[5]

  • Troubleshooting: The chosen route may not deliver an adequate concentration of the crosslinker to the target tissue.

  • Optimization Workflow: Select the administration route that is most likely to achieve high local concentrations in the target organ or tissue. The biodistribution of PEGylated compounds can be influenced by the length of the PEG chain.[6][7]

Experimental Protocol: In Vivo Crosslinking of Target Proteins

  • Animal Model: Prepare the animal model expressing the cysteine-mutant proteins of interest.

  • Crosslinker Preparation: Immediately before use, dissolve MTS-PEG4-MTS in a biocompatible vehicle (e.g., sterile PBS) to the desired concentration.

  • Administration: Administer the MTS-PEG4-MTS solution to the animal via the chosen route.

  • Incubation: Allow the crosslinking reaction to proceed for the optimized duration.

  • Quenching (Optional but Recommended): To stop the crosslinking reaction, administer a quenching agent such as glycine or Tris buffer.[8] This is crucial to prevent further crosslinking during sample processing.

  • Tissue Harvest and Lysis: Euthanize the animal and harvest the target tissue. Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the protein lysate for crosslinked products using techniques such as SDS-PAGE and Western blotting, or more advanced methods like mass spectrometry.[1][9]

Diagram: In Vivo Crosslinking Workflow

in_vivo_crosslinking_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis animal_prep Animal Model Preparation admin Administration animal_prep->admin crosslinker_prep Fresh Crosslinker Solution crosslinker_prep->admin incubation In Vivo Incubation admin->incubation quench Quenching incubation->quench harvest Tissue Harvest & Lysis quench->harvest analysis SDS-PAGE / Western Blot / MS harvest->analysis

Caption: A streamlined workflow for in vivo crosslinking experiments.

Off-Target Effects and Biocompatibility

Question: I am concerned about the potential for MTS-PEG4-MTS to react with other proteins in vivo, leading to non-specific crosslinking and toxicity. How can I mitigate these off-target effects?

Answer:

This is a valid and critical concern in any in vivo crosslinking study. The reactivity of MTS is not absolutely specific to your engineered cysteines.

Sources of Off-Target Effects:

  • Endogenous Free Thiols: Other proteins with accessible cysteine residues can react with the MTS groups.

  • Reaction with Other Nucleophiles: While the reaction with thiols is highly favored, other nucleophilic groups on proteins or small molecules could potentially react, although at a much slower rate.

Strategies to Minimize Off-Target Effects:

  • Protein Engineering: If possible, mutate surface-exposed, non-essential cysteine residues on your protein of interest to reduce potential intramolecular crosslinking or aggregation.

  • Dose Optimization: As discussed previously, using the lowest effective concentration of the crosslinker is crucial.

  • Use of Quenching Agents: Administering a quenching agent like N-ethylmaleimide (NEM) or a high concentration of a small thiol-containing molecule (e.g., L-cysteine) after the desired crosslinking time can help to scavenge any unreacted MTS-PEG4-MTS.[10]

  • Control Experiments:

    • No Crosslinker Control: This will show the basal level of protein complexes.

    • Single Cysteine Mutant Control: This will help to identify non-specific interactions.

    • Scrambled Cysteine Mutant Control: If applicable, a mutant with cysteines in locations where interaction is not expected can serve as a negative control.

Table: Troubleshooting Off-Target Effects

Problem Potential Cause Recommended Solution
High molecular weight smears on Western blotNon-specific crosslinking due to high crosslinker concentration or long incubation time.Perform a dose-response and time-course optimization to find the minimal effective concentration and time.
Unexpected protein bands in co-IPCrosslinking to off-target proteins with accessible cysteines.Include appropriate negative controls (e.g., single cysteine mutants). Consider using a quenching agent.
Signs of toxicity in the animal modelHigh concentration of the crosslinker or off-target effects on essential proteins.Lower the concentration of MTS-PEG4-MTS. Perform preliminary toxicology studies.
Confirmation of In Vivo Crosslinking

Question: How can I definitively confirm that the observed higher molecular weight band on my Western blot is indeed the crosslinked product of my two target proteins?

Answer:

Confirming the identity of the crosslinked product is essential for the correct interpretation of your results.

Methods for Confirmation:

  • Mass Spectrometry (MS): This is the gold standard for identifying crosslinked peptides. After in-gel digestion of the band of interest, MS analysis can identify the specific peptide fragments that are linked together by the MTS-PEG4-MTS crosslinker.[11]

  • Co-Immunoprecipitation (Co-IP): If you have antibodies to both target proteins, you can perform a Co-IP experiment. Immunoprecipitate one protein and then probe the Western blot for the presence of the other protein in the higher molecular weight crosslinked band.

  • Cleavage of the Disulfide Bond: The disulfide bond formed by the MTS reaction is reversible. Treatment of the lysate with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol before running the SDS-PAGE should lead to the disappearance of the crosslinked band and the reappearance of the monomeric protein bands.

Diagram: Decision Tree for Troubleshooting In Vivo Crosslinking

troubleshooting_decision_tree start In Vivo Crosslinking Experiment no_crosslinking No/Low Crosslinking Observed start->no_crosslinking high_background High Background/ Non-Specific Bands start->high_background success Successful Crosslinking start->success check_reagent Check Reagent Stability (Prepare Fresh Solution) no_crosslinking->check_reagent Yes optimize_conc Optimize Crosslinker Concentration (Dose-Response) check_reagent->optimize_conc optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_admin Verify Administration Route & Biodistribution optimize_time->check_admin check_admin->success reduce_conc Reduce Crosslinker Concentration high_background->reduce_conc Yes reduce_time Reduce Incubation Time reduce_conc->reduce_time add_quench Add Quenching Step reduce_time->add_quench use_controls Include Stringent Controls add_quench->use_controls use_controls->success

Caption: A decision tree to guide troubleshooting efforts in in vivo crosslinking.

References

  • Chen, Z., et al. (2010). Architecture of the RNA polymerase II-TFIIF complex revealed by cross-linking and mass spectrometry. The EMBO Journal, 29(4), 717-726.
  • Vasilescu, J., et al. (2004). Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry. Proteomics, 4(12), 3845-3854.
  • Kim, Y. H., et al. (2019). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Applied Science and Convergence Technology, 28(6), 163-169.
  • Gao, H., et al. (2013). The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. International Journal of Nanomedicine, 8, 4171-4180.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203.
  • Mero, A., & Veronese, F. M. (2009). The impact of PEGylation on the in vivo biodistribution of mixed shell micelles. Journal of Pharmaceutical Sciences, 98(10), 3429-3449.
  • Sutherland, B. W., et al. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(5), 699-715.
  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking.
  • Bruce, J. E., et al. (2011). In vivo cross-linking mass spectrometry for protein and complex structural analysis. Nature Protocols, 6(10), 1583–1596.
  • Yu, C., & Huang, L. (2018). Cross-linking mass spectrometry: An emerging technology for interactomics and structural biology. Analytical Chemistry, 90(1), 213-230.
  • Colli, M. L., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1849–1860.
  • Huang, L., et al. (2014). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533–3543.
  • Park, K. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Biomacromolecules, 23(9), 3909–3918.
  • Chavez, J. D., et al. (2016). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Cell Systems, 3(1), 99-109.
  • Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1695–1707.
  • Maurer, J. A., & Isacoff, E. Y. (2006). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. Biophysical Journal, 91(6), 2135–2145.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Zhang, C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(10), e202115664.
  • Poorey, K., & Kladde, M. P. (2013). Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics. Journal of Biological Chemistry, 288(18), 12794–12805.
  • Zein, F., et al. (2018). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology, 1833, 137–152.
  • Scribd. (n.d.). Mts Cell Death Protocol.
  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking.
  • Huang, L., et al. (2014). A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein-Protein Interactions in Living Cells. Molecular & Cellular Proteomics, 13(12), 3533–3543.
  • Al-Harthi, S., et al. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. International Journal of Molecular Sciences, 20(22), 5723.
  • Chavez, J. D., et al. (2016). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Cell Systems, 3(1), 99-109.
  • Giles, G. I., & Tasker, K. M. (2007). The basics of thiols and cysteines in redox biology and chemistry. Antioxidants & Redox Signaling, 9(11), 1965–1979.
  • Gao, H., et al. (2013). The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. International Journal of Nanomedicine, 8, 4171-4180.
  • Kanda, F., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimie, 162, 126–134.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
  • Caracciolo, G., et al. (2017). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale, 9(3), 1215-1224.

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Strategies to minimize non-specific binding of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to minimize non-specific binding and ensure the successful application of this versatile crosslinker.

Introduction to this compound

This compound is a homobifunctional, sulfhydryl-reactive crosslinker.[1][2] Its structure comprises two methanethiosulfonate (MTS) groups separated by a hydrophilic, 11-atom polyethylene glycol (PEG)-like spacer.[1][3] The MTS groups react specifically with free thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins, to form stable disulfide bonds.[4][5][6] This specificity makes it a valuable tool for crosslinking proteins and other thiol-containing molecules.[7] The integrated PEG spacer is designed to be water-soluble and to reduce non-specific binding, a common challenge in bioconjugation experiments.[8][9][10]

Non-specific binding is a phenomenon driven by unwanted interactions, such as hydrophobic or electrostatic forces, between the crosslinker or target molecules and other surfaces or proteins in the experimental system.[11][12][13] This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[14][15] This guide will provide a systematic approach to mitigating these effects.

Visualizing the Reaction and Non-Specific Binding

To understand the challenges, it's crucial to visualize the intended reaction versus the potential for non-specific interactions.

cluster_0 Specific Crosslinking Pathway cluster_1 Non-Specific Binding Pathways P1 Protein 1 (with Cys-SH) Intermediate Intermediate Complex (One Thiol Reacted) P1->Intermediate Reaction with first thiol P2 Protein 2 (with Cys-SH) Final_Product Covalently Crosslinked Protein Complex P2->Final_Product Crosslinker 3,6,9-Trioxaundecane-1,11-diyl- bismethanethiosulfonate Crosslinker->Intermediate Intermediate->Final_Product Reaction with second thiol NS_Surface Experimental Surface (e.g., microplate well) NS_Protein Non-Target Protein Crosslinker_NS Crosslinker Crosslinker_NS->NS_Surface Hydrophobic/ Electrostatic Interaction Crosslinker_NS->NS_Protein Hydrophobic/ Electrostatic Interaction

Caption: Specific vs. Non-Specific Pathways.

Troubleshooting Guide for Non-Specific Binding

High background or unexpected results can often be traced back to non-specific binding. The following table provides a systematic approach to troubleshooting these issues.

Problem Probable Cause(s) Recommended Solution(s)
High Background Signal in Assays (e.g., ELISA, Western Blot) 1. Hydrophobic/Electrostatic Interactions: The crosslinker or target molecules are adhering non-specifically to the assay surface (e.g., microplate wells, blotting membranes).[11][16] 2. Inadequate Blocking: The blocking buffer is not effectively saturating all non-specific binding sites on the surface.[14][17] 3. Crosslinker Aggregation: High concentrations of the crosslinker may lead to self-aggregation.1. Optimize Blocking Buffer:     a. Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat milk).[17]     b. Consider protein-free blockers like polyvinylpyrrolidone (PVP) for specific applications.[18]     c. For phospho-protein detection, use BSA or a specialized blocking buffer instead of milk, as casein is a phosphoprotein.[18] 2. Add a Non-ionic Detergent: Include 0.05-0.1% Tween-20 or Triton X-100 in your blocking and wash buffers to disrupt weak, non-specific hydrophobic interactions.[17][19] 3. Increase Ionic Strength: Modify the salt concentration of your buffers (e.g., increase NaCl to 250-500 mM) to reduce electrostatic interactions. 4. Surface Passivation: For microscopy or single-molecule studies, consider advanced surface passivation techniques using PEG or Pluronic F127 to create a highly resistant surface.[20][21][22][23]
Low or No Specific Crosslinking 1. Hydrolysis of MTS Reagent: The MTS groups are sensitive to hydrolysis in aqueous solutions, especially at neutral to high pH, rendering the crosslinker inactive.[4][24] 2. Presence of Competing Thiols: Buffers or reagents containing thiols (e.g., DTT, β-mercaptoethanol) will react with the MTS groups and quench the crosslinker.[6] 3. Inaccessible Cysteine Residues: The target sulfhydryl groups on the protein are buried within the protein's structure or are already oxidized, forming disulfide bonds.[6]1. Prepare Fresh Solutions: Always dissolve the crosslinker in an anhydrous solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[3][4] Discard any unused aqueous solutions. 2. Buffer Composition: Ensure all buffers are free of extraneous thiol-containing compounds. If disulfide reduction is necessary, use a thiol-free reducing agent like TCEP or thoroughly remove DTT/β-mercaptoethanol via dialysis or a desalting column prior to adding the crosslinker.[6][25] 3. Optimize Reaction pH: The reaction of MTS reagents is most efficient with the thiolate anion (S-), which is more prevalent at a pH of 6.5-7.5. Avoid highly basic conditions (pH > 8.5) which can accelerate hydrolysis.[26] 4. Confirm Thiol Availability: If possible, quantify the number of free thiols on your protein before the experiment using Ellman's Reagent (DTNB).
Precipitation in Reaction Mixture 1. Poor Solubility of Target Protein: The target protein may be precipitating under the reaction conditions. 2. Crosslinker-Induced Aggregation: At very high concentrations, the crosslinker might induce non-specific aggregation and precipitation of proteins.1. Optimize Protein Buffer: Ensure the protein is in a buffer that maintains its solubility and stability. 2. Titrate Crosslinker Concentration: Perform a dose-response experiment to find the optimal concentration of the crosslinker that yields efficient crosslinking without causing precipitation. Start with a 10-20 fold molar excess of crosslinker over the protein.

Experimental Protocols: Key Methodologies

Protocol 1: General Crosslinking of Two Proteins
  • Protein Preparation:

    • Dialyze both proteins into a thiol-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.

    • If necessary, reduce disulfide bonds with 5-10 mM TCEP for 30 minutes at room temperature, followed by removal of excess TCEP using a desalting column.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.[4]

  • Reaction:

    • Combine the two proteins in the desired molar ratio in the reaction buffer.

    • Add the crosslinker stock solution to the protein mixture to achieve a final 10- to 50-fold molar excess over the total thiol concentration.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching:

    • Stop the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 10-20 mM.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Protocol 2: Optimizing Blocking Buffers for an Immunoassay
  • Prepare Blocking Buffers:

    • Buffer A: 5% (w/v) non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[17]

    • Buffer B: 3% (w/v) BSA in TBS-T.

    • Buffer C: 1% (w/v) PVP-40 in TBS-T.[27]

    • Buffer D: A commercially available protein-free blocking buffer.[28]

  • Blocking Step:

    • Coat your microplate wells or membrane with your capture molecule as per your standard protocol.

    • Divide the wells/membrane into four sections and apply one of the prepared blocking buffers to each section.

    • Incubate for 1-2 hours at room temperature with gentle agitation.[18]

  • Assay Procedure:

    • Proceed with your standard immunoassay protocol, ensuring to include a "no antigen" control for each blocking condition to measure the background signal.

  • Analysis:

    • Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will provide the lowest background signal in the "no antigen" control while maintaining a strong positive signal.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the PEG spacer in this crosslinker? The 3,6,9-trioxaundecane spacer is a short, hydrophilic polyethylene glycol (PEG) chain. PEG linkers are well-known for their ability to reduce non-specific binding.[8][9] They create a hydration shell around the molecule, which sterically hinders hydrophobic and electrostatic interactions with other surfaces and proteins.[16][29] This "stealth" property can lead to cleaner results and improved signal-to-noise ratios in sensitive assays.[8][10]

Q2: My protein of interest does not have any free cysteine residues. Can I still use this crosslinker? Yes, it is possible to introduce free thiol groups into your protein. This can be achieved by:

  • Reducing existing disulfide bonds: If your protein has disulfide bonds, you can use a reducing agent like TCEP to generate free thiols.[25]

  • Thiolation of primary amines: You can modify primary amines (on lysine residues or the N-terminus) using reagents like Traut's Reagent (2-iminothiolane) or SATA to add sulfhydryl groups.[6] After thiolation, you must purify the protein to remove excess reagent before proceeding with the crosslinking reaction.

Q3: How stable is this compound in solution? MTS reagents are susceptible to hydrolysis in aqueous environments.[4] The half-life can be as short as 20 minutes at pH 7.5.[24] Therefore, it is critical to prepare stock solutions in an anhydrous solvent like DMSO and store them desiccated at -20°C, where they can be stable for months.[3] Aqueous working solutions should be prepared immediately before use and should not be stored.[3][4]

Q4: What is the ideal pH for the crosslinking reaction? The reaction between a thiol and an MTS group is a nucleophilic attack by the thiolate anion (S⁻). The pKa of a typical cysteine thiol is around 8.3, meaning that at a lower pH, more of the thiol is in the protonated form (-SH) and less reactive. A reaction pH between 6.5 and 7.5 is a good compromise, as it favors the formation of some thiolate while minimizing the rate of MTS hydrolysis, which increases at higher pH.[26]

Q5: Can I use this crosslinker for intracellular crosslinking in live cells? While MTS reagents can be used for labeling proteins on the cell surface, intracellular applications are more challenging.[7] You must consider the membrane permeability of the crosslinker and the highly reducing environment inside the cell, which contains high concentrations of glutathione that can react with and quench the crosslinker.[] For intracellular studies, membrane-permeable crosslinkers and strategies to manage the reducing environment may be necessary.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with non-specific binding.

start Start: High Background or Low Signal Issue check_reagent Is the crosslinker prepared fresh in anhydrous solvent? start->check_reagent check_buffer Are there competing thiols (DTT, BME) in the buffer? check_reagent->check_buffer Yes solution_reagent Action: Prepare fresh crosslinker solution immediately before use. check_reagent->solution_reagent No check_blocking Is the blocking step optimized? check_buffer->check_blocking No solution_buffer Action: Use thiol-free buffers or remove reducing agents post-reduction. check_buffer->solution_buffer Yes check_wash Are wash steps adequate? check_blocking->check_wash Yes solution_blocking Action: Test different blocking agents (BSA, milk, protein-free) and concentrations. check_blocking->solution_blocking No check_concentration Is crosslinker or protein concentration too high? check_wash->check_concentration Yes solution_wash Action: Increase number of washes and/or add 0.05% Tween-20 to wash buffer. check_wash->solution_wash No solution_concentration Action: Titrate down concentrations to find the optimal range. check_concentration->solution_concentration Yes end Problem Resolved check_concentration->end No solution_reagent->check_buffer solution_buffer->check_blocking solution_blocking->check_wash solution_wash->check_concentration solution_concentration->end

Caption: A step-by-step troubleshooting workflow.

References

  • MTS reagents. (n.d.). Interchim.
  • Probing Electrostatic and Hydrophobic Associative Interactions in Cells. (2021). ACS Sensors.
  • Western Blot Blocking Buffer Optimization. (n.d.). Boster Biological Technology.
  • Szczepkowski, T. W. (1958). Reactions of thiosulphate with cysteine. Nature, 182(4640), 934–935.
  • Blocking Buffer Optimization Protocol. (n.d.). LI-COR Biosciences.
  • Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. (2024). bioRxiv.
  • Probing Electrostatic and Hydrophobic Associative Interactions in Cells. (2021). ACS Sensors.
  • Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. (2013). Journal of Biological Chemistry.
  • Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. (2009). Sensors.
  • Diazotization of S-Sulfonyl-cysteines. (2019). The Journal of Organic Chemistry.
  • Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-alanine sulfodisulfane and application to the determination of thiosulfate. (1987). Analytical Biochemistry.
  • Comprehensive Optimization of Western Blotting. (2023). International Journal of Molecular Sciences.
  • Thiosulfinate. (n.d.). ideXlab.
  • Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates. (2023). Langmuir.
  • Western Blot Blocking: Tips and Tricks for Blocking Agents. (2017, May 30). G-Biosciences.
  • Synthesis of fully deprotected glyco-MTS reagents. (2007, October 31). GitHub Gist.
  • Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). (2023). International Journal of Molecular Sciences.
  • Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals.
  • Surface patches induce nonspecific binding and phase separation of antibodies. (2023). Proceedings of the National Academy of Sciences.
  • Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. (2011). Biomaterials.
  • Surface Passivation with a Perfluoroalkane Brush Improves the Precision of Single-Molecule Measurements. (2022). ACS Applied Materials & Interfaces.
  • What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? (2018, October 12). ResearchGate.
  • Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions. (2012). Google Patents.
  • I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? (2023, November 17). ResearchGate.
  • Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. (1991). Analytical Biochemistry.
  • (PDF) Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. (2009). ResearchGate.
  • Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. (2024). bioRxiv.
  • Chemical Reactivity of Crosslinkers. (n.d.). Creative Biolabs.
  • This compound. (n.d.). Adooq Bioscience.
  • A, chemical structures of MTS reagents used. The bracketed figures... (n.d.). ResearchGate.

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Methods for the cleavage of disulfide bonds formed by MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the cleavage of disulfide bonds, particularly those formed using methanethiosulfonate (MTS) reagents like MTS-PEG4-MTS.

Introduction: The MTS Linker and the Disulfide Bond

Methanethiosulfonate (MTS) reagents are highly efficient thiol-reactive compounds used to create disulfide bonds by reacting with free sulfhydryl (-SH) groups on proteins, peptides, or other biomolecules. A linker like MTS-PEG4-MTS allows for the conjugation of two molecules through a disulfide bridge, which is often designed to be cleaved under specific, controlled conditions. This reversible linkage is critical in applications such as drug delivery, where the payload must be released from its carrier (e.g., an antibody) within the reducing environment of a target cell.

This guide focuses on the crucial next step: the effective cleavage of that newly formed disulfide bond.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving disulfide bonds?

The most prevalent and reliable methods involve the use of chemical reducing agents that break the sulfur-sulfur (S-S) bond to regenerate two free thiol (-SH) groups. The choice of agent is critical and depends on the specific requirements of your experiment, including pH, temperature, and downstream applications. The three most widely used reducing agents are:

  • Dithiothreitol (DTT) : A potent, cell-permeable reducing agent, often called Cleland's reagent.[1][2]

  • Tris(2-carboxyethyl)phosphine (TCEP) : A powerful, odorless, and thiol-free reducing agent.[3][4]

  • Glutathione (GSH) : The primary redox buffer found in cells, offering a biologically relevant but milder reduction method.[5][6]

Q2: Which reducing agent is right for my experiment? DTT vs. TCEP vs. GSH?

This is a critical decision point. TCEP is often preferred in modern bioconjugation workflows due to its stability, lack of odor, and compatibility with subsequent reactions like maleimide chemistry.[7][8] DTT remains a powerful and cost-effective choice, especially when downstream thiol-reactivity is not a concern.[9] GSH is ideal for studies aiming to mimic intracellular release mechanisms.[10]

The following table provides a direct comparison to guide your selection.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Mechanism Thiol-Disulfide Exchange[1]Nucleophilic Phosphine Reduction[3]Thiol-Disulfide Exchange[6]
Optimal pH > 7.0 (activity decreases significantly at lower pH)[9][11]1.5 - 8.5 (effective over a wide range)[3]~7.0 - 8.5
Typical Conc. 1 - 100 mM[2][9]0.5 - 50 mM[12]1 - 10 mM (mimicking cellular conc.)[10]
Stability Prone to air oxidation, especially at alkaline pH.Highly resistant to air oxidation.[8]Can be oxidized to GSSG.
Odor Strong, unpleasant.Odorless.[7][8]Odorless.
Thiol Content Contains thiols; must be removed before thiol-reactive chemistry (e.g., maleimide).[13]Thiol-free; generally does not require removal before maleimide coupling.[7][8]Contains a thiol.
Key Advantage Potent and widely used.Potent, stable, odorless, wide pH range, compatible with maleimide chemistry.[7][8]Biologically relevant; mimics in vivo reduction.[10]
Q3: How does the cleavage mechanism differ between DTT and TCEP?

Understanding the mechanism helps in optimizing reaction conditions and troubleshooting. The fundamental difference lies in the attacking atom: sulfur for DTT and phosphorus for TCEP.

Mechanism 1: Disulfide Reduction by DTT

DTT reduces disulfide bonds in a two-step process. First, one of DTT's thiol groups attacks the disulfide bond, forming a mixed disulfide intermediate. Then, the second thiol group of the same DTT molecule attacks the sulfur atom from the first step, creating a stable, six-membered ring and releasing the fully reduced target molecule.[2][11] This intramolecular cyclization makes the reaction highly favorable.[2]

G cluster_0 Step 1: Initial Attack & Mixed Disulfide Formation cluster_1 Step 2: Intramolecular Cyclization & Release Mol_SS Molecule-S-S-Molecule Mixed_Disulfide Molecule-S-S-DTT-SH + Molecule-SH Mol_SS->Mixed_Disulfide Thiol-Disulfide Exchange DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Mixed_Disulfide_2 Molecule-S-S-DTT-SH Reduced_Mol Molecule-SH Mixed_Disulfide_2->Reduced_Mol Intramolecular Attack Oxidized_DTT Oxidized DTT (Cyclic) Mixed_Disulfide_2->Oxidized_DTT G cluster_0 Mechanism: Nucleophilic Attack by Phosphorus Mol_SS Molecule-S-S-Molecule Products 2x Molecule-SH + TCEP=O (Phosphine Oxide) Mol_SS->Products Nucleophilic Attack TCEP TCEP (Phosphine) TCEP->Products

Caption: TCEP's single-step disulfide cleavage mechanism.

Experimental Protocols & Troubleshooting

Protocol 1: Disulfide Cleavage using DTT

This protocol provides a general guideline for reducing disulfide bonds in a protein or peptide solution.

Materials:

  • Disulfide-containing molecule in a suitable buffer (e.g., PBS, Tris, pH 7.2-8.0)

  • DTT powder (MW: 154.25 g/mol )

  • Degassed buffers (to minimize re-oxidation)

  • Desalting column (for DTT removal)

Procedure:

  • Prepare DTT Stock Solution: Prepare a fresh 1 M DTT stock solution in degassed water or buffer. Note: DTT powder has a strong odor; handle in a fume hood.

  • Reaction Setup: In a reaction tube, add your disulfide-containing molecule to a final concentration of 1-10 mg/mL.

  • Add DTT: Add the DTT stock solution to the reaction mixture to achieve a final concentration of 10-50 mM. A 10- to 50-fold molar excess of DTT over the disulfide bonds is typical.

  • Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 30-60 minutes. [2]Higher temperatures can accelerate the reaction, but be mindful of your molecule's stability.

  • Removal of DTT: Immediately after incubation, remove the excess DTT and its oxidized form using a desalting column or dialysis. This step is critical if you plan to perform subsequent thiol-reactive chemistry. [11]6. Verification (Optional): Confirm the generation of free thiols using Ellman's reagent (DTNB). [13]

Protocol 2: Disulfide Cleavage using TCEP

This protocol is often preferred for its simplicity and compatibility with downstream applications.

Materials:

  • Disulfide-containing molecule in a suitable buffer (e.g., PBS, MES, HEPES, pH 6.5-7.5)

  • TCEP hydrochloride (TCEP·HCl) powder (MW: 286.65 g/mol ) * Reaction buffer

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M TCEP stock solution by dissolving TCEP·HCl in water. Adjust the pH to ~7.0 with NaOH, as the initial solution will be acidic. TCEP solutions are stable for several months at -20°C when stored in aliquots. [3]2. Reaction Setup: In a reaction tube, add your disulfide-containing molecule.

  • Add TCEP: Add the TCEP stock solution to achieve a final concentration of 5-20 mM. A 10- to 20-fold molar excess over disulfide bonds is common.

  • Incubation: Incubate at room temperature for 15-30 minutes. TCEP reactions are often faster than DTT. [8]5. Proceed to Next Step: For many applications, such as labeling with maleimides, the TCEP does not need to be removed. [8]If removal is necessary, use a desalting column.

Troubleshooting Guide

This guide addresses common issues encountered during disulfide cleavage experiments.

G Start Problem: Inefficient or Incomplete Cleavage Check_Reagent 1. Verify Reducing Agent - Freshly prepared? - Correct concentration? Start->Check_Reagent Check_pH 2. Check Reaction pH - Is it optimal for the agent? (DTT: >7.0, TCEP: wide range) Start->Check_pH Check_Accessibility 3. Consider Disulfide Accessibility - Is the bond buried in the structure? Start->Check_Accessibility Solution1 Solution: Increase concentration or incubation time. Check_Reagent->Solution1 Solution2 Solution: Adjust buffer pH. Check_pH->Solution2 Solution3 Solution: Add a mild denaturant (e.g., 1-2 M Urea, 0.1% SDS) to expose the bond. Check_Accessibility->Solution3 Check_Reoxidation Problem: Cleavage Occurs, but Thiols Disappear Use_Degassed 1. Use Degassed Buffers - Remove dissolved O₂ via sparging with N₂ or Argon. Check_Reoxidation->Use_Degassed Use_Chelator 2. Add a Chelating Agent - Add 1-5 mM EDTA to sequester metal ions that catalyze oxidation. Check_Reoxidation->Use_Chelator Control_pH 3. Control Post-Reaction pH - Lowering pH can slow re-oxidation if compatible with the molecule. Check_Reoxidation->Control_pH

Caption: Troubleshooting workflow for common disulfide cleavage issues.

Issue 1: Low or Incomplete Cleavage Efficiency
  • Cause A: Reagent Degradation or Insufficient Amount. DTT is particularly susceptible to oxidation. [8] * Solution: Always use a freshly prepared solution of your reducing agent. Increase the molar excess of the reducing agent and/or extend the incubation time. [12]* Cause B: Suboptimal pH. DTT's reducing power is highly dependent on pH and diminishes significantly below pH 7. [9][11] * Solution: Ensure your reaction buffer is within the optimal pH range for your chosen agent. For DTT, use a buffer with a pH between 7.2 and 8.0. If you must work at a lower pH, TCEP is a much better choice. [8]* Cause C: Steric Hindrance. The disulfide bond may be buried within the three-dimensional structure of the protein, making it inaccessible to the reducing agent. [11][14] * Solution: If the native protein structure must be maintained, this is a significant challenge. If some unfolding is permissible, consider adding a mild denaturant like 1-2 M urea or 0.1% SDS to the reaction buffer to expose the disulfide bond. [11]

Issue 2: Re-oxidation of Free Thiols After Cleavage

The newly formed free thiols are highly reactive and can readily re-form disulfide bonds, especially in the presence of oxygen or metal ions. [12][13]

  • Cause A: Dissolved Oxygen. Oxygen in your buffers can facilitate the re-oxidation of thiols.

    • Solution: Degas all buffers before use by sparging with an inert gas (nitrogen or argon) or by vacuum. [13]* Cause B: Metal Ion Contamination. Trace metal ions can catalyze the oxidation of thiols.

    • Solution: Include a chelating agent such as 1-5 mM EDTA in your reaction and purification buffers to sequester these metal ions. [13]* Cause C: Inefficient Removal of Reducing Agent. For DTT, if the agent is not removed efficiently, the equilibrium can shift back as the DTT itself becomes oxidized by air.

    • Solution: Perform desalting or dialysis immediately after the reduction is complete and work quickly in subsequent steps.

By understanding the mechanisms of different reducing agents and anticipating common experimental pitfalls, you can achieve efficient and reproducible cleavage of disulfide bonds for your research and development needs.

References

  • Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. [Link]
  • CliniSciences. (n.d.). TCEP - Reducing agents. [Link]
  • Ueda, T., et al. (1992). Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond. Biochemistry, 31(12), 3185-93. [Link]
  • Astral Scientific. (n.d.). Dithiothreitol (DTT)
  • Wikipedia. (n.d.). Dithiothreitol. [Link]
  • Wikipedia. (n.d.). TCEP. [Link]
  • L-G. Martı́nez-García, et al. (2017). Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase. PNAS, 114(24), 6334-6339. [Link]
  • Chakravarthi, S., et al. (2006). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports, 7(3), 271-5. [Link]
  • Chemistry LibreTexts. (2022, July 20). Redox Reactions of Thiols and Disulfides. [Link]
  • Chemistry LibreTexts. (2020, March 30). Redox Reactions of Thiols and Disulfides. [Link]
  • ResearchGate. (2025, January 1).
  • Staben, L. R., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature chemical biology, 12(11), 913-918. [Link]
  • Interchim. (n.d.). MTS reagents. [Link]

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Technical Support Center: 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (TUD-BMTS) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (TUD-BMTS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical, yet often overlooked, aspect of its use: the quenching step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both reliable and reproducible.

Section 1: The Core Mechanism: Crosslinking and Quenching

This compound is a water-soluble, homobifunctional crosslinking reagent.[1] Its power lies in the two methanethiosulfonate (MTS) groups, which react specifically and efficiently with free sulfhydryl (thiol) groups, such as those found on cysteine residues within proteins.[2][3] This reaction forms a stable disulfide bond, releasing methanesulfinic acid as a byproduct.[3]

The reaction is highly efficient but requires precise control. Allowing the reaction to proceed unchecked can lead to non-specific crosslinking and aggregation. Quenching is the crucial step that terminates the reaction by consuming all unreacted TUD-BMTS, providing a defined endpoint for your experiment.

G cluster_0 Crosslinking Reaction cluster_1 Quenching Step p1 Protein-SH product Crosslinked Product (Protein-S-S-Linker-S-S-Protein') p1->product reagent TUD-BMTS (Excess) reagent->product p2 Protein'-SH p2->product reagent_q Unreacted TUD-BMTS quenched_product Inactivated TUD-BMTS reagent_q->quenched_product quencher Quenching Agent (e.g., L-Cysteine) quencher->quenched_product

Caption: Reaction schematic for TUD-BMTS crosslinking and subsequent quenching.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is quenching a mandatory step for TUD-BMTS reactions? A: Quenching provides temporal control over your experiment. Without it, the excess, highly reactive TUD-BMTS will continue to crosslink any available thiol groups, leading to uncontrolled formation of higher-order oligomers or non-specific modification of other components you might add downstream. For reliable and interpretable results, the reaction must be definitively stopped.[3][4]

Q2: What are the most effective quenching reagents for TUD-BMTS? A: Small-molecule compounds containing a free thiol group are the most effective quenchers. They react with the MTS groups of TUD-BMTS via the same thiol-disulfide exchange mechanism as your target molecule.[3] Commonly used and recommended quenchers include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).

Q3: How should I prepare and store my TUD-BMTS stock solution? A: TUD-BMTS is sensitive to moisture. For long-term stability, prepare stock solutions in an anhydrous solvent like dimethylformamide (DMF) and store desiccated at -20°C, where it can be stable for at least two months.[1] Aqueous solutions are not stable and should be prepared immediately before use and discarded afterward.[1]

Q4: What is the optimal pH for the crosslinking and quenching steps? A: The reaction of MTS groups with thiols is most efficient in the pH range of 7.2-8.0.[3] Below this range, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate. It is recommended to perform both the crosslinking and the subsequent quenching step within this pH range to ensure maximum efficiency.

Section 3: Troubleshooting Guide: Common Experimental Issues

ProblemPotential CauseRecommended Solution
Unexpected high molecular weight bands or aggregates on SDS-PAGE after quenching. Incomplete Quenching: The amount of quenching agent was insufficient to neutralize all excess TUD-BMTS, allowing the reaction to continue.Increase the molar excess of the quenching reagent. A final concentration of 20-50 mM is a robust starting point.[4] Ensure the quenching reaction proceeds for at least 15 minutes at room temperature with gentle mixing to ensure all unreacted crosslinker is consumed.
Downstream labeling with a maleimide-based reagent is inefficient. Quencher Interference: Thiol-based quenching agents (L-cysteine, BME, DTT) will react avidly with maleimides, consuming your labeling reagent. Maleimides are ~1000 times more reactive towards thiols than amines at neutral pH.You must remove the excess thiol quenching agent before proceeding with maleimide chemistry. Use a desalting column or dialysis to exchange the buffer of your crosslinked sample. Alternatively, consider a non-thiol-based quenching method if compatible (see Section 4).
Precipitation observed after adding the quenching agent. Solubility Issues: While TUD-BMTS is water-soluble, your protein of interest or the crosslinked complexes may have different solubility characteristics. The addition of a high concentration of a charged quencher like L-cysteine could alter the ionic strength, causing precipitation.First, ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to maintain protein solubility. If precipitation persists, try a different quenching agent, such as β-mercaptoethanol. You can also perform the quenching step at 4°C, although this may require a longer incubation time.
Low or no crosslinking is observed. Reagent Instability or Incompatible Buffer: TUD-BMTS in aqueous solution hydrolyzes over time.[1] Additionally, buffers containing extraneous sulfhydryl compounds (like DTT added for protein stability) will compete with your target protein, consuming the TUD-BMTS.Always prepare aqueous solutions of TUD-BMTS immediately before use.[1] Ensure your reaction buffer is free of thiols or other nucleophiles. If your protein requires a reducing agent for stability, it must be removed via buffer exchange just prior to adding the crosslinker.

Section 4: Validated Experimental Protocols & Workflows

Decision Workflow for Quenching Strategy

The choice of quenching protocol is dictated by your subsequent experimental steps. This workflow helps you select the appropriate method.

G start End of TUD-BMTS Crosslinking Reaction decision Is the next experimental step sensitive to thiol compounds (e.g., Maleimide Chemistry)? start->decision protocol1 Proceed to Protocol 1: Standard Thiol Quenching decision->protocol1 No protocol2 Proceed to Protocol 2: Quenching with Thiol Removal decision->protocol2 Yes analysis Final Sample Ready for Analysis (e.g., SDS-PAGE, MS) protocol1->analysis protocol2->analysis

Caption: Decision tree for selecting the appropriate TUD-BMTS quenching protocol.

Protocol 1: Standard Quenching with L-Cysteine or β-Mercaptoethanol (BME)

This protocol is suitable when downstream applications are not affected by the presence of small-molecule thiols.

  • Prepare Quencher Stock: Prepare a 1 M stock solution of either L-cysteine or β-mercaptoethanol in a compatible reaction buffer (e.g., PBS, HEPES, pH 7.2-8.0).

  • Initiate Quenching: At the desired time point for your crosslinking reaction, add the quencher stock solution to achieve a final concentration between 20-50 mM.

    • Example: To achieve a 20 mM final concentration in a 100 µL reaction, add 2 µL of the 1 M stock solution.

  • Incubate: Mix gently by vortexing or flicking the tube and incubate for 15 minutes at room temperature.

  • Proceed to Analysis: The reaction is now quenched. The sample can be directly analyzed by methods insensitive to thiols, such as SDS-PAGE with non-reducing loading buffer (to preserve the crosslink) or mass spectrometry.

Protocol 2: Quenching Followed by Thiol Removal

Use this protocol when your next step involves thiol-reactive chemistry (e.g., fluorescent labeling with a maleimide dye).

  • Perform Quenching: Follow steps 1-3 from Protocol 1 to effectively quench the TUD-BMTS reaction. Your sample now contains your crosslinked protein and excess free-thiol quencher.

  • Remove Excess Quencher: Immediately after quenching, remove the excess L-cysteine or BME using a method appropriate for your sample volume and protein size.

    • Desalting Column (Recommended for >7 kDa): Use a spin desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired downstream reaction buffer. This rapidly exchanges the buffer and removes small molecules.

    • Dialysis (for larger volumes): Dialyze the sample against your downstream buffer (e.g., 1L of buffer, overnight at 4°C) with at least two buffer changes.

  • Proceed to Next Step: The purified, crosslinked sample is now free of interfering thiols and ready for subsequent applications.

References

Sources

Assessing the long-term stability of proteins modified with MTS-PEG4-MTS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with MTS-PEG4-MTS for protein modification. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you assess and ensure the long-term stability of your modified proteins. Our guidance is grounded in established biochemical principles and field-proven insights to support the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the MTS-PEG4-MTS crosslinker, its reactivity, and its impact on protein stability.

Q1: What is MTS-PEG4-MTS and how does it work?

A1: MTS-PEG4-MTS is a homobifunctional, cysteine-reactive crosslinking reagent. Its structure consists of a central polyethylene glycol (PEG) chain of four units, flanked on both ends by methanethiosulfonate (MTS) reactive groups.

The core mechanism involves the reaction of the MTS groups with free sulfhydryl (-SH) groups on cysteine residues within a protein. This reaction forms a stable, yet reversible, disulfide bond (-S-S-).[1] Because the reagent has two MTS groups, it can link two different cysteine residues. This can result in:

  • Intramolecular crosslinking: Linking two cysteines within the same protein molecule, which can stabilize its tertiary structure.

  • Intermolecular crosslinking: Linking two separate protein molecules, which can lead to dimerization or oligomerization.

The PEG4 linker provides a flexible spacer arm of a defined length, separating the two linked cysteine residues. PEGylation, in general, is known to enhance the solubility, thermal, and chemical stability of proteins.[2][3]

Q2: What is the primary stability concern for the linkage formed by MTS-PEG4-MTS?

A2: The primary long-term stability concern is the reversibility of the disulfide bond it creates.[1] This linkage can be cleaved by reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). This means that if the modified protein is placed in a reducing environment (e.g., certain cell culture media, intracellular spaces, or formulations containing free thiols), the crosslink can be broken, reversing the modification. This is a critical consideration for both in vitro storage and in vivo applications.[4][5]

Q3: Can the MTS-PEG4-MTS reagent itself degrade?

A3: Yes. MTS reagents are susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[1] Hydrolysis inactivates the MTS group, rendering it unable to react with cysteines. For this reason, it is imperative to prepare solutions of MTS-PEG4-MTS immediately before use and to control the pH of the reaction buffer carefully.[1]

Q4: How does PEGylation with MTS-PEG4-MTS generally affect protein stability?

A4: PEGylation is a widely used strategy to improve the pharmacokinetic properties and stability of therapeutic proteins.[6] The attachment of PEG chains can:

  • Increase Hydrodynamic Size: This reduces renal clearance, extending the protein's half-life in circulation.[6]

  • Enhance Solubility and Reduce Aggregation: The hydrophilic PEG chain can prevent protein-protein interactions that lead to aggregation.[2][7][8]

  • Improve Thermal and Proteolytic Stability: The PEG moiety can sterically hinder proteases and stabilize the protein's conformation.[2][9][10][11]

However, the specific impact depends heavily on the site of modification. Crosslinking near an active site could decrease activity, while an inappropriate crosslink could induce a conformational change that decreases stability.[6] Therefore, empirical testing is essential.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during and after protein modification with MTS-PEG4-MTS.

Problem Potential Causes Recommended Solutions
Low or No Crosslinking Efficiency 1. Reagent Hydrolysis: MTS-PEG4-MTS solution was prepared too far in advance or at a high pH. 2. Oxidized Cysteines: Target cysteine residues on the protein are already in disulfide bonds or otherwise oxidized. 3. Incorrect pH: Reaction pH is too low for efficient reaction. 4. Steric Hindrance: Cysteine residues are not accessible to the reagent.1. Always prepare MTS-PEG4-MTS solutions fresh in a suitable solvent (like DMSO) and add to the reaction buffer immediately before starting.[1] 2. Pre-treat the protein with a mild reducing agent (e.g., 1-5 mM TCEP) followed by desalting or buffer exchange to remove the reducing agent before adding the MTS reagent. 3. Optimize the reaction pH. While MTS reagents react over a range, a pH of 7.0-8.0 is often a good starting point.[9] 4. If possible, use site-directed mutagenesis to introduce cysteines at more accessible surface locations.
Protein Aggregation During or After Reaction 1. Intermolecular Crosslinking: The concentration of protein or reagent is too high, favoring crosslinking between protein molecules. 2. Conformational Destabilization: The crosslink induces a structural change that exposes hydrophobic patches. 3. Incorrect Buffer Conditions: The buffer's pH or ionic strength promotes aggregation.1. Optimize the molar ratio of MTS-PEG4-MTS to protein. Start with a 1:1 to 5:1 molar excess of the reagent and analyze the products. Lower protein concentrations (<1 mg/mL) can favor intramolecular crosslinking. 2. Screen different buffer formulations. Test a range of pH values and ionic strengths. Consider adding stabilizing excipients like arginine, sucrose, or polysorbates.[12] 3. Characterize the nature of the aggregate using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Loss of Biological Activity 1. Active Site Modification: A cysteine residue essential for function has been crosslinked. 2. Conformational Change: The crosslink alters the protein's structure, affecting substrate binding or catalytic activity. 3. Steric Hindrance: The PEG chain blocks access to the active site.[6]1. If the protein structure is known, ensure target cysteines are distant from the active or binding sites. Use computational modeling to predict potential impacts.[13] 2. Perform site-directed mutagenesis to relocate the cysteine residues to a less critical region of the protein. 3. Confirm that the loss of activity is due to the modification by reversing the crosslink with DTT and re-assaying.
Modified Protein is Unstable Over Time 1. Disulfide Bond Reduction: The storage buffer contains trace reducing agents, or the protein is exposed to a reducing environment. 2. Cleavage of Protein Backbone: The modification has made the protein more susceptible to hydrolysis or proteolysis at specific sites. 3. Physical Instability: The modified protein is prone to aggregation or precipitation under the chosen storage conditions.1. Ensure all storage buffers are prepared with high-purity water and are free of reducing contaminants. Store under an inert atmosphere (e.g., argon) if necessary. 2. Conduct forced degradation studies to identify specific degradation pathways (see Protocol 2).[14][15] Analyze degradation products by LC-MS.[16] 3. Perform a comprehensive formulation screen to find optimal storage conditions (pH, excipients, temperature).[17] Use SEC-HPLC to monitor aggregation over time.

Part 3: Experimental Protocols & Workflows

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for modifying a protein with MTS-PEG4-MTS and subsequently evaluating its long-term stability.

Stability Assessment Workflow cluster_prep Phase 1: Preparation & Modification cluster_stab Phase 3: Stability Studies A Protein Preparation (Expression, Purification) B Pre-treatment (Optional) (Reduction with TCEP) A->B C Buffer Exchange (Remove reducing agent) B->C D Modification Reaction (Add fresh MTS-PEG4-MTS) C->D E Quench Reaction (e.g., with L-cysteine) D->E F Purification of Conjugate (e.g., SEC or IEX) E->F G Confirm Modification (SDS-PAGE, Mass Spec) F->G H Assess Purity & Aggregation (SEC-HPLC) F->H I Measure Activity (Functional Assay) F->I J Determine Thermal Stability (DSC or TSA) F->J K Forced Degradation Study (Heat, pH, Oxidation) F->K L Long-Term & Accelerated Stability (ICH Conditions) F->L M Time-Point Analysis (Repeat Phase 2 Assays) K->M L->M Troubleshooting Aggregation start Problem: Protein Aggregation Observed after Modification q1 Is the aggregate reversible with DTT? start->q1 a1_yes Likely Cause: Intermolecular Disulfide Crosslinking q1->a1_yes Yes a1_no Likely Cause: Non-covalent aggregation due to conformational changes q1->a1_no No sol1 Solution: - Decrease protein concentration - Decrease reagent:protein molar ratio - Optimize reaction time/temp a1_yes->sol1 sol2 Solution: - Screen different buffer conditions (pH, salt) - Add stabilizing excipients (arginine, sucrose) - Evaluate different crosslinking sites a1_no->sol2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protein Crosslinking: A Comparative Analysis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical crosslinking, coupled with mass spectrometry (XL-MS), has become an indispensable technique in modern structural biology and proteomics.[1][2] It provides crucial distance constraints by covalently linking amino acid residues that are spatially proximate, enabling the study of protein tertiary and quaternary structures, the mapping of protein-protein interaction (PPI) interfaces, and the characterization of conformational changes.[1][3] The choice of crosslinking reagent is paramount to the success of these experiments, as its chemical properties dictate which residues are targeted, the conditions of the reaction, and the ease of downstream analysis.

This guide provides an in-depth comparison of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate , a hydrophilic, sulfhydryl-reactive crosslinker, with other commonly employed reagents. We will explore the fundamental principles of crosslinker selection, delve into the specific chemistry of this reagent, and provide experimental frameworks to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

PART 1: The Strategic Pillars of Crosslinker Selection

A crosslinking agent is a molecule with at least two reactive groups connected by a spacer arm, designed to form covalent bonds with functional groups on proteins.[4][5] The selection of an appropriate crosslinker is a strategic decision guided by several key chemical and physical properties.[6]

  • Chemical Specificity (Reactive Groups) : The reactive ends of the crosslinker determine which amino acid side chains will be targeted.[7] Common targets include primary amines (-NH2) on lysine residues and N-termini, sulfhydryls (-SH) on cysteine residues, and carboxyl groups (-COOH) on aspartate and glutamate.[5][8]

  • Homobifunctional vs. Heterobifunctional : Homobifunctional reagents have two identical reactive groups, making them suitable for one-step reactions to polymerize molecules or capture general interaction snapshots.[6][9] Heterobifunctional reagents possess two different reactive groups, allowing for controlled, two-step conjugation procedures that minimize unwanted self-conjugation and polymerization.[4][9]

  • Spacer Arm Length : The spacer arm physically spans the distance between the linked residues.[6] Its length is a critical parameter, acting as a "molecular ruler" to provide distance constraints for structural modeling.[5]

  • Cleavability : The spacer arm can be designed to be stable (non-cleavable) or cleavable under specific conditions (e.g., reduction, acid, or mass spectrometry-induced fragmentation).[10][11] Cleavable linkers are particularly advantageous for XL-MS as they simplify the identification of crosslinked peptides from complex spectra.[12][13]

  • Solubility and Membrane Permeability : The hydrophilicity or hydrophobicity of a crosslinker determines its solubility in aqueous buffers and its ability to permeate cell membranes.[7][14] Water-soluble reagents are ideal for studying cell-surface proteins or ensuring the solubility of protein conjugates, while membrane-permeable linkers are necessary for intracellular crosslinking.[3][14]

G cluster_0 Crosslinker Classification Crosslinkers Crosslinkers

PART 2: A Deep Dive into this compound (MTS-PEG4-MTS)

This crosslinker, which we will refer to as MTS-PEG4-MTS for clarity, is a powerful tool for probing protein structure with specific, advantageous characteristics.

Chemical Properties and Structure

PropertyDescription
Full Name This compound
Alternate Name MTS-PEG4-MTS
CAS Number 212262-02-7[15]
Molecular Formula C₁₀H₂₂O₇S₄[15]
Molecular Weight 382.54 g/mol [15]
Functionality Homobifunctional[16]
Reactive Group Methanethiosulfonate (MTS)
Target Residue Sulfhydryl (-SH) of Cysteine
Spacer Arm PEG4 (Polyethylene Glycol)
Spacer Length ~17 Å (S-S distance)[16]
Cleavability Reducible (Disulfide bond formed)
Solubility Water-soluble[17]

Reaction Mechanism: The Precision of MTS Chemistry

The defining feature of MTS-PEG4-MTS is its two methanethiosulfonate reactive groups. These groups exhibit high specificity for the sulfhydryl side chains of cysteine residues.[18] The reaction proceeds rapidly under mild conditions (pH 6.5-7.5), where the sulfhydryl group of a cysteine attacks the thiosulfonate, displacing a methanesulfinic acid byproduct and forming a stable disulfide bond.[18] Because MTS-PEG4-MTS is homobifunctional, it bridges two cysteine residues that are within the distance constraints imposed by its flexible PEG4 spacer arm.[16]

This reaction is reversible. The resulting disulfide bridge can be cleaved by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), a feature that can be exploited in downstream analytical workflows.[18]

G Reagent {this compound (MTS-PEG4-MTS)|CH₃SO₂S-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-S-SO₂CH₃} Product {Crosslinked Proteins|...-Cys-S-S-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-S-S-Cys-...} Reagent->Product Reacts with Protein1 {Protein 1|...-Cys-SH} Protein1->Product Protein2 {Protein 2|...-Cys-SH} Protein2->Product Byproduct {Byproduct|2x CH₃SO₂H (Methanesulfinic acid)} Product->Byproduct Releases

PART 3: Comparative Analysis with Alternative Crosslinkers

The utility of MTS-PEG4-MTS is best understood when compared against other classes of crosslinkers. The choice of reagent involves a trade-off between targeting specificity, reaction simplicity, and data complexity.[19]

Crosslinker ClassExample(s)TargetFunctionalitySpacer (Å)Cleavable?Key AdvantageKey Limitation
Sulfhydryl-Reactive (PEGylated) MTS-PEG4-MTS Cysteine (-SH)Homobifunctional~17Yes (Reducible)High specificity; water-soluble; reversible linkage.[17][18]Requires accessible cysteine residues.
Amine-Reactive (Aliphatic) DSS, BS3Lysine (-NH₂)Homobifunctional11.4NoTargets abundant lysine residues; well-established protocols.[1][20]Can cause protein aggregation; lower solubility (DSS).
Amine-Reactive (PEGylated) BS(PEG)₂, BS(PEG)₅Lysine (-NH₂)Homobifunctional17.6, 28.2NoWater-soluble; reduces aggregation compared to aliphatic counterparts.[21]Non-cleavable linkage can complicate MS analysis.
Heterobifunctional (Amine-to-SH) SMCC, SM(PEG)nLysine & CysteineHeterobifunctional8.3, 18.4+NoAllows controlled, two-step conjugation.[22][23]Complex multi-step protocol; non-cleavable.
Zero-Length (Carboxyl-to-Amine) EDCCarboxyl & AmineHeterobifunctional0NoForms a direct amide bond with no spacer; useful for identifying direct contacts.[8][24]Can lead to extensive polymerization; requires specific buffer conditions.[14][24]
MS-Cleavable (Amine-Reactive) DSSOLysine (-NH₂)Homobifunctional10.1Yes (MS-CID)Generates signature ion fragments in MS/MS, greatly simplifying data analysis.[3][12]More complex fragmentation pattern than non-cleavable linkers.
Photoreactive Diazirine-basedAny C-H bondHeterobifunctionalVariableVariableCan capture interactions non-specifically upon UV activation; ideal for transient interactions.[9][25]Non-specific nature can lead to complex results; requires UV light source.

PART 4: Experimental Design and Protocols

A successful crosslinking experiment is built on a foundation of careful planning and execution. The following workflow and protocols provide a robust framework for utilizing MTS-PEG4-MTS.

G A 1. Sample Preparation (Purified Protein Complex in Amine-Free Buffer, e.g., HEPES, PBS) B 2. Crosslinker Addition (Freshly prepared MTS-PEG4-MTS in water or DMF) A->B C 3. Crosslinking Reaction (e.g., 1 hour, Room Temperature) B->C D 4. Quenching (Add excess free thiol, e.g., Cysteine or β-mercaptoethanol to cap unreacted MTS groups) C->D E 5. Analysis / Verification (SDS-PAGE to visualize higher molecular weight bands) D->E F 6. Sample Prep for MS (Reduction, Alkylation, Enzymatic Digestion (e.g., Trypsin)) E->F G 7. LC-MS/MS Analysis (Separation and fragmentation of peptides) F->G H 8. Data Analysis (Specialized software to identify crosslinked peptide pairs) G->H I 9. Structural Modeling (Use distance restraints to model protein structure/interface) H->I

Experimental Protocol: Crosslinking of a Purified Protein Complex with MTS-PEG4-MTS

This protocol provides a general methodology. Optimization of crosslinker concentration and reaction time is crucial for each specific protein system.[20][26]

1. Materials & Reagents:

  • Purified protein complex (1-5 mg/mL).

  • Crosslinking Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5. Causality: Amine-free buffers like PBS or HEPES are essential to avoid side reactions with other common crosslinkers (like NHS-esters) that might be used in parallel screening experiments. For MTS reagents, the pH should be maintained near neutral to ensure sulfhydryl reactivity without promoting rapid hydrolysis of the reagent.[20]

  • MTS-PEG4-MTS (e.g., from Biotium, #91043).

  • Anhydrous Dimethylformamide (DMF) or water for stock solution.

  • Quenching Solution: 1 M Cysteine or 1 M DTT.

  • SDS-PAGE loading buffer (with and without reducing agent).

2. Procedure:

  • Step 1: Protein Preparation

    • Ensure the protein sample is in the desired crosslinking buffer at a concentration of approximately 10-20 µM.[20] If the protein was stored with reducing agents (like DTT), it must be removed via dialysis or a desalting column prior to the experiment.

    • Expert Insight: The absence of extraneous thiols is critical, as they will compete with the protein's cysteine residues for reaction with the MTS reagent, thereby inhibiting the crosslinking of interest.[6]

  • Step 2: Crosslinker Preparation

    • Immediately before use, prepare a 10-25 mM stock solution of MTS-PEG4-MTS.[27] While water-soluble, stock solutions in anhydrous DMF are more stable for long-term storage at -20°C.[17] Aqueous solutions should be used immediately to prevent hydrolysis.[17][18]

    • Trustworthiness: Preparing the crosslinker fresh is a self-validating step. Because MTS reagents can hydrolyze in aqueous solutions, using a fresh solution ensures maximum reactivity and reproducibility between experiments.[18]

  • Step 3: Crosslinking Reaction

    • Add the MTS-PEG4-MTS stock solution to the protein sample to achieve a final molar excess ranging from 20- to 500-fold over the protein concentration.[26] An initial titration experiment is highly recommended to determine the optimal ratio.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[27]

    • Expert Insight: The optimal crosslinker concentration is a balance. Too little results in low crosslinking efficiency, while too much can lead to extensive modifications and potential protein precipitation. Visualizing the results on an SDS-PAGE gel is the best way to determine this optimum.[26]

  • Step 4: Quenching the Reaction

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., Cysteine). Incubate for an additional 15 minutes.[27]

    • Causality: Quenching is vital to cap any unreacted MTS groups. This prevents non-specific modification of the protein during subsequent sample handling and ensures the captured interactions are from the intended reaction time.

  • Step 5: Analysis by SDS-PAGE

    • Mix an aliquot of the crosslinked sample with non-reducing SDS-PAGE loading buffer and another aliquot with reducing loading buffer (containing DTT or β-mercaptoethanol).

    • Run the samples on an SDS-PAGE gel and visualize with Coomassie stain.

    • Self-Validation: The appearance of higher molecular weight bands in the non-reduced lane, which disappear or are diminished in the reduced lane, confirms successful, disulfide-linked crosslinking. This provides immediate visual validation of the experiment's success before proceeding to mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Step 1: Denaturation and Reduction

    • Take the quenched, crosslinked protein sample and denature it (e.g., with 8 M Urea).

    • Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C to reduce all disulfide bonds, including those formed by the crosslinker.

  • Step 2: Alkylation

    • Alkylate all free cysteines by adding iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate for 30 minutes in the dark.

    • Causality: This step is crucial to prevent the now-reduced cysteines from re-forming random disulfide bonds, ensuring the peptide sequences analyzed by MS are stable and uniform.[27]

  • Step 3: Enzymatic Digestion

    • Dilute the sample to reduce the urea concentration to <2 M.

    • Add a protease, typically sequencing-grade trypsin, at an enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C.[28]

  • Step 4: Desalting and Analysis

    • Acidify the peptide mixture and desalt it using a C18 StageTip or equivalent.

    • Analyze the resulting peptides by LC-MS/MS.[28] The data can then be searched with specialized software (e.g., pLink, XiSearch) to identify the peptide pairs that were originally linked.[1][27]

Conclusion

This compound (MTS-PEG4-MTS) is a highly valuable reagent in the protein chemist's toolkit. Its key strengths—specificity for cysteine, a hydrophilic PEG spacer that enhances solubility, and a defined length—make it an excellent choice for mapping protein interfaces, particularly for systems where cysteine residues are strategically located.[18][21] The reducible disulfide bond it forms is a significant advantage for simplifying downstream mass spectrometry analysis, offering a clear path to identifying crosslinked products.

However, its reliance on available cysteine residues means it is not a universal solution. In cases where cysteines are absent from interaction interfaces or are critical for protein function, alternative chemistries targeting the more abundant lysine residues (e.g., BS3, DSSO) or non-specific photoreactive linkers may be more appropriate. By understanding the comparative strengths and weaknesses of different crosslinkers and applying robust, self-validating experimental protocols, researchers can confidently select the optimal tool to illuminate the complex and dynamic world of protein structures and interactions.

References

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  • G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences Blog. [Link]
  • Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
  • Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen. [Link]
  • Bailey, A. J., et al. (2009).
  • Schmidt, C., & Robinson, C. V. (2014). Protein Tertiary Structure by Crosslinking/Mass Spectrometry. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Homobifunctional cross-linking reagents. For MTS reagents, the... [Download Scientific Diagram].
  • Petrotchenko, E. V., et al. (2018). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. PMC - NIH. [Link]
  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. The University of Hebrew Jerusalem. [Link]
  • Liu, F., et al. (2022). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers.
  • Chu, F., et al. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems. [Link]
  • Leitner, A., et al. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. PMC - NIH. [Link]
  • Anseth, K. S., et al. (2012). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels. PMC - NIH. [Link]
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. [Link]
  • Your, Z., et al. (2019). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. PMC - NIH. [Link]
  • O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube. [Link]
  • ResearchGate. (n.d.). a) Structures of MTS-diazirine and MTS-TFMD.b )Crosslinking workflow... [Download Scientific Diagram].
  • Petrotchenko, E. V., et al. (2018). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research. [Link]
  • Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Modified with 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of structural proteomics, the precise mapping of protein-protein interactions and conformational dynamics is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as an indispensable tool, providing distance constraints to elucidate the architecture of protein complexes.[1][2] The choice of the cross-linking reagent is a critical determinant of success in these experiments. This guide provides an in-depth comparison of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a hydrophilic, sulfhydryl-reactive cross-linker, with other commonly used reagents, supported by established principles and experimental workflows.

The Rationale for Specificity: Targeting Cysteine Residues

While amine-reactive cross-linkers, such as bis(sulfosuccinimidyl) suberate (BS3), are widely used due to the abundance of lysine residues on protein surfaces, this can also be a double-edged sword, leading to highly complex cross-linking patterns.[3][4] Targeting less abundant amino acids offers a more controlled approach. Cysteine, with its unique sulfhydryl group, provides a prime target for specific cross-linking. This compound is a homobifunctional cross-linker designed for this purpose, featuring two methanethiosulfonate (MTS) reactive groups.[5][6][7]

The MTS moiety reacts specifically with the thiol group of cysteine residues to form a disulfide bond, a reaction that is efficient under physiological conditions.[8] This specificity is particularly advantageous when studying proteins where cysteines are known to reside at key interfaces or in regions of conformational change.

Featured Cross-linker: this compound

This reagent possesses two key features that distinguish it: its sulfhydryl reactivity and its hydrophilic polyethylene glycol (PEG) spacer arm.

  • Reactivity : The bismethanethiosulfonate functional groups provide high specificity for cysteine residues.[7]

  • Spacer Arm : The 3,6,9-trioxaundecane portion of the molecule is a PEG-like chain, which confers significant hydrophilicity.[5][6] This increased water solubility can be beneficial when working with challenging proteins or protein complexes that are prone to aggregation. Furthermore, PEG linkers are known for their flexibility and biocompatibility, which can help to preserve the native conformation of the protein during the cross-linking reaction.[5][9][10]

Caption: Structure of this compound.

Comparative Analysis with Alternative Cross-linkers

The selection of a cross-linker should be a deliberate choice based on the specific research question and the nature of the protein system under investigation.

FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl dibutyric urea (DSBU)
Reactive Group Methanethiosulfonate (MTS)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residue(s) CysteineLysine, N-terminusLysine, N-terminus
Spacer Arm PEG-based, hydrophilicC8 alkyl, hydrophobicC4 alkyl with urea, MS-cleavable
Spacer Arm Length ~18.2 Å11.4 Å12.5 Å
Cleavability Reducible (disulfide bond)NoMS-cleavable (gas-phase)
Solubility High water solubilityModerate water solubility (sulfo-BS3)Moderate water solubility
Key Advantage Cysteine specificity, increased solubilityTargets abundant residuesSimplifies data analysis
Potential Limitation Requires accessible cysteines, potential for side reactionsCan produce complex spectra
Amine-Reactive Cross-linkers (e.g., BS3)

BS3 is a workhorse in the field of XL-MS.[3] Its NHS ester groups react with primary amines on lysine residues and the protein N-terminus.

  • Performance: The high abundance of lysines generally ensures a good number of cross-links, providing rich structural information. However, this can also lead to a complex mixture of cross-linked peptides, making data analysis challenging.

  • Causality of Choice: Choose BS3 when a broad survey of protein interactions is desired and the protein system is well-behaved in aqueous buffers. For systems prone to aggregation, the hydrophobic C8 spacer of BS3 might be less ideal than the PEG spacer of our featured cross-linker.

MS-Cleavable Cross-linkers (e.g., DSBU)

MS-cleavable cross-linkers like DSBU represent a significant advancement in XL-MS workflows.[11][12] They contain a labile bond that fragments under specific conditions in the mass spectrometer.

  • Performance: This fragmentation pattern simplifies data analysis, as the constituent peptides of a cross-link can be identified more easily. This can lead to higher confidence in cross-link identification.[11]

  • Causality of Choice: DSBU is an excellent choice for complex samples, such as whole-cell lysates, where simplifying the resulting spectra is crucial for confident identifications.[11] However, like BS3, it targets abundant lysine residues.

Experimental Protocols

A successful XL-MS experiment hinges on a well-controlled and validated protocol. The following is a generalized workflow that can be adapted for this compound.

Step 1: Optimization of Cross-linking Conditions

It is critical to empirically determine the optimal cross-linker concentration and incubation time. Over-crosslinking can lead to protein aggregation and the formation of uninformative, widespread cross-links, while under-crosslinking will yield too few distance constraints.

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-5 mg/mL.[13] If the native protein lacks accessible cysteines, site-directed mutagenesis can be used to introduce them at strategic locations.

  • Cross-linker Titration: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMF or DMSO). Perform a series of reactions with varying molar excess of the cross-linker to protein (e.g., 10:1, 50:1, 100:1, 500:1).

  • Incubation: Incubate the reactions for a fixed time, for example, 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.

  • Analysis by SDS-PAGE: Analyze the reaction products on an SDS-PAGE gel. The optimal concentration of cross-linker will show a shift in the protein band to a higher molecular weight, indicating the formation of intramolecular or intermolecular cross-links, without causing excessive aggregation (seen as high molecular weight smearing or material stuck in the well).

Step 2: Preparative Cross-linking and Protein Digestion
  • Scale-up: Perform the cross-linking reaction under the optimized conditions determined in Step 1.

  • Denaturation and Reduction: Denature the cross-linked protein sample using 8 M urea or 6 M guanidine-HCl. If the disulfide bond of the cross-linker is to be kept intact for analysis, omit any reducing agents at this stage.

  • Alkylation: Alkylate any unreacted cysteine residues with iodoacetamide (IAM) to prevent disulfide scrambling.

  • Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins with a protease, most commonly trypsin, overnight at 37°C.[2]

Step 3: Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[14]

  • Data Acquisition: Employ a data-dependent acquisition method to select precursor ions for fragmentation.

Step 4: Data Analysis
  • Database Searching: Use specialized software (e.g., MeroX, pLink, xQuest) to search the MS/MS data against a protein sequence database.[1][11] This software is designed to identify the characteristic signatures of cross-linked peptides.

  • Validation: Filter the identified cross-links based on a false discovery rate (FDR) to ensure the reliability of the results.[12]

XL-MS_Workflow cluster_0 Sample Preparation cluster_1 Proteomics Workflow cluster_2 Data Analysis Prot_Prep Protein Purification XL_Opt Cross-linker Titration (SDS-PAGE) Prot_Prep->XL_Opt Prep_XL Preparative Cross-linking XL_Opt->Prep_XL Quench Quenching Reaction Prep_XL->Quench Denature Denaturation & Alkylation Quench->Denature Digest Proteolytic Digestion Denature->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Search Database Search (Specialized Software) LC_MS->Search Validate FDR Validation Search->Validate Model Structural Modeling Validate->Model

Caption: A generalized workflow for cross-linking mass spectrometry (XL-MS).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The initial SDS-PAGE analysis provides a crucial checkpoint to ensure the cross-linking reaction is proceeding as expected before committing to the more resource-intensive mass spectrometry analysis. Furthermore, the use of specialized search algorithms with strict FDR control ensures the final list of identified cross-links is of high confidence. For critical studies, comparing the cross-linking patterns generated by two different cross-linkers can provide an additional layer of validation.

Conclusion

This compound offers a compelling option for XL-MS studies, particularly for protein systems that benefit from its high water solubility and for experiments where the specificity of cysteine targeting is desired. While amine-reactive and MS-cleavable cross-linkers have their own distinct advantages, the choice of reagent should be a strategic decision based on the specific biological question at hand. By following a systematic and optimized workflow, researchers can confidently generate valuable distance-restraint data to illuminate the complex world of protein structures and interactions.

References

  • Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS).
  • Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry. [Link]
  • Iacobucci, C., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions.
  • Balog, E., et al. (2004). Reaction of the methanethiosulfonate (MTS) spin label with a sulfhydryl group. ResearchGate.
  • Leitner, A., et al. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes.
  • Gessner, A., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences. [Link]
  • Schriemer, D. C., et al. (2022). A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins. Methods in Molecular Biology. [Link]
  • Thermo Fisher Scientific. (n.d.). Crosslinking Workflows.
  • Go, Y.-M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. [Link]
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Shi, J.-M., et al. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLOS ONE. [Link]
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
  • Kojima, C., et al. (2019). Comparative study of PEG and PEGylated dendrimers in their eutectic mixtures with water analyzed using X-ray diffraction and infrared spectroscopy. Kyushu University.
  • Visser, F., et al. (2004). Identification of Cysteines Involved in the Effects of Methanethiosulfonate Reagents on Human Equilibrative Nucleoside Transporter 1. Journal of Biological Chemistry. [Link]
  • Rappsilber, J., & Sinz, A. (2013). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of The American Society for Mass Spectrometry. [Link]
  • Piwowarski, J. (2014). Trouble-shooting guide about BS3 (Bis[sulfosuccinimidyl] suberate) protein cross-link. Any tips/tricks for beginners?. ResearchGate.
  • Biotium. (n.d.). 3,6,9-Trioxaundecane-1,11-diyl dimethanethiosulfonate.
  • BenchChem. (2025). A Researcher's Guide to Protein Cross-Linking Reagents for Structural Analysis: A Comparative Look at 1,8-Octadiyl Bismethan.

Sources

A Senior Application Scientist's Guide: Confirming Site-Specific Protein Crosslinking with MTS-PEG4-MTS by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise, covalent modification of proteins is a cornerstone of innovation. Whether designing antibody-drug conjugates (ADCs), stabilizing protein complexes, or probing protein structure, the ability to link molecules to specific sites is paramount. The homo-bifunctional crosslinker, MTS-PEG4-MTS, is a powerful tool for this purpose, selectively targeting cysteine residues. However, its successful application hinges on rigorous analytical confirmation. Simply mixing the reagents is not enough; one must prove that the intended molecular bridge has been formed at the correct location.

This guide provides an in-depth comparison of mass spectrometry-based methods to definitively confirm and characterize site-specific protein modification by MTS-PEG4-MTS. We will move beyond simple protocols to explain the causality behind the analytical choices, ensuring your experiments are built on a foundation of scientific integrity and producing data you can trust.

Section 1: The Chemistry of Cysteine-Specific Crosslinking

MTS-PEG4-MTS (Methanethiosulfonate-PEG4-Methanethiosulfonate) is a thiol-reactive crosslinking agent. Its power lies in the methanethiosulfonate (MTS) groups at either end of a discrete-length polyethylene glycol (dPEG®) spacer. The MTS group reacts specifically with the free sulfhydryl group of a cysteine residue to form a stable disulfide bond.[1] Because it has two such reactive groups, a single MTS-PEG4-MTS molecule can link two cysteine residues, forming an intramolecular (within the same protein) or intermolecular (between two different proteins) bridge.

The reaction proceeds as follows: Protein-Cys-SH + MTS-PEG4-MTS + HS-Cys-Protein → Protein-Cys-S-S-PEG4-S-S-Cys-Protein + 2 CH₃SO₂H

This specificity is crucial for creating homogeneous conjugates, a key requirement for therapeutic applications and reliable experimental results.[2]

cluster_reactants Reactants cluster_product Product P1_Cys Protein 1 Cysteine-SH Crosslink Protein 1-Cys-S-S-PEG4-S-S-Cys-Protein 2 P1_Cys->Crosslink + MTS_PEG MTS-PEG4-MTS MTS_PEG->Crosslink P2_Cys Protein 2 Cysteine-SH P2_Cys->Crosslink

Caption: Reaction of MTS-PEG4-MTS with two cysteine residues.

Section 2: The Analytical Challenge: Possible Reaction Outcomes

  • Unmodified Protein: The protein remains unreacted.

  • Mono-adduct: Only one MTS group has reacted with a cysteine, leaving the other end unreacted or hydrolyzed.

  • Desired Crosslink: Both MTS groups have reacted with the target cysteines.

  • Off-Target Modification: Reaction with non-target cysteines, if present.

Mass spectrometry (MS) is the gold standard for differentiating these species with high precision and confidence.[3]

Section 3: A Comparative Guide to Analytical Strategies

While mass spectrometry provides the most detailed answers, other techniques can offer valuable preliminary insights. The choice of method depends on the level of detail required.

Analytical Technique Principle Advantages Disadvantages Quantitative Capability
SDS-PAGE (Non-reducing) Separation by apparent molecular weight. Crosslinking can cause a noticeable band shift or the appearance of dimers.Simple, widely available, good for initial screening of intermolecular crosslinks.[4]Low resolution, provides only apparent molecular weight, cannot confirm site-specificity or distinguish mono-adducts from intramolecular crosslinks.[4]Semi-quantitative at best.
Size-Exclusion HPLC (SEC) Separation by hydrodynamic radius. PEGylation increases the size, leading to an earlier elution time.High-resolution separation of modified vs. unmodified species, quantitative.[5]Cannot confirm the specific site of modification, limited ability to resolve different PEGylated isomers.[1]Quantitative.
Top-Down Mass Spectrometry Analysis of the intact, modified protein.Provides the precise mass of the entire conjugate, confirming the degree of PEGylation (number of linkers attached).[6]Does not identify the specific site(s) of modification. Requires high-resolution instruments for larger proteins.[7]Quantitative.
Bottom-Up Mass Spectrometry Analysis of peptides after enzymatic digestion of the protein.The definitive method. Unambiguously identifies the specific cysteine residues involved in the modification and crosslink.[6][8]More complex workflow, data analysis for crosslinked peptides requires specialized software.Quantitative (with labeling).

Section 4: In-Depth Mass Spectrometry Workflows

Mass spectrometry offers two primary strategies—"Top-Down" and "Bottom-Up"—which provide complementary information. A comprehensive analysis often employs both.

cluster_workflow Overall Analytical Workflow cluster_ms Mass Spectrometry Analysis Reaction Protein + MTS-PEG4-MTS Conjugation Reaction Purify Purification (e.g., SEC or Dialysis) Reaction->Purify QC Initial QC (SDS-PAGE / HPLC) Purify->QC Sample Purified Conjugate Purify->Sample TopDown Top-Down Analysis (Intact Mass) Sample->TopDown Digest Enzymatic Digestion (e.g., Trypsin) Sample->Digest BottomUp Bottom-Up Analysis (Peptide Mapping) Digest->BottomUp

Caption: General workflow for the analysis of protein conjugates.
Part A: Top-Down Analysis for Confirming Mass Addition

Top-down mass spectrometry analyzes the intact protein conjugate.[6] This approach is ideal for confirming if the modification has occurred and to what extent (i.e., how many MTS-PEG4-MTS molecules have attached to the protein).

Causality & Logic: By measuring the precise molecular weight of the protein before and after the reaction, you can calculate the mass added by the crosslinker. This allows for clear differentiation between unmodified protein, protein with one mono-adduct, and protein with a full crosslink. The analysis is typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.[9]

Data Interpretation: The raw ESI-MS spectrum shows a series of peaks representing the protein with different charge states. Deconvolution software is used to convert this series into a single "zero-charge" mass spectrum, revealing the molecular weights of all species in the sample.[7]

Species Expected Mass Change (Da) Notes
Unmodified Protein 0This is your baseline control.
Mono-adduct (One end reacted) + 335.42Mass of MTS-PEG4-MTS minus one leaving group (CH₃SO₂H, 80.11 Da).
Intramolecular Crosslink + 255.31Mass of MTS-PEG4-MTS minus two leaving groups.
Experimental Protocol 1: Intact Mass Analysis by LC-MS
  • Sample Preparation:

    • Prepare a control sample of the unmodified protein at 1 mg/mL.

    • Following the crosslinking reaction, purify the modified protein from excess reagent using size-exclusion chromatography (SEC) or dialysis. The final concentration should be around 1 mg/mL.

    • Control: A mock reaction of the protein without the MTS-PEG4-MTS linker should be included to check for other modifications.

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase column suitable for proteins (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.

    • Mass Spectrometer: An ESI-Q-TOF or ESI-Orbitrap instrument.

    • Method: Acquire data in intact protein mode over an m/z range of 500-4000.

  • Data Analysis:

    • Process the raw data using a deconvolution algorithm (e.g., MaxEnt1, ProMass HR) to generate the zero-charge mass spectrum.[7]

    • Compare the mass of the main peak in the modified sample to the unmodified control to confirm the mass shift corresponding to the expected modification.

Part B: Bottom-Up Analysis for Pinpointing the Modification Site

While top-down analysis confirms if a modification happened, bottom-up proteomics confirms where.[8] This is the only way to definitively prove that the crosslink has formed between the intended cysteine residues.

Causality & Logic: The strategy involves enzymatically digesting the protein conjugate into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). An unmodified peptide will have a predictable mass. A peptide containing a modified cysteine will have a characteristic mass shift. A crosslinked species will consist of two distinct peptides covalently linked together.

Identifying these crosslinked peptides is challenging because a single precursor ion in the MS1 scan will produce a complex MS/MS spectrum containing fragment ions from both peptide backbones. This complexity necessitates the use of specialized search algorithms (e.g., MeroX, pLink, MaxLynx) that are designed to identify these unique spectral pairs.[10]

Experimental Protocol 2: Peptide Mapping of Crosslinked Protein
  • Sample Preparation (Reduction, Alkylation, and Digestion):

    • Denaturation: Denature ~50 µg of the purified conjugate and an unmodified control in a buffer containing 8 M urea.

    • Reduction (Control Only): Reduce the unmodified control sample with 10 mM DTT (dithiothreitol) to break existing disulfide bonds. Do NOT reduce the crosslinked sample , as this would break the linker's disulfide bonds.

    • Alkylation: Alkylate all free cysteine residues in both samples with an alkylating agent like iodoacetamide (IAM) to prevent them from reacting further or forming new disulfide bonds. This step is critical to ensure that any observed modifications are from the MTS-PEG4-MTS linker.

    • Digestion: Dilute the urea to <1.5 M and add a protease like trypsin. Incubate overnight at 37°C.

    • Cleanup: Acidify the reaction to stop digestion and desalt the peptides using a C18 StageTip or equivalent.[10]

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase column suitable for peptides (e.g., C18) with a long, shallow gradient (e.g., 90-120 minutes) to ensure good separation.

    • Mass Spectrometer: A high-resolution Orbitrap or TOF instrument capable of high-quality MS/MS.

    • Method: Use a data-dependent acquisition (DDA) method. Employ a stepped collision energy (HCD) to ensure sufficient fragmentation of both peptide backbones in a potential crosslink.[10]

  • Data Analysis:

    • Use a specialized crosslink identification software (e.g., MeroX, pLink).

    • Database: Search the spectra against a database containing the sequence of your target protein(s).

    • Search Parameters:

      • Enzyme: Trypsin.

      • Fixed Modification: Carbamidomethyl (C) on alkylated cysteines.

      • Variable Modification/Crosslinker: Define the mass of the MTS-PEG4-MTS crosslinker after reaction (+255.31 Da) and specify that it links two cysteine residues.

      • Precursor and Fragment Mass Tolerance: Set appropriate values for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments).

    • Validation: Filter the identified crosslink-spectrum matches (CSMs) to a strict false discovery rate (FDR) of 1-5% to ensure high-confidence results.[10] The output will be a list of identified peptide pairs linked by the MTS-PEG4-MTS reagent, definitively confirming the sites of modification.

Conclusion

Confirming site-specific protein modification by MTS-PEG4-MTS is a multi-step process that demands analytical rigor. While techniques like SDS-PAGE and HPLC can provide valuable initial checks, they lack the specificity to confirm the precise location of the modification. A comprehensive approach leveraging both top-down mass spectrometry to verify the overall mass addition and bottom-up mass spectrometry to unambiguously identify the crosslinked residues is the gold standard. By combining these powerful techniques with carefully designed protocols and controls, researchers can generate high-confidence data, ensuring the integrity of their results and accelerating the development of novel protein therapeutics and research tools.

References

  • A Researcher's Guide to Mass Spectrometry for PEGylated Protein Analysis. (2025). Benchchem.
  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Hutanu D., & Darie CC. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128.
  • Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX.
  • A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison. (2025). Benchchem.
  • 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Acid-PEG4-S. (2025). Benchchem.
  • From Synthesis to Characterization of Site-Selective PEGyl
  • PEGylation Analysis and Method Verific
  • Characterization of a protein conjugate using an asymmetrical-flow field-flow fractionation and a size-exclusion chromatography with multi-detection system. (2012). PubMed.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. (2018).
  • Making Site-specific PEGylation Work. (2005).
  • Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues. (2017). PMC - NIH.
  • Aebersold, R., & Mann, M. (2016). Mapping protein post-translational modifications with mass spectrometry.

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A Senior Scientist's Guide to Cysteine-Reactive Crosslinkers: Evaluating Alternatives to MTS-O-EG3-O-MTS for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of protein engineering, the ability to covalently link specific amino acid residues is fundamental to elucidating protein structure, mapping interaction interfaces, and creating novel bioconjugates. Cysteine, with its unique sulfhydryl (thiol) group, stands out as a prime target for such modifications due to its relatively low abundance and high nucleophilicity.[1][2]

Homobifunctional crosslinkers, molecules with two identical reactive groups, are invaluable tools for tethering cysteine residues, allowing us to probe protein dimerization, conformational changes, and stabilize protein complexes.[3] This guide focuses on 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a popular methanethiosulfonate (MTS) reagent, and provides a comparative analysis of key alternatives to empower you to select the optimal tool for your specific research needs.

Deep Dive: this compound

This compound, which we will refer to by its common structure-based name MTS-(PEG)4-MTS, is a homobifunctional crosslinker characterized by two cysteine-reactive MTS groups connected by a hydrophilic polyethylene glycol (PEG) spacer.[4][5]

Chemical Properties:

  • Molecular Formula: C₁₀H₂₂O₇S₄[5]

  • Molecular Weight: ~382.5 g/mol [4][5]

  • Spacer Arm: The PEG4 spacer enhances water solubility, a critical feature when working with proteins in aqueous buffers, minimizing aggregation and improving reagent accessibility.[4]

Mechanism of Action: The MTS group reacts with the thiol side chain of a cysteine residue via a disulfide exchange reaction. This forms a new, reversible disulfide bond, releasing methanesulfinic acid as a byproduct.[6][7] This reversibility is a key characteristic; the linkage can be cleaved by standard reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

MTS_Reaction cluster_reactants Reactants cluster_products Products reactant1 Protein-SH + HS-Protein product Protein-S-S-(CH₂CH₂O)₃-CH₂CH₂-S-S-Protein (Crosslinked Dimer) reactant1->product Reaction reactant2 CH₃SO₂-S-(CH₂CH₂O)₃-CH₂CH₂-S-SO₂CH₃ (MTS-(PEG)4-MTS) reactant2->product byproduct + 2 CH₃SO₂H (Methanesulfinic acid) product->byproduct

Caption: Reaction of MTS-(PEG)4-MTS with two cysteine thiols.

Advantages:

  • Reversibility: The ability to cleave the crosslink allows for the recovery of the original protein components, which is useful for applications like affinity purification or reversible enzyme inhibition.[6]

  • Water Solubility: The PEG spacer makes it easy to use in standard biological buffers.[4]

Limitations:

  • Linkage Instability: The disulfide bond is susceptible to reduction by endogenous thiols (e.g., glutathione) in cellular environments, potentially leading to loss of the crosslink over time.

  • Disulfide Scrambling: In vitro, the reagent itself can potentially induce the formation of additional, non-specific disulfide bonds within or between proteins.[8]

Comparative Analysis of Key Alternatives

The choice of a crosslinker is dictated by the experimental goal. Do you need a permanent or a reversible link? Are you performing mass spectrometry analysis? Below, we compare the most common classes of cysteine-reactive crosslinkers.

Bismaleimides: For Stable, Irreversible Linkages

Maleimide-based reagents are perhaps the most widely used sulfhydryl-reactive crosslinkers.[3] They react with thiol groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond, which is not reducible.[9][10] This makes them ideal for permanently locking protein conformations or creating highly stable bioconjugates.

Mechanism: The reaction proceeds via a Michael addition of the thiol across the double bond of the maleimide ring.

Maleimide_Reaction cluster_reactants Reactants reactant1 Protein-SH + HS-Protein product Protein-S-Thioether-Spacer-Thioether-S-Protein (Irreversibly Crosslinked Dimer) reactant1->product Michael Addition reactant2 Maleimide-Spacer-Maleimide (e.g., BMOE) reactant2->product

Caption: Reaction of a bismaleimide with two cysteine thiols.

Representative Reagent: Bismaleimidoethane (BMOE)

  • Spacer Arm: 8.0 Å

  • Key Feature: A short, rigid spacer ideal for probing proximity between cysteine residues.[11] Its use has demonstrated the ability to detect enhanced conformational flexibility in mutant proteins.[11][12]

Advantages:

  • Stability: Forms a permanent, non-reducible thioether bond, ideal for applications requiring high stability.[9]

  • Specificity: Highly specific for sulfhydryl groups at neutral pH.[3]

Limitations:

  • Hydrolysis: The maleimide group can undergo hydrolysis at higher pH, rendering it unreactive. Reactions should be performed promptly after reagent preparation.

  • Irreversibility: The permanent nature of the bond is a disadvantage if recovery of the original protein is required.

Haloacetamides: For High Specificity and Homogeneity

Haloacetamides (e.g., iodoacetamides, bromoacetamides) are another class of reagents that form stable thioether bonds with cysteine residues.[2]

Mechanism: The reaction is an SN2 nucleophilic substitution, where the cysteine thiol attacks the carbon atom bearing the halogen, displacing it.

Haloacetamide_Reaction cluster_reactants Reactants reactant1 Protein-SH + HS-Protein product Protein-S-CH₂CO-Spacer-COCH₂-S-Protein (Irreversibly Crosslinked Dimer) reactant1->product Sₙ2 Reaction reactant2 Br-CH₂CO-Spacer-COCH₂-Br (Bis-bromoacetamide) reactant2->product

Caption: Reaction of a bis-haloacetamide with two cysteine thiols.

Advantages:

  • High Specificity: Generally considered more residue-specific than maleimides.[2]

  • Stability: Unlike maleimides, haloacetamide groups do not hydrolyze in aqueous solution, leading to more homogenous crosslinked products and less complex reaction outcomes.[2]

Limitations:

  • Slower Reactivity: The reaction rate is typically slower than that of maleimides.[2]

  • Potential for Off-Target Reactions: While highly specific for cysteines, reactivity with other nucleophilic residues like histidine or methionine can occur under certain conditions (e.g., higher pH).

MS-Cleavable Crosslinkers: For Advanced Mass Spectrometry

Cross-linking mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and defining protein architectures.[1][13] The analysis of crosslinked peptides can be complex, but this is greatly simplified by using crosslinkers that can be fragmented in a controlled manner within the mass spectrometer.[14][15]

Representative Reagent: Bismaleimide Sulfoxide (BMSO)

  • Key Feature: BMSO incorporates a sulfoxide group into its spacer arm.[1][13] During collision-induced dissociation (CID) in the mass spectrometer, the C-S bonds adjacent to the sulfoxide preferentially cleave.[1] This separates the two linked peptides, allowing for their individual sequencing and greatly simplifying data analysis.[1][13]

Advantages:

  • Simplified MS Analysis: Enables unambiguous identification of crosslinked peptides using multistage tandem mass spectrometry (MSn).[13]

  • Complements Other Chemistries: Expands the toolkit for XL-MS, providing cysteine-specific data to complement more common amine-reactive (lysine-targeting) crosslinkers.[1]

Limitations:

  • Specialized Application: Primarily designed for and most beneficial in the context of mass spectrometry-based experiments.

Data Summary: Comparative Table of Cysteine-Reactive Crosslinkers

FeatureMTS-(PEG)4-MTSBismaleimide (e.g., BMOE)Bis-haloacetamide (e.g., DBrASO[2])MS-Cleavable (e.g., BMSO[1][13])
Reactive Group MethanethiosulfonateMaleimideBromoacetamideMaleimide
Target Residue CysteineCysteineCysteineCysteine
Bond Formed DisulfideThioetherThioetherThioether
Reversibility Yes (Reducible)No (Non-reducible)No (Non-reducible)No (but MS-cleavable)
Optimal pH 7.0 - 8.06.5 - 7.57.5 - 8.56.5 - 7.5
Key Advantage Reversible linkageStable, permanent bondHigh specificity, no hydrolysisSimplified XL-MS data analysis
Key Limitation Susceptible to reductionHydrolysis of reactive groupSlower reaction kineticsPrimarily for MS applications

Experimental Protocol: General Workflow for Cysteine Crosslinking

This protocol provides a self-validating framework for a typical in vitro crosslinking experiment. The key to success is the inclusion of proper controls.

Causality Behind Experimental Choices:

  • Why TCEP? Before crosslinking, any existing disulfide bonds (inter- or intramolecular) must be reduced to free thiols to make them available for reaction. TCEP is a stable, odorless reducing agent that is highly effective and does not contain thiols itself, which would compete with the protein for the crosslinker.[9]

  • Why Quench? The reaction must be stopped to prevent further, non-specific crosslinking over time. A small molecule thiol like β-mercaptoethanol or cysteine is added to react with and consume any excess crosslinker.

  • Why Controls? The "No Crosslinker" control is critical. If a higher molecular weight band (indicative of a dimer) appears in this lane, it suggests that the protein is forming non-covalent dimers or disulfide-linked aggregates under the experimental conditions, independent of the crosslinker.

workflow start Start: Purified Protein Solution step1 Step 1: Reduction (Optional) Add TCEP (e.g., 10-fold molar excess) Incubate 30 min at RT start->step1 step2 Step 2: Buffer Exchange Remove excess TCEP using a desalting column step1->step2 step3 Step 3: Crosslinking Reaction Split sample into Control (-XL) and Test (+XL) Add Crosslinker (e.g., 20-fold molar excess) Incubate 1 hr at RT or 4°C step2->step3 step4 Step 4: Quench Reaction Add quenching buffer (e.g., 100 mM Cysteine) Incubate 15 min at RT step3->step4 step5 Step 5: Analysis Analyze by non-reducing SDS-PAGE or LC-MS/MS step4->step5 end End: Interpret Data step5->end

Caption: A generalized experimental workflow for protein crosslinking.

Step-by-Step Methodology:

  • Protein Preparation: a. Prepare your protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.2). Ensure the buffer is free of primary amines if using amine-reactive crosslinkers in a complex experiment, and free of thiols for cysteine-reactive crosslinking. b. (Optional but Recommended) If your protein may have existing disulfide bonds, add TCEP to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature. c. Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.

  • Crosslinker Preparation: a. Immediately before use, dissolve the crosslinker (e.g., BMOE) in a dry organic solvent like DMSO or DMF to make a 10-100 mM stock solution. For water-soluble linkers like MTS-(PEG)4-MTS, a stock can be made in aqueous buffer, but it should be used immediately.[4]

  • Crosslinking Reaction: a. Adjust the protein concentration (e.g., to 1 mg/mL). b. Aliquot the protein into two tubes: one for the negative control ("- Crosslinker") and one for the experiment ("+ Crosslinker"). c. To the "+ Crosslinker" tube, add the crosslinker stock solution to achieve the desired final molar excess (e.g., 20:1 crosslinker:protein). Add an equivalent volume of solvent (e.g., DMSO) to the "- Crosslinker" tube. d. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: a. Stop the reaction by adding a quenching buffer containing a free thiol (e.g., 1 M cysteine or β-mercaptoethanol) to a final concentration of 20-100 mM. b. Incubate for 15 minutes at room temperature.

  • Analysis: a. Add non-reducing Laemmli sample buffer to aliquots from both the control and experimental reactions. b. Analyze the samples by SDS-PAGE. A successful crosslinking of a dimer will result in a new band at approximately double the molecular weight of the monomer band, which should be present in the "+ Crosslinker" lane but absent (or significantly fainter) in the "- Crosslinker" lane. c. For advanced analysis, the crosslinked products can be subjected to digestion and analysis by LC-MS/MS to identify the specific cysteine residues involved.

Conclusion

The selection of a cysteine-reactive crosslinker is a critical decision that directly impacts the outcome and interpretation of an experiment. While This compound is an excellent choice for applications requiring a water-soluble, reversible linkage, its utility must be weighed against its limitations. For creating permanent, stable linkages to withstand harsh conditions or cellular environments, bismaleimides are the superior choice. When reaction homogeneity and specificity are paramount, haloacetamides offer a distinct advantage. Finally, for researchers venturing into the powerful realm of XL-MS, novel MS-cleavable reagents like BMSO are indispensable for simplifying complex datasets. By understanding the underlying chemistry and causality behind each choice, you can confidently select the right tool to advance your protein engineering and drug discovery goals.

References

  • Creative Biolabs. Homobifunctional Crosslinkers. [Link]
  • Gutierrez, C. B., et al. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Study. eScholarship, University of California. [Link]
  • Turewicz, M., et al. (2019).
  • Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]
  • Turewicz, M., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS).
  • Cremers, C. M., & Jakob, U. (2013).
  • Liu, T., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
  • Martinac, B., et al. (2014). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo.
  • Zhang, X., & Shan, S. O. (2014). Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes. PubMed Central. [Link]
  • Uchinomiya, S., et al. (2018). A Cysteine-Reactive Small Photo-Crosslinker Possessing Caged-Fluorescence Properties: Binding-Site Determination of a Combinatorially-Selected Peptide by Fluorescence Imaging/Tandem Mass Spectrometry. MDPI. [Link]
  • Ihling, C. H., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Chemical Reviews. [Link]
  • Prahlad, J., et al. (2014). Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers. PubMed Central. [Link]
  • Prahlad, J., et al. (2014). Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers. DigitalCommons@University of Nebraska - Lincoln. [Link]
  • O’Reilly, F. J., & Rappsilber, J. (2018). Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics. PubMed Central. [Link]
  • AdooQ BioScience. (n.d.).
  • Bullock, J., & Schwab, J. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze.
  • Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]

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A Comparative Guide to the Cytotoxicity of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate and Other Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and biomaterial fabrication, the choice of a crosslinking reagent is paramount, extending beyond mere reaction efficiency to the critical aspect of biocompatibility. Cytotoxicity, the degree to which an agent is toxic to cells, is a primary concern, particularly in applications destined for in vivo use or in cell-based assays. This guide provides a comparative analysis of the cytotoxicity of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a hydrophilic, sulfhydryl-reactive crosslinker, against other commonly employed crosslinking reagents.

Introduction to Crosslinking and the Imperative of Low Cytotoxicity

Crosslinking agents are molecules that form covalent bonds between two or more molecules, effectively linking them together. This process is fundamental in numerous applications, including the stabilization of proteins, the formation of hydrogels for tissue engineering and drug delivery, and the construction of antibody-drug conjugates (ADCs)[1]. However, many traditional crosslinking reagents exhibit significant cytotoxicity, which can compromise the integrity of biological systems and limit their therapeutic potential[2]. The ideal crosslinker, therefore, marries high crosslinking efficiency with minimal cellular toxicity.

This guide will delve into the cytotoxic profiles of several classes of crosslinkers, providing a framework for selecting the most appropriate reagent for your research needs.

The Contenders: A Comparative Overview

We will examine the cytotoxicity of this compound in the context of established crosslinkers: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

This compound: The Hydrophilic Sulfhydryl-Reactive Agent

This bifunctional crosslinker belongs to the methanethiosulfonate (MTS) family of reagents, which specifically react with sulfhydryl groups on cysteine residues. A key structural feature of this particular MTS reagent is its hydrophilic polyethylene glycol (PEG) spacer (3,6,9-trioxaundecane). This PEG chain is expected to confer favorable properties, including increased water solubility and, importantly, reduced cytotoxicity.

Glutaraldehyde: The Traditional Aldehyde Crosslinker

Glutaraldehyde has long been a go-to crosslinker due to its high efficiency and reactivity with amine groups. However, its use is often hampered by its significant cytotoxicity[2][7]. Studies have shown that glutaraldehyde can induce cell death over a wide range of concentrations, with longer exposure times increasing its toxic effects[8]. For instance, in a study using a human fibroblast cell line, the 50% toxic concentration of glutaraldehyde was found to decrease by more than half between 4 and 24 hours of exposure[7]. Direct contact with glutaraldehyde-treated materials has been shown to be moderately cytotoxic to fibroblasts[2].

Genipin: The Natural Alternative

Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a popular, less toxic alternative to glutaraldehyde[9][10]. It also reacts with primary amines to form stable crosslinks. Comparative studies have consistently demonstrated the superior biocompatibility of genipin. In an in vitro cytotoxicity assay using 3T3 fibroblasts, genipin was found to be approximately 10,000 times less cytotoxic than glutaraldehyde[9]. The IC50 (the concentration at which 50% of cells are inhibited) for genipin has been determined to be in the range of 0.166-0.173 mM in V79 cells, suggesting a relatively low cumulative cytotoxicity[11][12].

EDC/NHS: The "Zero-Length" Carbodiimide Crosslinker

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinker, meaning no part of the crosslinker molecule is incorporated into the final amide bond formed between a carboxyl group and a primary amine[13]. While generally considered to have low cytotoxicity, the byproducts of the reaction can be toxic if not effectively removed[14]. The crosslinking process itself can also influence cell behavior. For example, studies have shown that while EDC/NHS crosslinked scaffolds can have minimal toxic effects, high concentrations of the reagents can negatively impact cell proliferation and survival[15].

Summary of Comparative Cytotoxicity

Crosslinking ReagentChemical ClassTarget Functional Group(s)Spacer ArmCytotoxicity ProfileKey Findings
This compound Methanethiosulfonate (MTS)Sulfhydryl (-SH)Hydrophilic PEGExpected to be lowThe PEG spacer is anticipated to reduce cytotoxicity, similar to other PEGylated crosslinkers[3][4].
Glutaraldehyde AldehydePrimary Amine (-NH2)Short alkyl chainHighDose- and time-dependent cytotoxicity observed in various cell lines[7][8]. Can elicit an inflammatory response[2].
Genipin IridoidPrimary Amine (-NH2)BicyclicLowSignificantly less cytotoxic than glutaraldehyde, with some studies showing a 10,000-fold difference[9]. IC50 values are in the micromolar range[11][12].
EDC/NHS CarbodiimideCarboxyl (-COOH) and Primary Amine (-NH2)Zero-lengthLow to ModerateGenerally low cytotoxicity, but reaction byproducts can be toxic. High concentrations can impair cell proliferation[14][15].

Visualizing the Chemical Structures and Experimental Workflow

To better understand the molecules and processes discussed, the following diagrams are provided.

cluster_0 This compound cluster_1 Glutaraldehyde cluster_2 Genipin cluster_3 EDC cluster_4 NHS A CH3-SO2-S-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-S-SO2-CH3 B O=CH-(CH2)3-CH=O C [Structure of Genipin] D CH3CH2N=C=N(CH2)3N(CH3)2 E [Structure of NHS]

Caption: Chemical structures of the compared crosslinking reagents.

A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Crosslinkers (Varying Concentrations) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Cytotoxicity Assay (MTS, LDH, or Live/Dead) D->E F Data Analysis (e.g., IC50 determination) E->F

Caption: General experimental workflow for assessing the cytotoxicity of crosslinking reagents.

Experimental Protocols for Cytotoxicity Assessment

To empower researchers to conduct their own comparative studies, we provide detailed protocols for three common cytotoxicity assays.

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Crosslinking reagents to be tested

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the crosslinking reagents in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted crosslinkers. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[16][17].

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • Cells and culture reagents as in the MTS assay

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reagent to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour[8].

  • Data Analysis: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed to release maximum LDH.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM is converted by intracellular esterases in live cells to a green fluorescent compound, while ethidium homodimer-1 (EthD-1) enters cells with compromised membranes and binds to nucleic acids, fluorescing red.

Materials:

  • Cells and culture reagents

  • Live/Dead Viability/Cytotoxicity Kit

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as desired in a suitable format for microscopy (e.g., chamber slides or 96-well plates).

  • Staining Solution Preparation: Prepare a working solution of Calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope. Live cells will appear green, and dead cells will appear red.

  • Quantification: Capture images and quantify the number of live and dead cells using image analysis software to determine the percentage of viable cells.

Conclusion

The selection of a crosslinking reagent is a critical decision that can significantly impact the biological performance of the resulting conjugate or biomaterial. While traditional crosslinkers like glutaraldehyde offer high reactivity, their inherent cytotoxicity is a major drawback. Natural alternatives such as genipin provide a much safer profile. "Zero-length" crosslinkers like EDC/NHS are also a good option, provided that byproducts are carefully removed.

Based on the available evidence for similar PEGylated compounds, This compound is poised to be a crosslinker with low cytotoxicity. Its hydrophilic PEG spacer is expected to enhance biocompatibility, making it a promising candidate for applications where cell viability is paramount. However, direct experimental validation using the protocols outlined in this guide is strongly recommended to confirm its cytotoxic profile in the specific context of your research. By carefully considering the cytotoxic properties of different crosslinkers, researchers can make more informed decisions, leading to the development of safer and more effective biomaterials and therapeutics.

References

  • Okuyama, K., Yonezawa, R., Ogawa, T., & Ishida, O. (2021). Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study. Materials (Basel, Switzerland), 14(21), 6600. [Link]
  • Stępnik, D., Grobelna, B., & Stępnik, K. (2023). Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review. Molecules, 28(14), 5396. [Link]
  • Okuyama, K., Yonezawa, R., Ogawa, T., & Ishida, O. (2021). Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study.
  • Sun, H. W., Feigal, R. J., & Messer, H. H. (1990). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration.
  • Kim, C. H., & Tae, G. (2015). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of controlled release : official journal of the Controlled Release Society, 219, 617–631. [Link]
  • Cherian, A. M., Boby, C., & S, N. (2015). Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium. Journal of clinical and diagnostic research : JCDR, 9(12), GC01–GC5. [Link]
  • Zainal, A. S., Mohd Nawi, N. S., Karsani, S. A., & Abdul Rahman, M. R. (2023).
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  • Kim, M. S., Park, M. J., Kim, D. W., & Han, S. G. (2021). In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler.
  • Szabó, E., Tatár, E., Czomba, Z., Németh, G., & Fenyvesi, F. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Pharmaceutics, 14(1), 183. [Link]
  • ResearchGate. (n.d.). Cytotoxicity of PEG@drug@PCN‐222. a) MTS assay of PEG@Gem@PCN‐222,... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Influence of EDC/NHS Coupling Chemistry on Stability and Cytotoxicity of ZnO Nanoparticles modified with Proteins | Request PDF.
  • ResearchGate. (n.d.). In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler | Request PDF.
  • Sionkowska, A., Kaczmarek, B., & Lewandowska, K. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. International journal of molecular sciences, 25(9), 4691. [Link]
  • West, J. D., Stamm, C. E., & Becker, D. F. (2011). Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles. Chemical research in toxicology, 24(10), 1679–1681. [Link]
  • ResearchGate. (n.d.). In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells.
  • ResearchGate. (n.d.). Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone and Diethyl Acetylenedicarboxylate in Comparison to Related Monofunctional Electrophiles | Request PDF.
  • Tanaka, Y., et al. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. Organic & Biomolecular Chemistry, 21(34), 6927-6933. [Link]
  • Sharma, R., et al. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. Sensors, 12(8), 11127-11140. [Link]
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  • ResearchGate. (n.d.). (PDF) Evaluation of hyperthermia effect on cell viability using crystal violet staining, LDH and trypan blue assays.
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A Comparative Guide to Thiol-Reactive PEGylated Crosslinkers: MTS-PEG4-MTS vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crosslinkers in Modern Bioconjugation

In the landscape of advanced biologics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the therapeutic payload is a paramount determinant of efficacy and safety.[1] PEGylated crosslinkers have emerged as a cornerstone in this field, offering a means to enhance the solubility, stability, and pharmacokinetic profiles of these complex biomolecules.[2][3] The polyethylene glycol (PEG) spacer not only mitigates the aggregation often induced by hydrophobic payloads but also provides a hydrophilic shield that can reduce immunogenicity and prolong circulation time.[2][4]

This guide provides an in-depth comparison of MTS-PEG4-MTS, a methanethiosulfonate-based crosslinker, with other commonly employed PEGylated crosslinkers, primarily focusing on the widely used maleimide-based reagents. We will delve into the fundamental chemistry, reaction kinetics, and stability of the resulting conjugates, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific bioconjugation needs.

The Chemistry of Thiol-Reactive Crosslinkers: A Tale of Two Moieties

The targeted modification of cysteine residues offers a site-specific approach to bioconjugation, given their lower abundance compared to lysine residues.[5] Two of the most prominent thiol-reactive functional groups are methanethiosulfonates (MTS) and maleimides.

MTS-PEG4-MTS: A Reversible Disulfide Bridge

MTS-PEG4-MTS is a homobifunctional crosslinker featuring two methanethiosulfonate groups at either end of a 4-unit PEG spacer. The MTS moiety reacts specifically with sulfhydryl groups (thiols) on cysteine residues to form a disulfide bond.[6] This reaction is rapid and highly specific under mild conditions.[7] A key characteristic of the disulfide bond formed is its potential for reversibility in a reducing environment, such as the intracellular space, which can be advantageous for payload release.[6]

Maleimide-Based Crosslinkers: The Thioether Bond and its Challenges

Maleimide-based crosslinkers, such as SMCC-PEG4 (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a PEG4 spacer), are heterobifunctional reagents that react with thiols via a Michael addition to form a stable thioether bond.[8] While this reaction is also highly efficient and specific at physiological pH, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction.[8][9] This reversal can lead to deconjugation and payload exchange with other thiol-containing molecules in vivo, such as albumin, potentially causing off-target toxicity.[8]

Comparative Analysis of Crosslinker Performance

The choice between MTS and maleimide-based crosslinkers involves a trade-off between reaction kinetics, bond stability, and the desired mechanism of payload release. The following tables summarize the key performance characteristics based on available data.

Table 1: Physicochemical and Performance Characteristics of MTS-PEG4-MTS vs. Maleimide-PEG4-NHS Ester
FeatureMTS-PEG4-MTSMaleimide-PEG4-NHS Ester
Reactive Groups Methanethiosulfonate (x2)Maleimide, NHS Ester
Target Groups Sulfhydryls (Cysteine)Sulfhydryls (Cysteine), Primary Amines (Lysine)
Resulting Linkage Disulfide (-S-S-)Thioether
Bond Stability Reversible in reducing environmentsProne to retro-Michael reaction (deconjugation)
Reaction pH 6.5 - 8.0Maleimide: 6.5-7.5; NHS Ester: 7.0-9.0[8]
Hydrophilicity High (due to PEG4 spacer)High (due to PEG4 spacer)
Primary Application Intramolecular or intermolecular protein crosslinkingHeterobifunctional crosslinking (e.g., ADC development)
Table 2: Kinetic and Stability Comparison of MTS and Maleimide Linkages
ParameterMTS-Cysteine LinkageMaleimide-Cysteine Linkage
Reaction Rate Very FastFast
Plasma Stability Moderately stable, cleavable by reducing agentsSusceptible to thiol exchange via retro-Michael reaction[8]
Intracellular Release Efficient in the reducing environment of the cellSlower, relies on linker cleavage or lysosomal degradation
Off-Target Reactivity Low, highly specific for thiolsCan react with amines at pH > 7.5[10]

Experimental Protocols

To ensure the integrity and reproducibility of your findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for evaluating crosslinking efficiency and the cytotoxic effects of the resulting conjugates.

Protocol 1: Determination of Crosslinking Efficiency by HPLC

This protocol outlines a method to quantify the efficiency of a conjugation reaction using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of conjugated protein after reaction with a crosslinker.

Materials:

  • Purified protein (e.g., monoclonal antibody) with available cysteine residues

  • MTS-PEG4-MTS or other PEGylated crosslinker

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)[11][12]

  • Mobile phases appropriate for the chosen column

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the conjugation buffer at a known concentration (e.g., 1-10 mg/mL).

  • Crosslinker Preparation: Dissolve the crosslinker in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add the crosslinker stock solution to the protein solution at a specific molar ratio (e.g., 5-20 fold molar excess of crosslinker to protein).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a quenching solution to react with any excess crosslinker.

  • HPLC Analysis:

    • Inject a sample of the reaction mixture onto the HPLC column.

    • Run the appropriate gradient to separate the unconjugated protein from the conjugated species.

    • Monitor the elution profile using a UV detector (e.g., at 280 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and conjugated protein.

    • Calculate the crosslinking efficiency as: (Area of conjugated protein / (Area of unconjugated protein + Area of conjugated protein)) * 100%.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cell-killing activity of an antibody-drug conjugate.[14][15][16]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC constructs with different crosslinkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.[17]

Visualization of Key Concepts

Visualizing the chemical structures and reaction pathways is crucial for understanding the differences between these crosslinkers.

cluster_MTS MTS-PEG4-MTS Crosslinking cluster_Maleimide Maleimide Crosslinking MTS_start R-S-S-CH3 Disulfide Protein-S-S-R MTS_start->Disulfide Reaction Protein_SH Protein-SH Protein_SH->Disulfide Reduction Protein-SH + R-SH Disulfide->Reduction Intracellular Reduction Maleimide_start Maleimide-R Thioether Thioether Adduct Maleimide_start->Thioether Michael Addition Protein_SH2 Protein-SH Protein_SH2->Thioether Retro_Michael Deconjugation Thioether->Retro_Michael Retro-Michael Reaction

Caption: Reaction mechanisms of MTS and Maleimide crosslinkers with protein thiols.

Expert Insights and Recommendations

As a Senior Application Scientist, my experience has shown that the "best" crosslinker is highly dependent on the specific application and the desired therapeutic outcome.

  • For applications requiring intracellular payload release triggered by a reducing environment, MTS-based crosslinkers like MTS-PEG4-MTS offer a distinct advantage. The reversible disulfide bond can provide a more controlled and predictable release mechanism compared to enzymatic cleavage.

  • When absolute stability of the conjugate in circulation is the primary concern, and payload release is intended to occur through lysosomal degradation of the entire ADC, a more stable linkage is desirable. In such cases, strategies to mitigate the retro-Michael reaction of maleimide-based linkers, such as using "self-hydrolyzing" maleimides, should be considered.[9][18] These next-generation maleimides are designed to undergo rapid hydrolysis of the succinimide ring post-conjugation, forming a stable, ring-opened structure that is resistant to deconjugation.[8]

  • The length of the PEG spacer is a critical parameter to optimize. While a PEG4 spacer provides a good balance of hydrophilicity and length, longer PEG chains may be necessary for highly hydrophobic payloads to prevent aggregation and improve pharmacokinetics.[4] However, excessively long PEG chains can sometimes hinder the binding of the antibody to its target antigen.[4]

Conclusion: A Strategic Approach to Crosslinker Selection

The choice of a PEGylated crosslinker is a critical decision in the design of bioconjugates. While maleimide-based linkers have been the workhorse of the field, their inherent instability due to the retro-Michael reaction presents a significant challenge. MTS-PEG4-MTS offers a compelling alternative with its highly specific and rapid reaction with thiols to form a reversible disulfide bond, which can be exploited for controlled intracellular drug release.

Ultimately, the optimal crosslinker must be empirically determined for each specific bioconjugate. A thorough evaluation of conjugation efficiency, conjugate stability in relevant biological media, and in vitro and in vivo efficacy is essential for the successful development of next-generation biologics.

References

  • Benchchem. (n.d.). The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics: A Comparative Guide.
  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity.
  • Benchchem. (n.d.). Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs.
  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
  • Biopharma PEG. (n.d.). ADC Linkers.
  • Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • Benchchem. (n.d.). A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers.
  • ADC Review. (n.d.). PEG Linkers.
  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • PubMed. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates.
  • PMC - NIH. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • PMC - NIH. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • ResearchGate. (2025, August 6). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF.
  • PubMed. (2008, August). Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes.
  • (n.d.). MTS reagents.
  • CellMosaic. (n.d.). C4 HPLC Analysis of Protein and Conjugate.
  • NIH. (n.d.). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue.
  • PMC - NIH. (n.d.). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes.
  • (2016, August 22).
  • ResearchGate. (n.d.). (A) Labeling reaction scheme for cysteine and tyrosine residues. N....
  • PMC - NIH. (n.d.). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca.
  • PMC - NIH. (2011, December 4). and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels.
  • MDPI. (2023, June 28). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.
  • ACS Publications. (2020, November 5). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo | Journal of Proteome Research.
  • eScholarship. (n.d.). Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes.
  • (n.d.).
  • MtoZ Biolabs. (n.d.). HPLC Method for Protein Analysis.
  • PubMed. (n.d.). Quantitation of proteins using HPLC-detector response rather than standard curve comparison.
  • (n.d.).
  • ResearchGate. (2013, July 1). Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from The Wolfson Centre for Applied Structural Biology website.

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A Senior Application Scientist's Guide to Validating Protein-Protein Interactions Identified by Cysteine-Specific Cross-Linking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Confidence in Cross-Linking Mass Spectrometry

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions (PPIs) and mapping their interfaces directly within a complex biological context.[1][2] Reagents such as 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate provide a defined spatial constraint, covalently capturing proteins that interact in close proximity via their cysteine residues. This water-soluble, homobifunctional methanethiosulfonate (MTS) cross-linker reacts specifically with free sulfhydryls, offering a snapshot of cysteine topology within a protein complex.[3][4]

However, the data generated from an XL-MS experiment—a list of cross-linked peptide pairs—is an initial hypothesis, not a final confirmation.[5] The inherent nature of chemical cross-linking can generate artifacts from transient, non-specific interactions or protein aggregation. Therefore, rigorous, orthogonal validation is not just recommended; it is essential for publishing high-confidence interaction data.[6][7][8]

This guide provides a structured framework for validating PPIs discovered using cysteine-specific cross-linkers. We will move beyond simple lists of techniques to explain the causality behind experimental choices, offering detailed protocols and comparative data to empower researchers to design robust validation strategies.

The Overall Validation Workflow

The core principle of validation is to use independent methods that do not share the same potential for artifacts as the primary discovery technique.[6][8] A logical workflow begins with the putative interaction identified by XL-MS and proceeds through a series of increasingly rigorous biochemical and cell-based assays.

Validation_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: In-Cell Confirmation cluster_2 Phase 3: In Vitro Biophysical Characterization cluster_3 Phase 4: Interface Validation XLMS XL-MS Hit Identification (e.g., using this compound) CoIP Co-Immunoprecipitation (Co-IP) - Does the interaction occur endogenously? XLMS->CoIP Primary Validation Y2H Yeast Two-Hybrid (Y2H) - Is the binary interaction direct in vivo? XLMS->Y2H Direct Interaction Screen SPR Surface Plasmon Resonance (SPR) - What are the binding kinetics (kon/koff)? CoIP->SPR Quantitative Analysis ITC Isothermal Titration Calorimetry (ITC) - What is the binding thermodynamics (ΔH, ΔS)? CoIP->ITC Thermodynamic Analysis BLI Biolayer Interferometry (BLI) - High-throughput kinetic screening CoIP->BLI Alternative Quantitative Analysis Mutagenesis Site-Directed Mutagenesis - Does mutating the cross-linked cysteines disrupt the interaction? Y2H->Mutagenesis Final Confirmation SPR->Mutagenesis Final Confirmation ITC->Mutagenesis Final Confirmation BLI->Mutagenesis Final Confirmation

Caption: A multi-phase workflow for validating XL-MS identified protein-protein interactions.

Part 1: In-Cell and In Vivo Validation Methods

The first crucial step is to confirm that the interaction occurs in a physiological context, not just in a test tube. These methods verify the interaction within the complex milieu of the cell.

Co-Immunoprecipitation (Co-IP)

Causality: Co-IP is the gold standard for demonstrating that two proteins associate under native or near-native conditions in a cell lysate.[9][10] It answers the fundamental question: "Do these two proteins exist in the same complex within the cell?" A positive Co-IP result strongly supports the physiological relevance of the interaction identified by XL-MS.

Strengths:

  • Detects interactions in a complex cellular lysate.

  • Can be performed with endogenous or tagged proteins.

  • The protocol is widely established and relatively accessible.[11]

Limitations:

  • Does not prove a direct interaction; other proteins may bridge the association.

  • Prone to false positives from non-specific binding to antibodies or beads.

  • Generally provides qualitative (yes/no) rather than quantitative data.

  • Cell Lysis:

    • Harvest cultured cells (e.g., 1-5 x 10^7 cells) by centrifugation.

    • Wash the cell pellet once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by resuspending the pellet in 1 mL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[12]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20 µL of a 50% slurry of Protein A/G agarose beads to the 1 mL of lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside 50 µL of the pre-cleared lysate as the "Input" control.

    • To the remaining lysate, add 2-5 µg of the primary antibody specific to the "bait" protein.

    • As a negative control, prepare a parallel sample using an equivalent amount of isotype-matched IgG.[11]

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads to each IP reaction.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

    • Perform a Western blot and probe with an antibody against the putative interacting "prey" protein.

Yeast Two-Hybrid (Y2H)

Causality: The Y2H system tests for a direct, binary interaction in an in vivo setting (the yeast nucleus).[13][14] It is an excellent orthogonal method because its principle—reconstitution of a transcription factor to drive reporter gene expression—is entirely different from proximity-based cross-linking.[15][16] A positive Y2H result strongly suggests the two proteins can interact directly without the need for a bridging partner.

Strengths:

  • Detects direct binary interactions.[13]

  • Highly sensitive and suitable for high-throughput screening.

  • Can identify transient or weak interactions.

Limitations:

  • High rate of false positives and false negatives.[13]

  • Interaction occurs in the yeast nucleus, which may not be the native environment for mammalian proteins.

  • Proteins requiring specific post-translational modifications may not interact correctly.

Part 2: In Vitro Biophysical Characterization

Once an interaction is confirmed in a cellular context, the next step is to characterize it biophysically using purified proteins. This provides quantitative data on binding affinity, kinetics, and thermodynamics, offering the highest level of validation.

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free optical technique that measures the binding of an "analyte" protein in solution to a "ligand" protein immobilized on a sensor surface in real-time.[17][18] By monitoring the change in the refractive index at the surface, SPR provides precise kinetic data (association rate, kon; dissociation rate, koff) and the equilibrium dissociation constant (KD).[19][20][21] This quantitative data provides definitive proof of a direct interaction.

Strengths:

  • Provides real-time kinetic data (kon, koff) and affinity (KD).[19]

  • Label-free, avoiding potential artifacts from protein labeling.[18]

  • High sensitivity, requiring relatively small amounts of protein.[17]

Limitations:

  • Requires purified, active proteins.

  • Immobilization of the ligand protein can sometimes lead to loss of activity.

  • Mass transport effects can complicate kinetic analysis for very fast interactions.

  • Protein Preparation: Purify both ligand and analyte proteins to >95% purity. Ensure they are in a suitable, degassed running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Immobilize the ligand onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 100-200 RU) to avoid mass transport limitations.

  • Analyte Injection: Inject a series of increasing concentrations of the analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction).

  • Kinetic Analysis: Monitor the association phase during analyte injection and the dissociation phase during buffer flow.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event.[22][23] By titrating a ligand into a sample cell containing a protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH; and entropy, ΔS) in a single experiment.[23][24] This provides a complete thermodynamic profile of the interaction, which is considered definitive proof.

Strengths:

  • Measures direct binding in solution, no immobilization required.

  • Provides a complete thermodynamic profile (ΔH, ΔS) in addition to affinity (KD) and stoichiometry.[23]

  • Considered the gold standard for measuring binding affinity.[25]

Limitations:

  • Requires large quantities of highly concentrated and pure protein.

  • Low-throughput and time-consuming.

  • Not suitable for very weak or very tight interactions.

Biolayer Interferometry (BLI)

Causality: Similar to SPR, BLI is a label-free optical technique that measures biomolecular interactions in real-time.[26][27] A biosensor tip is dipped into samples containing the analyte, and changes in the interference pattern of reflected light are measured as molecules bind and dissociate.[27] It is particularly useful for higher-throughput screening of interactions and can be used with crude samples.[26][28]

Strengths:

  • High-throughput capability, suitable for screening multiple partners or mutants.[29]

  • More tolerant of crude samples than SPR.[26]

  • Provides real-time kinetic and affinity data.[28]

Limitations:

  • Generally considered less sensitive than SPR.

  • Baseline drift can be an issue, especially for slow dissociation rates.

  • Nonspecific binding can be a challenge, particularly for weak interactions.[28][30]

Comparison of Biophysical Validation Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Change in refractive indexHeat change upon bindingChange in optical interference pattern
Key Output kon, koff, KDKD, n, ΔH, ΔSkon, koff, KD
Format Microfluidics-basedIn-solution titrationDip-and-read biosensors
Throughput Low to MediumLowMedium to High
Protein Req. Low (µg)High (mg)Low (µg)
Label-Free YesYesYes
Ideal For Precise kinetics of purified systemsThermodynamic validation, stoichiometryHigh-throughput screening, mutant analysis
Example KD 10 nM12 nM11 nM
Example kon (M⁻¹s⁻¹) 1.5 x 10⁵N/A1.3 x 10⁵
Example koff (s⁻¹) 1.5 x 10⁻³N/A1.4 x 10⁻³

Note: Example data are hypothetical for a typical moderate-affinity interaction and are intended for illustrative comparison.

Part 3: Interface Validation via Site-Directed Mutagenesis

Causality: The ultimate validation is to demonstrate that the specific residues identified by XL-MS are indeed critical for the interaction. The cross-linker this compound links cysteine residues. Therefore, mutating these specific cysteines (e.g., to alanine or serine) should disrupt or significantly weaken the interaction if they are part of the true binding interface.[31][32] This experiment directly tests the structural hypothesis generated by the XL-MS data.

Strengths:

  • Directly tests the functional importance of the cross-linked residues.

  • Provides high-resolution evidence for the binding interface.

  • Can distinguish between functionally critical and non-critical proximal residues.

Limitations:

  • Mutations can sometimes cause global protein misfolding rather than just disrupting a specific interface.

  • Requires a robust quantitative assay (e.g., SPR, ITC, BLI) to measure the change in binding affinity.

Mutagenesis_Workflow XLMS_Data XL-MS identifies Cys150 (Protein A) and Cys225 (Protein B) as cross-linked Mutagenesis Site-Directed Mutagenesis: - Create Protein A (C150A) - Create Protein B (C225A) XLMS_Data->Mutagenesis Expression Express & Purify Wild-Type (WT) and Mutant Proteins Mutagenesis->Expression SPR_Assay Quantitative Binding Assay (e.g., SPR) - Test WT A vs. WT B - Test C150A vs. WT B - Test WT A vs. C225A Expression->SPR_Assay Conclusion Conclusion: - If K_D increases significantly for mutants, the interface is validated. SPR_Assay->Conclusion

Caption: Workflow for validating an XL-MS interface using site-directed mutagenesis.

Interaction PairMeasured KD (nM)Fold Change vs. WTInterpretation
WT Protein A + WT Protein B15-Baseline interaction affinity
C150A Protein A + WT Protein B1,20080x increaseCys150 is critical for the interaction
WT Protein A + C225A Protein B> 5,000 (No Binding)>333x increaseCys225 is essential for the interaction
Control Mutant A + WT Protein B181.2x increaseThe mutation effect is specific to the interface

Note: A control mutant at a distant, solvent-exposed site should always be included to ensure the observed effect is not due to global protein destabilization.

Conclusion

Validating protein-protein interactions discovered via chemical cross-linking is a multi-step process that requires a thoughtful, orthogonal approach. An initial hit with a cysteine-specific reagent like this compound provides a powerful starting point. This hypothesis must then be rigorously tested, first by confirming its physiological relevance with techniques like Co-Immunoprecipitation, and then by characterizing the direct interaction with quantitative biophysical methods such as SPR, ITC, or BLI. The final, and perhaps most convincing, piece of evidence comes from site-directed mutagenesis of the identified cysteine residues, demonstrating their functional role in the binding interface. By systematically applying this validation cascade, researchers can move from a putative hit list to a high-confidence, publishable map of protein-protein interactions.

References

  • Protein Interaction Analysis by Surface Plasmon Resonance.
  • Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]
  • Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens. PMC. [Link]
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
  • Analysis of Protein Interactions by Surface Plasmon Resonance. PubMed. [Link]
  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]
  • A comparison of two hybrid approaches for detecting protein-protein interactions. PMC. [Link]
  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. SpringerLink. [Link]
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. [Link]
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Michigan. [Link]
  • Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega. [Link]
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
  • Biolayer Interferometry (BLI). Sartorius. [Link]
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Advanced Two-Hybrid Assay Service for PPI Screening.
  • Methodologies for the detection of PPIs in vivo.
  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Form
  • Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). Synthelis. [Link]
  • Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. PMC. [Link]
  • Screening ePPI by bio-layer interferometry (BLI).
  • Co-Immunoprecipitation (Co-IP) Protocol. Assay Genie. [Link]
  • Protocol for Immunoprecipit
  • Orthogonal validation for the presence of chimeric PPIs.
  • Orthogonal proteomics methods to unravel the HOTAIR interactome. PMC. [Link]
  • Reliable identification of protein-protein interactions by crosslinking mass spectrometry. bioRxiv. [Link]
  • Evaluating protein interactions through cross-linking mass spectrometry.
  • Site-specific cross-linking as a method for studying intramolecular electron transfer. PubMed. [Link]
  • Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. PMC. [Link]
  • Recent Choices for PPI Detection for Experimental Confirm
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
  • Reliable identification of protein-protein interactions by crosslinking mass spectrometry.
  • The complete pattern of mutagenesis arising from the repair of site-specific psoralen crosslinks. PubMed. [Link]
  • Chemical Cross-Linking for Protein–Protein Interaction Studies.
  • Mutagenesis and Chemical Cross-Linking Suggest Th

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A Researcher's Guide to Selecting the Right-Length MTS Crosslinker for Your Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein structure and function, chemical cross-linking stands out as a powerful technique to capture molecular "snapshots" in time. Among the arsenal of available reagents, methanethiosulfonate (MTS) crosslinkers offer exquisite specificity for cysteine residues, enabling precise distance mapping and conformational analysis. However, the efficacy of these tools is not a one-size-fits-all proposition. The length of the spacer arm separating the two reactive MTS groups is a critical parameter that dictates the reach and resolution of the experiment.

This guide provides an in-depth comparison of different length MTS crosslinkers, moving beyond simple product lists to explain the causality behind experimental choices. We will explore how selecting the right-length linker is paramount for generating high-resolution structural data, trapping specific protein conformations, and ultimately, achieving robust and publishable results.

The Fundamental Chemistry: Specificity for Cysteine

MTS reagents are prized for their high reactivity and specificity towards the sulfhydryl (thiol) groups of cysteine residues. The reaction mechanism involves the formation of a stable disulfide bond between the cysteine's thiol group and the crosslinker, with methanesulfinate acting as a leaving group.[1] This targeted approach is particularly advantageous when studying proteins where cysteines can be strategically introduced via site-directed mutagenesis, a technique known as Substituted Cysteine Accessibility Mapping (SCAM).[2][3][4][5][6]

A Comparative Analysis of Homobifunctional MTS Crosslinkers

The core principle in selecting a crosslinker is matching its length to the expected distance between the target cysteine residues in your protein or protein complex. Shorter spacer arms provide higher-resolution structural data but will only capture residues in very close proximity.[7] Conversely, longer spacer arms are more flexible and can bridge greater distances, increasing the likelihood of capturing interactions, but at the cost of spatial precision.[7]

Below is a comparative table of commonly used homobifunctional MTS crosslinkers, categorized by the length of their spacer arms.

CategoryCrosslinker NameSpacer Arm Length (S-S distance, Å)Key Characteristics & Applications
Short Chain 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS)~3.3 Å[1]Provides the highest resolution distance constraints. Ideal for mapping residues in close contact, such as within a single alpha-helix or at a tight protein-protein interface.
1,4-Butanediyl Bismethanethiosulfonate (MTS-4-MTS)~5.9 Å (estimated)Offers a balance between the high resolution of MTS-2-MTS and the slightly increased reach needed for adjacent secondary structure elements.
Medium Chain 1,8-Octanediyl Bismethanethiosulfonate (M8B or MTS-8-MTS)~12.0 Å[1]A versatile, commonly used crosslinker for studying domain orientations, subunit interactions, and larger-scale conformational changes. Suitable for both intra- and intermolecular cross-linking.[1][8]
Long Chain MTS-PEG4-MTS~18.4 Å (estimated)The flexible PEG spacer increases solubility and can bridge significant distances.[9] Ideal for capturing transient or dynamic interactions and mapping the topology of large, multi-protein complexes.

Note: Spacer arm lengths are estimations based on chemical structure and may vary slightly based on conformational flexibility. The length for MTS-4-MTS is calculated based on standard carbon-carbon bond lengths, while the MTS-PEG4-MTS length is based on the extended conformation of a PEG4 spacer.

Application Focus 1: High-Resolution Mapping of Ion Channel Pores with SCAM

The Substituted Cysteine Accessibility Method (SCAM) is a cornerstone technique for elucidating the structure of channels, transporters, and other membrane proteins.[3][5] The logic is simple: by individually mutating residues to cysteine and testing their accessibility to MTS reagents, one can map the surfaces of aqueous-accessible crevices.[2][6] The length of the MTS crosslinker is a powerful variable in this context.

Causality of Experimental Choice: A researcher aiming to determine the narrowest point, or "gate," of an ion channel would select a very short crosslinker like MTS-2-MTS . If two engineered cysteines, one on each side of the pore, can be crosslinked by MTS-2-MTS, it provides strong evidence that these residues come within ~3-4 Å of each other when the channel is in that specific conformational state. Using a longer linker like M8B would not provide this high-resolution information, as it could crosslink residues that are much farther apart.

Experimental Workflow: SCAM for Ion Channel Pore Sizing

The following diagram illustrates a typical workflow for using different length MTS crosslinkers to probe the dimensions of an ion channel pore.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation mut Site-Directed Mutagenesis (Create Cys mutants in Cys-less channel) exp Express Mutants (e.g., Xenopus oocytes, HEK cells) mut->exp patch Electrophysiology Setup (e.g., Patch-clamp) exp->patch app_short Apply Short Crosslinker (e.g., MTS-2-MTS) patch->app_short wash1 Washout app_short->wash1 app_long Apply Long Crosslinker (e.g., M8B) wash1->app_long wash2 Washout app_long->wash2 rec Record Channel Function (Measure current before/after crosslinker) wash2->rec sds Biochemical Analysis (SDS-PAGE under non-reducing conditions) wash2->sds interp Interpret Results (Determine pore dimensions based on crosslinking) rec->interp sds->interp

Caption: Workflow for SCAM using different length MTS crosslinkers.

Detailed Protocol for SCAM Analysis of an Ion Channel

This protocol provides a framework for a self-validating experiment to test the proximity of two engineered cysteine residues (e.g., Cys-A and Cys-B) within an ion channel pore.

  • Preparation of Reagents:

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of any reducing agents.

    • MTS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of MTS-2-MTS and M8B in anhydrous DMSO.

    • Working Solutions: Dilute the stock solutions in Reaction Buffer to final working concentrations (e.g., 1-5 mM). The optimal concentration should be determined empirically.

    • Quenching Solution: 100 mM L-cysteine in Reaction Buffer.

  • Experimental Procedure (for cells expressing the Cys-A/Cys-B double mutant):

    • Baseline Measurement: Using a patch-clamp setup, measure the baseline channel activity (e.g., agonist-induced current).

    • Apply Short Crosslinker: Perfuse the cells with the MTS-2-MTS working solution for 1-2 minutes.

    • Wash and Measure: Wash thoroughly with Reaction Buffer for 2-3 minutes to remove unreacted crosslinker. Measure channel activity again. A significant change (inhibition or potentiation) suggests successful cross-linking.

    • Quench: Apply the Quenching Solution to stop any residual reaction.

    • (Parallel Experiment) Apply Long Crosslinker: On a separate batch of cells, repeat steps 2a-2d using the M8B working solution.

  • Biochemical Validation (SDS-PAGE):

    • After the functional measurement, lyse the cells and run the protein lysate on a non-reducing SDS-PAGE gel.

    • Perform a Western blot using an antibody against the channel protein.

    • A successful intramolecular cross-link may result in a slight shift in mobility, while an intermolecular cross-link between subunits will result in a higher molecular weight band (e.g., a dimer).

  • Controls (Trustworthiness of the Protocol):

    • Negative Control 1 (Cys-less protein): Express the channel without any engineered cysteines. Application of MTS reagents should have no effect on channel function or SDS-PAGE mobility. This confirms the specificity of the reaction.

    • Negative Control 2 (Single Cysteines): Express channels with only Cys-A or Cys-B. Application of the crosslinkers should not produce the high molecular weight band indicative of intermolecular cross-linking. This validates that the observed cross-link is specific to the interaction between the two engineered sites.

Application Focus 2: Trapping Protein Conformational States

Proteins are dynamic machines that often adopt different shapes to perform their functions. A key application of MTS crosslinkers is to "lock" a protein into a specific conformational state, allowing for its study.

Causality of Experimental Choice: Imagine a kinase that transitions between an "inactive" and an "active" state. In the inactive state, two domains might be far apart, while in the active state, they move closer. A researcher could engineer cysteines into these two domains. By comparing the cross-linking efficiency of a medium-length crosslinker like M8B in the presence and absence of an activating ligand, they can directly probe this conformational change. If cross-linking only occurs efficiently in the presence of the ligand, it provides strong evidence for the ligand-induced conformational shift. A shorter crosslinker might not be able to bridge the gap even in the active state, while a much longer one might show some background cross-linking in the inactive state, obscuring the result.

Logical Flow: Conformational State Trapping

This diagram illustrates the logic of using an MTS crosslinker to differentiate between two protein conformational states.

cluster_inactive Inactive State (- Ligand) cluster_active Active State (+ Ligand) inactive_protein Protein (Domains far apart) add_m8b1 Add M8B Crosslinker inactive_protein->add_m8b1 no_link Result: No Cross-linking (Distance > M8B length) add_m8b1->no_link active_protein Protein + Ligand (Domains in proximity) add_m8b2 Add M8B Crosslinker active_protein->add_m8b2 link Result: Cross-linking Occurs (Distance < M8B length) add_m8b2->link

Caption: Using M8B to probe ligand-induced conformational changes.

Conclusion: A Strategic Choice for Structural Insights

The selection of an MTS crosslinker is not a trivial decision but a strategic choice that fundamentally shapes the outcome and resolution of a structural biology experiment. By carefully considering the biological question at hand—whether it requires high-resolution distance mapping, the capture of large-scale conformational changes, or the charting of complex interaction networks—researchers can leverage the diverse lengths of MTS crosslinkers to gain powerful insights. Short-chain linkers like MTS-2-MTS are the tools of choice for precise measurements, while medium- and long-chain linkers like M8B and MTS-PEG reagents provide the reach necessary to explore the broader architectural and dynamic features of proteins and their complexes. A well-designed experiment, complete with rigorous controls, will always yield the most trustworthy and insightful data.

References

  • Bogdanov, M., Heacock, P., & Dowhan, W. (2010). Transmembrane protein topology mapping by the substituted cysteine accessibility method (SCAM™): Application to lipid-specific membrane protein topogenesis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(7), 1450-1463.
  • Bogdanov, M., & Dowhan, W. (2024). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Methods in Molecular Biology, 2715, 121-157.
  • Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15.
  • Kolisnychenko, I., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4241-4257.

Sources

A Technical Guide to Thiol-Reactive Crosslinkers: A Comparative Analysis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. Homobifunctional, thiol-reactive crosslinkers are indispensable tools for creating covalent bonds between cysteine residues within proteins or between thiolated molecules. This guide provides an in-depth comparison of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a polyethylene glycol (PEG)-based methanethiosulfonate (MTS) crosslinker, with other common thiol-reactive alternatives, focusing on their performance, stability, and application-specific considerations.

Introduction to Thiol-Reactive Crosslinking

The selective modification of cysteine residues offers a powerful strategy for protein conjugation due to the relatively low abundance and high nucleophilicity of the thiol group. This allows for site-specific labeling, crosslinking, and the creation of complex biomolecules such as antibody-drug conjugates (ADCs) and hydrogels. The choice of the thiol-reactive chemistry is a critical decision that dictates the stability, reversibility, and ultimately, the in vivo performance of the resulting conjugate.

This guide will focus on the characteristics of this compound and compare it primarily with maleimide-based crosslinkers, while also considering other alternatives like haloacetyls and vinyl sulfones.

The Contenders: A Chemical Overview

1. This compound (MTS-PEG-MTS)

This crosslinker features two methanethiosulfonate (MTS) reactive groups at either end of a hydrophilic PEG spacer. The MTS group is highly reactive towards thiols, forming a disulfide bond.

  • Reaction Mechanism: The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the MTS group. This results in the formation of a disulfide bond and the release of methanesulfinic acid as a byproduct[1]. The reaction is highly specific for thiols under mild conditions[1].

2. Maleimide-Based Crosslinkers

Maleimides are among the most widely used thiol-reactive reagents. They react with thiols via a Michael addition to form a stable thioether bond.

  • Reaction Mechanism: The reaction involves the addition of a thiol across the double bond of the maleimide ring. While this bond is generally considered stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation[2][3][4].

3. Other Thiol-Reactive Chemistries

  • Haloacetyls (e.g., Iodoacetamides, Bromoacetamides): These reagents react with thiols through an SN2 reaction to form a stable, irreversible thioether bond.

  • Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols via a Michael addition, also forming a stable and irreversible thioether linkage.

Head-to-Head Comparison: Performance Characteristics

The selection of a crosslinker should be guided by a thorough understanding of its performance in key areas such as reaction kinetics, stability of the resulting linkage, and pH sensitivity.

FeatureThis compound (MTS-PEG-MTS)Maleimide-Based CrosslinkersHaloacetyls & Vinyl Sulfones
Reactive Group Methanethiosulfonate (MTS)MaleimideHaloacetyl or Vinyl Sulfone
Reaction with Thiols Forms a disulfide bondForms a thioether bondForms a thioether bond
Reaction Kinetics Very rapid (Second-order rate constants on the order of 10⁵ M⁻¹s⁻¹)[1]RapidSlower than maleimides
Linkage Stability Reversible with reducing agents (e.g., DTT, TCEP)Prone to retro-Michael addition and thiol exchange, leading to potential instability[2][3][4]. Next-generation maleimides offer improved stability[5].Stable and irreversible
Optimal pH Range 7.0 - 8.5[1]6.5 - 7.5 (to minimize reaction with amines)[4][6]7.5 - 8.5
Cleavability Cleavable (disulfide bond)Non-cleavable (thioether bond)Non-cleavable (thioether bond)
Aqueous Stability of Reagent Hydrolyzes in water, especially at higher pH; fresh solutions recommended[7]Susceptible to hydrolysis (ring-opening) at pH > 7.5, which inactivates the reagent[4][6].Generally more stable in aqueous solutions

In-Depth Analysis: Causality Behind Experimental Choices

The Need for Speed vs. The Demand for Stability

The choice between MTS and maleimide chemistries often represents a trade-off between reaction speed and the desired stability of the final conjugate.

  • MTS-PEG-MTS for Rapid and Reversible Crosslinking: The extremely rapid reaction kinetics of MTS reagents make them ideal for applications where fast and complete conjugation is critical. The reversibility of the formed disulfide bond is a key advantage in proteomics research, for example, in identifying protein-protein interactions where the ability to cleave the crosslinker and release the bound proteins for analysis is essential.

  • Maleimides for (Initially) Stable Conjugation: Maleimides also offer rapid reaction kinetics, making them a popular choice for bioconjugation. However, the potential for the retro-Michael reaction is a significant drawback, especially for in vivo applications where the conjugate is exposed to endogenous thiols like glutathione[2][3]. This can lead to "payload migration" in ADCs, where the drug is transferred to other proteins, causing off-target toxicity[4].

    • Expertise in Action: To mitigate the instability of maleimide-thiol conjugates, researchers have developed "next-generation" maleimides that undergo hydrolysis of the succinimide ring after conjugation, rendering the linkage more stable[5][8]. However, this adds another layer of complexity to the conjugation process.

  • Haloacetyls and Vinyl Sulfones for Maximum Stability: When irreversible and highly stable linkages are required, haloacetyls and vinyl sulfones are superior choices. The trade-off is their generally slower reaction rates compared to MTS and maleimide reagents.

The Role of the PEG Spacer

The 3,6,9-trioxaundecane-1,11-diyl moiety in the MTS crosslinker is a short polyethylene glycol (PEG) chain. The inclusion of a PEG spacer in crosslinkers offers several advantages in drug delivery and bioconjugation:

  • Increased Hydrophilicity: PEG is highly hydrophilic, which can improve the solubility of hydrophobic drugs or proteins, reducing aggregation[][10][11].

  • Enhanced Biocompatibility and Reduced Immunogenicity: The PEG chain can shield the conjugate from the immune system, prolonging its circulation half-life[][10].

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer in vivo half-life[][12].

Experimental Workflows and Logical Relationships

Diagram: Comparison of Thiol-Reactive Conjugation Chemistries

G cluster_0 MTS-PEG-MTS cluster_1 Maleimide cluster_2 Haloacetyl / Vinyl Sulfone MTS_reagent MTS-PEG-MTS MTS_reaction Thiol Reaction (pH 7.0-8.5) MTS_reagent->MTS_reaction MTS_product Disulfide Bond (Reversible) MTS_reaction->MTS_product Maleimide_reagent Maleimide-Linker Maleimide_reaction Michael Addition (pH 6.5-7.5) Maleimide_reagent->Maleimide_reaction Maleimide_product Thioether Bond (Potentially Unstable) Maleimide_reaction->Maleimide_product Other_reagent Haloacetyl / Vinyl Sulfone-Linker Other_reaction SN2 / Michael Addition (pH 7.5-8.5) Other_reagent->Other_reaction Other_product Thioether Bond (Stable) Other_reaction->Other_product

Caption: Reaction pathways for different thiol-reactive crosslinkers.

Diagram: Generalized Workflow for Protein Crosslinking and Analysis

G start Protein Sample (with accessible thiols) crosslinking Crosslinking Reaction (e.g., with MTS-PEG-MTS) start->crosslinking quenching Quenching (to stop the reaction) crosslinking->quenching separation Separation of Crosslinked Products (e.g., SDS-PAGE, SEC) quenching->separation cleavage Cleavage of Crosslinker (for reversible linkers like MTS) separation->cleavage analysis Analysis (e.g., Mass Spectrometry) separation->analysis For non-cleavable linkers cleavage->analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS No. 212262-02-7). As a bifunctional methanethiosulfonate (MTS) crosslinking reagent, its high reactivity with thiols necessitates stringent safety and disposal protocols.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Immediate Safety Protocol: Hazard Assessment and Handling

1.1. Personal Protective Equipment (PPE)

Due to the potential for irritation and unknown long-term effects, a comprehensive PPE strategy is required:[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

1.2. Storage and Handling

  • Storage Conditions: This reagent is known to be moisture-sensitive and hygroscopic.[5] It must be stored at -20°C in a desiccated, inert atmosphere.[5][6]

  • Solution Preparation: Stock solutions in anhydrous DMF are stable for up to two months when stored at -20°C. However, aqueous solutions are unstable and must be prepared immediately before use.[6]

Core Disposal Directive: Professional Hazardous Waste Management

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain.[7][8] The sole approved method of disposal is through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management service.[7][9][10]

Laboratory personnel must treat all waste streams containing this chemical as hazardous waste.[7] This includes:

  • Unused or expired pure reagent.

  • Reaction mixtures and solutions containing the reagent.

  • Contaminated consumables (e.g., pipette tips, tubes, gloves).

  • Spill cleanup materials.

The following table summarizes the critical safety and disposal parameters for this compound.

ParameterGuidelineRationale & Source(s)
Hazard Classification Assumed Hazardous; Potential Irritant; Potential Aquatic HazardThe toxicological properties are not fully investigated, mandating a cautious approach. Organosulfur compounds can have environmental impacts.[2][3]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye contact with a reactive chemical of unknown toxicity.[2][3][4]
Primary Disposal Route Collection for Professional Hazardous Waste DisposalPrevents environmental contamination and ensures compliance with federal, state, and local regulations.[7][9][11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases, ThiolsThe methanethiosulfonate group is reactive and can undergo hazardous reactions. Segregation prevents unintended chemical reactions in waste containers.[1][12]
Spill Cleanup Absorbent Inert Materials (e.g., Sand, Vermiculite, Earth)Combustible materials like paper towels should be avoided. Inert absorbents safely contain the spill without reacting.[4][10]

Step-by-Step Waste Segregation & Collection Protocol

Proper preparation of chemical waste is essential for safe transport and disposal. The following workflow ensures compliance and safety.

  • Select a Compatible Waste Container: Use a clearly marked, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[12][13] Ensure the container material is compatible with any solvents used in the waste mixture.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[9] Clearly write the full chemical name, "this compound," and list all other components of the waste mixture (e.g., DMF, buffer salts, water).

  • Segregate Waste Streams: Keep solid and liquid waste separate.[13] Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[12]

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.[7][12]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][12]

    • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[13]

  • Request Pickup: Once the experiment is complete or the container is full (do not overfill), submit a waste collection request to your institution's EH&S department.[7]

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal A Waste Generated (Solid, Liquid, Contaminated PPE) B Select & Label Compatible Waste Container A->B C Add Waste to Container B->C D Is waste stream incompatible with container contents? C->D E Start a New Waste Container D->E Yes F Keep Container Securely Closed D->F No E->C G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Project Complete? G->H I Arrange for EH&S Hazardous Waste Pickup H->I Yes J Continue Accumulation H->J No J->C

Sources

Comprehensive Safety and Handling Guide for 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS 212262-02-7). As a homobifunctional, thiol-reactive crosslinking agent, its utility in proteomics and drug development is significant. However, its inherent reactivity necessitates a thorough understanding and implementation of stringent safety measures to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide a comprehensive framework, from initial risk assessment to final disposal, grounded in established safety principles and practical, field-proven experience.

Core Safety Principles: Understanding the Hazard

This compound is a methanethiosulfonate (MTS) reagent. The primary hazard associated with this class of compounds is their high reactivity towards sulfhydryl (thiol) groups, such as those found in the amino acid cysteine within proteins.[1] This reactivity, while beneficial for crosslinking studies, poses a potential risk as the compound can readily react with biological thiols, potentially disrupting protein structure and function. Direct contact with skin, eyes, or mucous membranes can lead to irritation and sensitization.

Furthermore, MTS reagents are known to be sensitive to moisture and can hydrolyze in aqueous solutions. Therefore, proper storage and handling in a dry environment are critical to maintain the compound's integrity and prevent unintended reactions.

Before commencing any work, a thorough review of general laboratory safety protocols is essential.[2] Always have a clear understanding of the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[3][4] A comprehensive hazard assessment should always precede the selection of PPE.[5][6] For handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5]Protects against splashes and aerosols, which can cause serious eye irritation or damage.
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling, consider a more robust glove material like butyl rubber.[4][7]Nitrile gloves offer good resistance to a range of chemicals for short-term use.[8][9] Double gloving provides an additional layer of protection in case of a breach in the outer glove. Always inspect gloves for integrity before use.
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn when handling larger volumes.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes that cover the entire foot.Prevents injury from spills or dropped objects.
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.A chemical fume hood provides the primary means of controlling inhalation exposure.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_reagent Equilibrate Reagent to Room Temperature in a Desiccator prep_hood->prep_reagent handle_weigh Weigh Solid Reagent prep_reagent->handle_weigh Proceed to handling handle_dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) handle_weigh->handle_dissolve handle_add Add to Reaction Mixture handle_dissolve->handle_add cleanup_quench Quench Unreacted Reagent and Waste handle_add->cleanup_quench Reaction complete cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount to ensuring safety.

3.1. Preparation:

  • Don PPE: Before entering the laboratory and approaching the chemical storage area, put on all required personal protective equipment as detailed in the table above.

  • Work Area Setup: All handling of solid and stock solutions of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Reagent Equilibration: The reagent is likely hygroscopic and should be stored in a desiccator at -20°C. Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the reagent.[12]

3.2. Weighing and Solution Preparation:

  • Weighing: Carefully weigh the required amount of the solid reagent in the chemical fume hood.

  • Dissolution: Prepare stock solutions by dissolving the reagent in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aqueous solutions should be prepared immediately before use as the compound will hydrolyze over time.

  • Reaction Addition: Add the reagent solution to the reaction mixture dropwise, with appropriate stirring.

Spill Management and Emergency Procedures

4.1. Minor Spill (in a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Absorb the spill with a chemically inert absorbent material (e.g., sand or vermiculite).

  • Collection: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4.2. Major Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

4.3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.[13]

5.1. Quenching (Deactivation) of Unreacted Reagent:

Before disposal, it is best practice to quench the reactivity of the MTS groups. This can be achieved by reacting the waste material with a thiol-containing compound or a buffer with a primary amine.[14]

Protocol for Quenching with L-cysteine:

  • In a designated waste container within a chemical fume hood, add a solution of L-cysteine to the waste containing the unreacted crosslinker to a final concentration of approximately 50 mM.

  • Allow the mixture to react for at least 30 minutes at room temperature with occasional swirling. This will neutralize the thiol-reactive MTS groups.

5.2. Waste Collection and Disposal:

  • Segregation: Collect all quenched liquid waste, contaminated solids (e.g., gloves, absorbent pads), and rinsed empty containers in a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.

By adhering to these guidelines, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Environmental Health and Safety.
  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
  • Excedr. (2023). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
  • Dartmouth College Environmental Health and Safety.
  • University of California, Santa Barbara Environmental Health & Safety.
  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. [Link]
  • Auburn University.
  • University of Pennsylvania EHRS. (2024).
  • University of Maryland Baltimore.
  • University of Wisconsin-Milwaukee. Chemical Resistance of Gloves.pdf. [Link]
  • University of California, Los Angeles Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
  • Kerbl. Chemical resistant gloves. [Link]
  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。